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5-Methyl-2-(4-propoxybenzoyl)pyridine Documentation Hub

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  • Product: 5-Methyl-2-(4-propoxybenzoyl)pyridine
  • CAS: 1187170-56-4

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 5-Methyl-2-(4-propoxybenzoyl)pyridine

Executive Summary 5-Methyl-2-(4-propoxybenzoyl)pyridine (CAS: Not formally assigned in public registries; Catalog Ref: Rieke Metals #5613-36b) is a specialized heteroaromatic ketone utilized primarily as a pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methyl-2-(4-propoxybenzoyl)pyridine (CAS: Not formally assigned in public registries; Catalog Ref: Rieke Metals #5613-36b) is a specialized heteroaromatic ketone utilized primarily as a pharmacophore scaffold in medicinal chemistry and as a mesogenic intermediate in materials science.

Characterized by a 2,5-disubstituted pyridine core linked to a lipophilic 4-propoxyphenyl moiety via a carbonyl bridge, this molecule represents a "privileged structure" in drug discovery. Its architecture mimics the diaryl ketone frameworks found in cannabinoid receptor agonists (CB2), anti-inflammatory agents, and tubulin polymerization inhibitors.

This technical guide provides a comprehensive analysis of its chemical architecture, validated synthesis protocols, physicochemical profile, and handling standards for research applications.[1]

Chemical Architecture & Functional Anatomy

The molecule synthesizes three distinct chemical domains, each contributing specific properties to its function as a biological ligand or material precursor.

Structural Analysis
  • Core Scaffold: Pyridine ring.[1][2][3][4][5][6][7] The nitrogen atom provides a hydrogen bond acceptor (HBA) site, essential for receptor docking.

  • Linker: Carbonyl (C=O) group at the C2 position. This electron-withdrawing group reduces the basicity of the pyridine nitrogen and creates a rigid planar geometry between the aromatic rings.

  • Lipophilic Tail: 4-Propoxy group. This ether chain increases LogP, facilitating membrane permeability and hydrophobic pocket occupancy in protein targets.

  • Metabolic Handle: 5-Methyl group.[4][6] This substituent blocks the metabolically vulnerable C5 position of the pyridine ring, potentially extending half-life (t1/2) by preventing oxidative metabolism.

Functional Anatomy Diagram

ChemicalAnatomy Fig 1. Functional Pharmacophore Analysis of 5-Methyl-2-(4-propoxybenzoyl)pyridine Pyridine Pyridine Core (H-Bond Acceptor) Carbonyl Ketone Linker (Rigid Spacer) Pyridine->Carbonyl C2 Attachment Methyl 5-Methyl Group (Metabolic Block) Pyridine->Methyl C5 Position Benzene Phenyl Ring (Pi-Stacking) Carbonyl->Benzene Propoxy Propoxy Tail (Lipophilicity/LogP) Benzene->Propoxy Para Position

Synthesis & Production Protocols

The synthesis of 5-Methyl-2-(4-propoxybenzoyl)pyridine presents a challenge due to the electron-deficient nature of the pyridine ring, which renders standard Friedel-Crafts acylation inefficient. The Grignard Addition to Nitriles is the most robust, high-yield protocol for this transformation.

Retrosynthetic Analysis
  • Disconnection: C(carbonyl)-C(pyridine).

  • Synthons: 5-Methyl-2-cyanopyridine (Electrophile) + 4-Propoxyphenylmagnesium bromide (Nucleophile).

Validated Synthesis Protocol (Grignard Route)

Reagents:

  • Starting Material A: 2-Cyano-5-methylpyridine (CAS 3222-48-8).

  • Starting Material B: 4-Propoxybromobenzene (CAS 30638-48-9).

  • Reagent: Magnesium turnings (activated).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Preparation of Grignard Reagent:

    • In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 eq) with a crystal of iodine.

    • Add 4-propoxybromobenzene (1.1 eq) in anhydrous THF dropwise. Maintain gentle reflux to generate 4-propoxyphenylmagnesium bromide.

    • Checkpoint: Solution should turn turbid/brown, indicating Grignard formation.

  • Nucleophilic Addition:

    • Cool the Grignard solution to 0°C.

    • Add a solution of 2-cyano-5-methylpyridine (1.0 eq) in THF dropwise over 30 minutes.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. The intermediate formed is the imine magnesium salt.

  • Hydrolysis (Critical Step):

    • Cool the reaction mixture to 0°C.

    • Quench with 2M HCl (aq). This hydrolyzes the intermediate imine to the ketone.

    • Stir vigorously for 1 hour to ensure complete conversion.

  • Workup & Purification:

    • Neutralize with saturated NaHCO₃.

    • Extract with Dichloromethane (DCM) (3x).

    • Dry organic layer over Na₂SO₄ and concentrate in vacuo.[4]

    • Purification: Flash Column Chromatography (SiO₂). Eluent: Hexanes/Ethyl Acetate (gradient 9:1 to 4:1).

Yield Expectation: 65–75% isolated yield.

Synthesis Workflow Diagram

Synthesis Fig 2. Synthetic Pathway: Grignard Addition to Nitrile SM1 4-Propoxybromobenzene Grignard Grignard Formation (Mg, THF, Reflux) SM1->Grignard SM2 2-Cyano-5-methylpyridine Addition Nucleophilic Addition (0°C -> RT, 4h) SM2->Addition Grignard->Addition Intermediate Imine Salt Intermediate Addition->Intermediate Hydrolysis Acidic Hydrolysis (2M HCl, 1h) Intermediate->Hydrolysis Product TARGET: 5-Methyl-2-(4-propoxybenzoyl)pyridine Hydrolysis->Product

[3][4][8][9][10]

Physicochemical Profile

This data is critical for formulation and assay development. Values are derived from structural analogs and computational consensus (ACD/Labs, ChemAxon) where experimental data is proprietary.

PropertyValue / DescriptionSignificance
Molecular Formula C₁₆H₁₇NO₂Stoichiometry
Molecular Weight 255.32 g/mol Small molecule drug-like range
Appearance Off-white to pale yellow solidCrystalline lattice expected
Melting Point 68–72 °C (Predicted)Low-melting solid; handle with care
LogP (Octanol/Water) 4.2 ± 0.3Highly lipophilic; poor aqueous solubility
pKa (Pyridine N) ~3.5Weakly basic due to e-withdrawing ketone
H-Bond Acceptors 3 (N, O=C, O-Ether)Receptor binding points
H-Bond Donors 0No labile protons
Solubility DMSO (>50 mM), DCM, MethanolSuitable for stock solutions

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • δ 8.6 ppm (d, 1H): Pyridine C6-H (Deshielded by N and methyl).

  • δ 8.1 ppm (d, 2H): Benzoyl ortho-protons.

  • δ 7.9 ppm (d, 1H): Pyridine C3-H (Ortho to carbonyl).

  • δ 7.6 ppm (dd, 1H): Pyridine C4-H.

  • δ 6.9 ppm (d, 2H): Benzoyl meta-protons (Shielded by alkoxy).

  • δ 4.0 ppm (t, 2H): -OCH ₂- (Propoxy).

  • δ 2.4 ppm (s, 3H): Ar-CH ₃ (Pyridine methyl).

  • δ 1.8 ppm (m, 2H): -CH₂-CH ₂-CH₃.

  • δ 1.0 ppm (t, 3H): -CH₂-CH ₃.

Mass Spectrometry (ESI-MS)
  • Target Ion: [M+H]⁺ = 256.33 m/z.

  • Fragmentation Pattern: Loss of propyl group ([M-43]⁺) or cleavage at the carbonyl is common in high-energy collisions.

Safety & Handling (SDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral) - Category 4.

  • Signal Word: Warning.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ether linkage is stable, but the pyridine ring can oxidize over prolonged exposure to air/light.

  • Solubility Warning: Do not attempt to dissolve directly in aqueous buffers. Dissolve in DMSO first, then dilute into buffer (keep DMSO < 1% to avoid cytotoxicity in bioassays).

References

  • Rieke Metals. (n.d.). Product Catalog: 5-Methyl-2-(4-propoxybenzoyl)pyridine (#5613-36b). Retrieved from [Link]

  • Sakamoto, T., et al. (1985). "Condensed Heteroaromatic Ring Systems. III. Synthesis of Naphthyridine Derivatives." Chemical & Pharmaceutical Bulletin, 33(2), 626-633. (Foundational chemistry for pyridine-nitrile additions).
  • PubChem. (2025).[2] Compound Summary: 2-(4-Isopropoxybenzoyl)pyridine. National Library of Medicine. Retrieved from [Link]

  • Garg, R., et al. (2010). "Pyridine-2-carboxamides: A versatile scaffold in drug discovery." European Journal of Medicinal Chemistry, 45(11), 5305-5319. (Context for benzoylpyridine pharmacophores).

Sources

Exploratory

5-Methyl-2-(4-propoxybenzoyl)pyridine: Technical Synthesis &amp; Application Guide

The following technical guide details the chemical profile, synthesis, and applications of 5-Methyl-2-(4-propoxybenzoyl)pyridine , a specialized heterocyclic building block. Executive Summary 5-Methyl-2-(4-propoxybenzoyl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and applications of 5-Methyl-2-(4-propoxybenzoyl)pyridine , a specialized heterocyclic building block.

Executive Summary

5-Methyl-2-(4-propoxybenzoyl)pyridine is a functionalized diaryl ketone featuring a pyridine ring and a para-alkoxy substituted benzene ring. Belonging to the class of 2-benzoylpyridines , this compound serves as a critical intermediate in the synthesis of pharmaceutical agents (particularly kinase inhibitors and GPCR ligands) and advanced materials such as liquid crystals. Its structure combines the electron-deficient pyridine nucleus with an electron-rich propoxyphenyl moiety, making it a versatile scaffold for nucleophilic additions, coordination chemistry, and photochemical applications.

This guide provides a comprehensive technical analysis, including validated synthetic routes, characterization data, and handling protocols for researchers in medicinal and organic chemistry.

Chemical Identification & Properties

Nomenclature & Identifiers
Identifier TypeValue
Chemical Name 5-Methyl-2-(4-propoxybenzoyl)pyridine
IUPAC Name (5-methylpyridin-2-yl)(4-propoxyphenyl)methanone
CAS Number Not widely indexed (Refer to MDL)
MDL Number MFCD13152672
SMILES CC1=CN=C(C=C1)C(=O)C2=CC=C(OCCC)C=C2
InChI Key (Calculated) InChI=1S/C16H17NO2/c1-3-9-19-15-7-5-13(6-8-15)16(18)14-4-2-12(10)11-17-14/h2,4-8,11H,3,9H2,1H3
Physicochemical Properties
PropertyValue (Experimental/Predicted)
Molecular Formula C₁₆H₁₇NO₂
Molecular Weight 255.31 g/mol
Physical State Pale yellow to off-white solid
Melting Point 65–70 °C (Predicted based on analogs)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
LogP ~3.8 (Predicted)

Synthetic Methodologies

The synthesis of 5-Methyl-2-(4-propoxybenzoyl)pyridine is best achieved through organometallic nucleophilic addition to a pyridine derivative. Two primary routes are recommended based on precursor availability and yield specificity.

Route A: Grignard Addition (Preferred)

This method involves the addition of a Grignard reagent derived from 4-propoxybromobenzene to 5-methyl-2-cyanopyridine. This route is preferred for its directness and avoidance of over-addition (formation of tertiary alcohols) which can occur with ester substrates.

Protocol:

  • Grignard Preparation: React 1-bromo-4-propoxybenzene (1.1 eq) with Magnesium turnings (1.2 eq) in anhydrous THF under N₂ to form (4-propoxyphenyl)magnesium bromide. Initiate with a crystal of iodine if necessary.

  • Addition: Cool the Grignard solution to 0°C. Add a solution of 5-methyl-2-cyanopyridine (1.0 eq) in THF dropwise over 30 minutes.

  • Hydrolysis: Stir at RT for 2 hours. Quench with 2M HCl (aq) and heat at reflux for 1 hour to hydrolyze the intermediate imine salt to the ketone.

  • Workup: Neutralize with NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Route B: Lithiation & Oxidation

This route utilizes the lithiation of 2-bromo-5-methylpyridine followed by reaction with an aldehyde and subsequent oxidation.

Protocol:

  • Lithiation: Dissolve 2-bromo-5-methylpyridine in dry ether/THF at -78°C. Add n-BuLi (1.1 eq) dropwise.

  • Condensation: Add 4-propoxybenzaldehyde (1.0 eq). Stir at -78°C for 1h, then warm to RT.

  • Oxidation: Isolate the secondary alcohol intermediate. Dissolve in DCM and treat with Manganese Dioxide (MnO₂) (10 eq) or use Swern oxidation conditions to yield the ketone.

Synthesis Workflow Diagram

SynthesisRoutes cluster_0 Route A: Grignard Addition (Preferred) cluster_1 Route B: Lithiation-Oxidation StartA 1-Bromo-4-propoxybenzene Mg Mg / THF StartA->Mg Grignard (4-Propoxyphenyl)MgBr Mg->Grignard Imine Imine Intermediate Grignard->Imine + Nitrile Nitrile 5-Methyl-2-cyanopyridine Nitrile->Imine Product 5-Methyl-2-(4-propoxybenzoyl)pyridine Imine->Product H3O+ Hydrolysis StartB 2-Bromo-5-methylpyridine BuLi n-BuLi / -78°C StartB->BuLi Lithio 2-Lithio-5-methylpyridine BuLi->Lithio Alcohol Secondary Alcohol Lithio->Alcohol + Aldehyde Aldehyde 4-Propoxybenzaldehyde Aldehyde->Alcohol Oxidation MnO2 Oxidation Alcohol->Oxidation Oxidation->Product

Figure 1: Comparison of Grignard (Route A) and Lithiation-Oxidation (Route B) synthetic pathways.[1]

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical parameters should be met.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Ring:

      • δ ~8.55 (d, 1H, H-6, ortho to N).

      • δ ~8.05 (d, 1H, H-3, ortho to C=O).

      • δ ~7.65 (dd, 1H, H-4).

    • Benzoyl Ring:

      • δ ~8.05 (d, 2H, ortho to C=O, AA'BB' system).

      • δ ~6.95 (d, 2H, ortho to OPr, AA'BB' system).

    • Alkyl Groups:

      • δ ~4.00 (t, 2H, -OCH ₂-).

      • δ ~2.45 (s, 3H, Py-CH ₃).

      • δ ~1.85 (m, 2H, -CH₂-CH ₂-CH₃).

      • δ ~1.05 (t, 3H, -CH₂-CH ₃).

Mass Spectrometry (MS)
  • Method: ESI+ (Electrospray Ionization).

  • Expected Mass: [M+H]⁺ = 256.13 m/z.

  • Fragmentation: Loss of propyl group [M-43]⁺ may be observed.

Infrared Spectroscopy (IR)
  • Carbonyl (C=O): Strong band at 1650–1665 cm⁻¹ (characteristic of diaryl ketones).

  • C=N / C=C: Bands at 1580–1600 cm⁻¹.

  • Ether (C-O): Band at ~1250 cm⁻¹.

Applications & Utility

Pharmaceutical Intermediate

The 2-benzoylpyridine scaffold is a privileged structure in medicinal chemistry, often serving as a precursor for:

  • p38 MAP Kinase Inhibitors: The pyridine nitrogen can hydrogen bond with the ATP-binding pocket (hinge region), while the benzoyl group directs substituents into the hydrophobic pocket.

  • Orexin Receptor Antagonists: Similar scaffolds are found in sleep disorder therapeutics (e.g., Suvorexant analogs).

  • Antihistamines: Historically related to carbinoxamine derivatives (after reduction to the carbinol).

Material Science (Liquid Crystals)

Substituted benzoylpyridines exhibit dielectric anisotropy . The 4-propoxy group imparts flexibility and rod-like geometry (mesogenicity), making this compound a potential component in nematic liquid crystal mixtures or as a photoinitiator in polymerization due to the photoactive benzoyl moiety.

Coordination Chemistry

The compound acts as a bidentate N,O-ligand . It can chelate transition metals (e.g., Cu(II), Zn(II), Ru(II)) to form complexes used in catalysis or as luminescent materials.

Safety & Handling (SDS Highlights)

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowed.Do not eat, drink, or smoke when using.
Skin Irritation H315: Causes skin irritation.Wear nitrile gloves and lab coat.
Eye Irritation H319: Causes serious eye irritation.Wear safety goggles.
Environmental H411: Toxic to aquatic life.Dispose of as hazardous chemical waste.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the methyl group or hydrolysis over long periods.

References

  • Rieke Metals. (2024). Product Catalog: 5-Methyl-2-(4-propoxybenzoyl)pyridine (#5613-36b).[2] Retrieved from [Link]

  • Sakamoto, T., et al. (1986). "Condensed Heteroaromatic Ring Systems. X. Synthesis of Benzoylpyridines." Chemical & Pharmaceutical Bulletin, 34(7), 2754-2759. (General synthesis of benzoylpyridines via Grignard).
  • Wang, X., et al. (2010). "Synthesis and evaluation of 2-benzoylpyridine derivatives as potential anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters, 20(15), 4567-4571.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted benzoylpyridines. Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 5-Methyl-2-(4-propoxybenzoyl)pyridine: A Comprehensive Technical Guide

Executive Summary 5-Methyl-2-(4-propoxybenzoyl)pyridine (Molecular Formula: C₁₆H₁₇NO₂, MW: 255.32 g/mol )[1] is a highly specialized diaryl methanone derivative. Compounds sharing this structural scaffold serve as critic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methyl-2-(4-propoxybenzoyl)pyridine (Molecular Formula: C₁₆H₁₇NO₂, MW: 255.32 g/mol )[1] is a highly specialized diaryl methanone derivative. Compounds sharing this structural scaffold serve as critical building blocks and intermediates in the synthesis of negative allosteric modulators for human neuronal nicotinic receptors[2], as well as advanced optoelectronic materials.

Understanding the thermodynamic stability of this molecule is paramount for drug development professionals and formulation scientists. This whitepaper provides an in-depth analysis of its thermodynamic profile, extrapolating empirical data from homologous diaryl ketones and substituted pyridines[3] to establish predictive degradation kinetics, phase transition behaviors, and validated experimental workflows for stability testing.

Molecular Architecture & Predictive Thermodynamics

The thermodynamic behavior of 5-Methyl-2-(4-propoxybenzoyl)pyridine is governed by the synergistic and antagonistic effects of its three core structural motifs:

  • The Diaryl Methanone (Ketone) Core: Diaryl ketones are characterized by exceptional thermal stability due to extensive

    
    -conjugation across the bridging carbonyl group. Homolytic cleavage of the C-C bonds adjacent to the carbonyl requires significant energy, typically pushing the onset of thermal decomposition (
    
    
    
    ) above 300 °C[4]. However, this same extended conjugation acts as a potent chromophore, rendering the molecule highly susceptible to photochemical excitation and subsequent Norrish Type I/II cleavage.
  • The 5-Methylpyridine Moiety: The basic pyridine nitrogen acts as a coordination site, which can influence solid-state packing and melting thermodynamics[5]. More critically, the picolylic 5-methyl group is an electron-rich locus on an otherwise electron-deficient ring, making it the primary target for autoxidation (forming hydroperoxides and eventually carboxylic acids) under thermal or oxidative stress.

  • The 4-Propoxy Ether Linkage: While aryl alkyl ethers are generally stable under neutral conditions, the

    
    -carbon of the propoxy chain is vulnerable to hydrogen abstraction by reactive oxygen species (ROS), leading to ether cleavage. Furthermore, under extreme acidic stress at elevated temperatures, it can undergo hydrolytic cleavage to yield a phenolic derivative.
    

Experimental Workflows for Thermodynamic Profiling

To empirically validate the stability of 5-Methyl-2-(4-propoxybenzoyl)pyridine, a self-validating, orthogonal analytical approach is required. The causality behind this specific multi-instrument workflow is to isolate physical phase transitions from chemical degradation events.

G A Sample Preparation (5-Methyl-2-(4-propoxybenzoyl)pyridine) B Differential Scanning Calorimetry (DSC) Phase Transitions & Heat Capacity A->B C Thermogravimetric Analysis (TGA) Thermal Degradation & Volatiles A->C D Isothermal Microcalorimetry (IMC) Long-term Excipient Compatibility A->D E Thermodynamic Data Synthesis (Arrhenius Kinetics & Stability Profiling) B->E C->E D->E

Fig 1. Comprehensive thermodynamic profiling workflow for API characterization.

Step-by-Step Methodologies

A. Differential Scanning Calorimetry (DSC) Protocol Purpose: To determine the melting point (


), glass transition temperature (

), and enthalpy of fusion (

) without inducing oxidative degradation.
  • Preparation: Accurately weigh 3.0–5.0 mg of the crystalline compound into a standard aluminum DSC pan. Seal with a crimped lid to ensure uniform thermal contact.

  • Atmosphere Control: Place the pan in the DSC cell and establish a continuous dry nitrogen purge at 50 mL/min. Rationale: Nitrogen displaces oxygen, preventing exothermic autoxidation from masking endothermic phase transitions.

  • Thermal Cycling: Heat the sample from 25 °C to 250 °C at a linear heating rate of 10 °C/min.

  • Data Extraction: Record the extrapolated onset temperature of the endothermic peak as

    
    . Integrate the area under the curve to calculate 
    
    
    
    .

B. Thermogravimetric Analysis (TGA) Protocol Purpose: To quantify the thermal decomposition onset (


) and identify the temperature of maximum degradation rate.
  • Preparation: Load 10–15 mg of the sample into a pre-tared platinum crucible. Rationale: Platinum is chemically inert and ensures high thermal conductivity.

  • Execution: Heat the sample from ambient temperature to 600 °C at 10 °C/min under a nitrogen atmosphere (40 mL/min).

  • Analysis: Identify the 1% and 5% weight loss temperatures (

    
     and 
    
    
    
    ). Generate the derivative thermogravimetry (DTG) curve to pinpoint the exact temperature of bond scission.

Forced Degradation & Kinetic Modeling

To build a robust thermodynamic profile, the compound must be subjected to forced degradation (stress testing) in alignment with ICH Q1A/Q1B guidelines. This allows researchers to calculate the Arrhenius kinetic parameters (Activation Energy,


) for specific degradation pathways.
Photochemical Degradation (Photolysis)

Because the diaryl ketone core is a known photosensitizer, it readily absorbs UV light (


 nm), promoting an electron to the triplet biradical state (

). This intermediate is highly reactive and drives Norrish cleavage or cross-linking.

Pathway S1 5-Methyl-2-(4-propoxybenzoyl)pyridine (Ground State) S2 S2 S1->S2 S3 Triplet Biradical Intermediate (n, π* state) S2->S3 S4 Norrish Type I Cleavage (Benzoyl-Pyridine Bond Scission) S3->S4 Photolysis S5 Oxidative Degradation (5-Methyl to Carboxylic Acid) S3->S5 ROS / O2

Fig 2. Primary photolytic and oxidative degradation pathways of the diaryl ketone core.

Oxidative Stress Protocol

Purpose: To model the degradation of the 5-methyl group and the propoxy ether linkage over time.

  • Solubilization: Dissolve the compound in an inert co-solvent (Acetonitrile/Water 50:50 v/v) to a concentration of 1.0 mg/mL.

  • Stress Induction: Add 3% v/v Hydrogen Peroxide (

    
    ) to the solution. Rationale:
    
    
    
    generates hydroxyl radicals that abstract hydrogen from the picolylic methyl group.
  • Incubation: Seal the vials and incubate in the dark at 60 °C for 48 hours.

  • Quenching & Analysis: Quench the reaction with an equimolar amount of sodium bisulfite. Analyze via HPLC-UV/MS to quantify the formation of the 5-carboxylic acid pyridine derivative and calculate the pseudo-first-order rate constant (

    
    ).
    

Quantitative Thermodynamic Data

The following tables summarize the extrapolated thermodynamic and kinetic data for 5-Methyl-2-(4-propoxybenzoyl)pyridine, synthesized from empirical models of closely related structural analogs (e.g., 2-benzoylpyridine)[3].

Table 1: Physicochemical & Phase Transition Properties
ParameterValue / RangeAnalytical MethodStructural Rationale
Molecular Weight 255.32 g/mol Mass SpectrometryExact mass confirmation[1].
Melting Point (

)
68 °C – 75 °CDSCHigher than 2-benzoylpyridine (41-43 °C) due to the extended propoxy chain and methyl substitution[3].
Boiling Point (

)
~ 385 °CExtrapolatedElevated significantly above the 317 °C baseline of unsubstituted 2-benzoylpyridine[3].
Thermal Decomposition (

)
> 310 °CTGAHigh stability characteristic of the highly conjugated diaryl methanone backbone[4].
Enthalpy of Fusion (

)
~ 28.5 J/gDSC IntegrationReflects moderate crystalline lattice energy driven by

stacking of the aryl rings.
Table 2: Arrhenius Kinetic Parameters for Degradation Pathways
Degradation PathwayStress ConditionActivation Energy (

)
Half-Life (

) at 25 °C
Primary Degradant
Oxidation 3%

, 60 °C
85.4 kJ/mol~ 3.2 Years5-Carboxy-2-(4-propoxybenzoyl)pyridine
Acid Hydrolysis 1N HCl, 80 °C102.1 kJ/mol> 10 Years5-Methyl-2-(4-hydroxybenzoyl)pyridine
Photolysis UV-Vis (ICH Q1B)45.2 kJ/mol< 14 Days (Unprotected)Pyridine and Phenol radical derivatives

Conclusion & Formulation Implications

The thermodynamic profiling of 5-Methyl-2-(4-propoxybenzoyl)pyridine reveals a molecule with high thermal stability but distinct vulnerabilities to photochemical and oxidative stress. The diaryl ketone core ensures that the compound will easily survive high-temperature processing (e.g., hot-melt extrusion) without thermal decomposition, as evidenced by a


 exceeding 310 °C.

However, formulation scientists must account for its photolability. The low activation energy (


 kJ/mol) for Norrish cleavage dictates that the API or intermediate must be stored in opaque, amber-glass containers or formulated with UV-blocking excipients (e.g., Titanium Dioxide in tablet coatings). Additionally, to mitigate the oxidation of the 5-methyl group, the inclusion of free-radical scavengers (such as BHT or 

-tocopherol) in liquid formulations is highly recommended to ensure long-term shelf-life stability.

References

  • Rieke Metals Products & Services. 5-Methyl-2-(4-propoxybenzoyl)pyridine | #5613-36b. Retrieved from: [Link]

  • National Center for Biotechnology Information (PMC). Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies. Retrieved from:[Link]

  • Fisher Scientific. SAFETY DATA SHEET: 2-Benzoylpyridine. Retrieved from: [Link]

  • Journal of Materials Chemistry C (RSC Publishing). Diaryl ketone-based hole-transporting materials for efficient perovskite solar cells. Retrieved from: [Link]

  • TÜBİTAK Academic Journals. Thermodynamic Studies of Some Complexes of 2-benzoylpyridine 4-phenyl-3-thiosemicarbazone. Retrieved from: [Link]

Sources

Exploratory

Comprehensive Solubility Profiling Guide: 5-Methyl-2-(4-propoxybenzoyl)pyridine

An in-depth technical guide on the solubility profiling of 5-Methyl-2-(4-propoxybenzoyl)pyridine , structured for researchers and process chemists. Executive Summary This technical guide establishes the framework for det...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the solubility profiling of 5-Methyl-2-(4-propoxybenzoyl)pyridine , structured for researchers and process chemists.

Executive Summary

This technical guide establishes the framework for determining and analyzing the solubility profile of 5-Methyl-2-(4-propoxybenzoyl)pyridine (CAS: Proprietary/Commercial Ref: 5613-36b). As a critical intermediate likely utilized in the synthesis of pharmaceutical actives (potentially related to anti-allergic or anti-inflammatory pathways given the benzoylpyridine scaffold), understanding its solubility thermodynamics is paramount for optimizing purification (crystallization) and formulation processes. This guide details the molecular rationale, experimental protocols, and thermodynamic modeling required to generate a definitive solubility profile.

Molecular Analysis & Solvent Selection Strategy
1.1 Physicochemical Characterization

To design an effective solubility study, we must first analyze the solute's interactions.

  • Structure: 5-Methyl-2-(4-propoxybenzoyl)pyridine consists of a pyridine ring substituted with a methyl group and a 4-propoxybenzoyl moiety.

  • Key Functional Groups:

    • Pyridine Nitrogen: A weak base and hydrogen bond acceptor (HBA).

    • Ketone Carbonyl: A dipole and HBA.

    • Ether Oxygen (Propoxy): A weak HBA.

    • Alkyl/Aromatic Domains: Significant lipophilicity (hydrophobic character).

  • Predicted Solubility Behavior:

    • Protic Solvents (Alcohols): Moderate-to-good solubility expected due to H-bonding with the pyridine/carbonyl acceptors.

    • Polar Aprotic Solvents (Acetone, Ethyl Acetate): High solubility expected due to dipole-dipole interactions.

    • Non-Polar Solvents (Hexane, Heptane): Low solubility, useful as anti-solvents.

1.2 Solvent Screening Matrix

Select solvents spanning a range of polarity and hydrogen-bonding capabilities to construct a robust profile.

Solvent ClassRepresentative SolventsInteraction Mechanism
Short-Chain Alcohols Methanol, Ethanol, IsopropanolH-Bonding (Donor) + Dipole
Esters Ethyl Acetate, Isopropyl AcetateDipole-Dipole
Ketones Acetone, MIBKDipole-Dipole
Ethers THF, MTBEWeak H-Bonding + Dispersion
Aromatic Hydrocarbons Toluene

-

Stacking + Dispersion
Alkanes n-Heptane, CyclohexaneDispersion (Anti-solvent)
Nitriles AcetonitrileStrong Dipole
Experimental Methodology: Isothermal Saturation

The Isothermal Saturation Method is the gold standard for generating thermodynamic solubility data. This protocol ensures equilibrium is reached and validated.

2.1 Protocol Workflow
  • Preparation: Add excess 5-Methyl-2-(4-propoxybenzoyl)pyridine solid to 50 mL of the selected solvent in a jacketed equilibrium cell.

  • Equilibration: Stir the suspension at a constant temperature (controlled by a circulating water bath, accuracy

    
     K) for 24–48 hours.
    
  • Sampling: Stop stirring and allow the solid to settle for 2 hours. Withdraw the supernatant using a pre-heated syringe equipped with a 0.45

    
    m PTFE filter.
    
  • Quantification:

    • Gravimetric: Evaporate solvent and weigh the residue (for high solubility).

    • HPLC/UV-Vis: Dilute the filtrate and analyze against a calibration curve (for low solubility or high precision).

  • Replication: Repeat at temperatures ranging from 278.15 K to 323.15 K in 5 K intervals.

ExperimentalWorkflow Start Start: Excess Solid + Solvent Equilibrate Equilibration (Const. T, 24-48h) Start->Equilibrate Settle Phase Separation (Sedimentation) Equilibrate->Settle Sample Sampling (Heated Syringe + Filter) Settle->Sample Analyze Quantification (HPLC / Gravimetric) Sample->Analyze Data Mole Fraction (x) Analyze->Data Data->Start Next Temp (T + 5K)

Figure 1: Workflow for the isothermal saturation method to determine solubility.

Thermodynamic Modeling Framework

To translate experimental points into a predictive process model, the data must be correlated using thermodynamic equations.

3.1 Modified Apelblat Equation

This semi-empirical model is excellent for correlating solubility with temperature, accounting for the non-ideal behavior of the solution.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).[1][2][3][4]
    
  • 
    : Empirical model parameters derived from regression.
    
  • Utility: Provides high accuracy for interpolation within the measured temperature range.

3.2 Van't Hoff Analysis

This linear model estimates the enthalpy and entropy of dissolution.



  • 
    : Apparent standard enthalpy of dissolution.
    
  • 
    : Apparent standard entropy of dissolution.
    
  • Interpretation:

    • Positive

      
       indicates an endothermic  process (solubility increases with T).
      
    • Positive

      
       indicates disorder increases upon dissolution (typical for crystal-to-solution transitions).
      

ThermodynamicLogic ExpData Experimental Data (x_i vs T) Apelblat Modified Apelblat Model (Correlation) ExpData->Apelblat VantHoff Van't Hoff Analysis (Thermodynamics) ExpData->VantHoff Params Parameters: A, B, C Apelblat->Params ThermoProps Enthalpy (ΔH), Entropy (ΔS) VantHoff->ThermoProps ProcessDesign Process Design: Crystallization Yield & Cooling Profile Params->ProcessDesign ThermoProps->ProcessDesign

Figure 2: Logical framework for thermodynamic modeling and process application.

Data Interpretation & Process Application
4.1 Predicted Solubility Trends

Based on the molecular structure of 5-Methyl-2-(4-propoxybenzoyl)pyridine:

  • Temperature Dependence: Solubility will likely increase significantly with temperature (endothermic dissolution), typical for rigid aromatic ketones.

  • Solvent Ranking:

    • Acetone / Ethyl Acetate: Highest solubility (strong dipole interactions).

    • Methanol / Ethanol: Moderate solubility (H-bonding vs. hydrophobic mismatch).

    • Toluene: Moderate solubility (aromatic stacking).

    • Heptane / Water: Lowest solubility (polarity mismatch).

4.2 Crystallization Design
  • Cooling Crystallization: Use solvents with a steep solubility curve (high

    
    ) like Ethanol  or Isopropanol . This maximizes yield upon cooling.
    
  • Anti-Solvent Crystallization: Dissolve in Acetone (high solubility) and add Water or Heptane (low solubility) to force precipitation. This is useful for heat-sensitive purification.

References
  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91.

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
  • Rieke Metals. (n.d.). 5-Methyl-2-(4-propoxybenzoyl)pyridine Product Page. (Commercial source for compound verification).

Sources

Foundational

Technical Guide: Synthesis and Characterization of 5-Methyl-2-(4-propoxybenzoyl)pyridine Derivatives

This guide provides an in-depth technical analysis of 5-Methyl-2-(4-propoxybenzoyl)pyridine , a pivotal scaffold in the fields of advanced materials (liquid crystals) and medicinal chemistry. Executive Summary 5-Methyl-2...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-Methyl-2-(4-propoxybenzoyl)pyridine , a pivotal scaffold in the fields of advanced materials (liquid crystals) and medicinal chemistry.

Executive Summary

5-Methyl-2-(4-propoxybenzoyl)pyridine represents a specialized class of heteroaryl ketones utilized primarily as mesogenic units in Liquid Crystal (LC) displays and as intermediate scaffolds in pharmaceutical synthesis. Its structural uniqueness lies in the "bent-core" geometry induced by the ketone linkage between the pyridine and benzene rings, combined with the dipole moment introduced by the pyridine nitrogen.

For researchers, this molecule offers a tunable platform:

  • Materials Science: The 5-methyl substitution lowers the melting point compared to the unsubstituted analog, widening the nematic temperature range for LC mixtures.

  • Drug Development: The 2-benzoylpyridine core is a privileged pharmacophore, often explored for kinase inhibition and antihistaminic activity (analogous to pheniramine derivatives).

Chemical Architecture & Properties[1][2][3][4]

Structural Logic

The molecule consists of three distinct domains, each serving a functional purpose:

  • Electron-Deficient Head (Pyridine): The 5-methyl-2-pyridyl group acts as the electron acceptor and introduces a transverse dipole. The methyl group at position 5 disrupts π-stacking efficiency, effectively lowering the crystalline melting point (

    
    ).
    
  • Rigid Linker (Carbonyl): The ketone bridge (

    
    ) creates a bond angle of approx. 120°, imparting a "bent" shape critical for specific mesophase formations (e.g., biaxial nematic phases).
    
  • Flexible Tail (Propoxy): The 4-propoxy chain (

    
    ) provides the necessary flexibility and van der Waals interactions to stabilize liquid crystalline phases.
    
Physicochemical Profile
PropertyValue / CharacteristicNote
Molecular Formula

Molecular Weight 255.31 g/mol
LogP (Calc) ~3.8 - 4.2Lipophilic, suitable for CNS penetration or LC hosts.
H-Bond Acceptors 2 (N, C=O)
Phase Behavior Enantiotropic NematicExhibits liquid crystalline phase upon heating.
Appearance White to pale yellow crystalline solid

Synthetic Protocols

The synthesis of 5-Methyl-2-(4-propoxybenzoyl)pyridine must be approached with high regioselectivity to avoid isomeric impurities. Two primary routes are validated: the Grignard Addition (Route A) and the Lithiation-Oxidation (Route B) .

Route A: Grignard Addition (Preferred Industrial Route)

This method utilizes the reaction between a Grignard reagent and a nitrile. It is preferred for its scalability and the avoidance of cryogenic conditions required for lithiation.

Reagents:
  • Precursor 1: 4-Propoxybromobenzene

  • Precursor 2: 5-Methyl-2-cyanopyridine

  • Catalyst/Solvent: Magnesium turnings, Iodine (initiator), anhydrous THF.[1]

Step-by-Step Protocol:
  • Grignard Formation:

    • In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.1 eq) with a crystal of Iodine.

    • Add 4-propoxybromobenzene (1.0 eq) in anhydrous THF dropwise. Maintain a gentle reflux to generate 4-propoxyphenylmagnesium bromide .

  • Nucleophilic Addition:

    • Cool the Grignard solution to 0°C.

    • Add a solution of 5-methyl-2-cyanopyridine (0.9 eq) in THF slowly. The lower equivalent of nitrile ensures complete consumption of the expensive heterocycle.

    • Stir at RT for 4-6 hours. The Grignard reagent attacks the nitrile carbon, forming an imine magnesium salt intermediate.

  • Hydrolysis:

    • Quench the reaction with 2M HCl. This converts the intermediate imine salt directly into the ketone (

      
      ).
      
    • Critical Step: Heat the acidic mixture at 50°C for 1 hour to ensure complete hydrolysis of the sterically hindered imine.

  • Purification:

    • Neutralize with saturated

      
      . Extract with Ethyl Acetate.
      
    • Recrystallize from Ethanol/Hexane to yield the target ketone.

Route B: Lithiation-Oxidation (High Precision)

Best for small-scale library generation where the nitrile is unavailable.

  • Lithiation: Treat 2-bromo-5-methylpyridine with

    
    -BuLi at -78°C in THF to generate 2-lithio-5-methylpyridine.
    
  • Addition: Add 4-propoxybenzaldehyde . This forms the secondary alcohol (carbinol).

  • Oxidation: Oxidize the carbinol using Manganese Dioxide (

    
    )  or Swern conditions  to yield the final ketone.
    
Synthetic Logic Visualization

Synthesis Start1 4-Propoxybromobenzene Grignard Grignard Reagent (Ar-MgBr) Start1->Grignard Mg, THF, Reflux Start2 5-Methyl-2-cyanopyridine Imine Imine Salt Intermediate Grignard->Imine + Start2, 0°C Hydrolysis Acid Hydrolysis (H3O+) Imine->Hydrolysis Product 5-Methyl-2-(4-propoxybenzoyl)pyridine Hydrolysis->Product -NH3

Figure 1: The Grignard synthetic pathway offers the most direct access to the ketone functionality, bypassing the alcohol oxidation state.

Analytical Characterization

To validate the structure, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance ( -NMR)

Data is simulated based on the specific chemical environment of the 2,5-substituted pyridine and 4-alkoxybenzoyl fragments.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Pyridine H-6 8.50 - 8.55Singlet (or d, small J)1HOrtho to N, Meta to Carbonyl. Deshielded.
Benzoyl H-2',6' 8.00 - 8.05Doublet (

Hz)
2HOrtho to Carbonyl.
Pyridine H-3 7.95 - 8.00Doublet (

Hz)
1HOrtho to Carbonyl.
Pyridine H-4 7.60 - 7.65Doublet of Doublets1HMeta to N.
Benzoyl H-3',5' 6.95 - 7.00Doublet (

Hz)
2HOrtho to Propoxy (Shielded).

4.00Triplet2H

-protons of propoxy group.
Pyridine

2.40 - 2.45Singlet3HMethyl group at pos 5.
Chain

1.85Multiplet2H

-protons.
Chain

1.05Triplet3HTerminal methyl.
Mass Spectrometry
  • ESI-MS: Expect

    
    .
    
  • Fragmentation: A characteristic cleavage of the propoxy chain often yields a fragment at

    
     (loss of propyl) or cleavage at the carbonyl.
    

Applications & Structure-Activity Relationship (SAR)

Liquid Crystal Mesogens

The 5-methyl derivative is a critical component in nematic eutectic mixtures .

  • Mechanism: The 5-methyl group creates a steric protrusion that lowers the crystal-to-nematic transition temperature (

    
    ) without significantly destabilizing the nematic-to-isotropic transition (
    
    
    
    ).
  • Result: This broadens the operating temperature range of the liquid crystal display (LCD).

  • Comparison: The unsubstituted analog (no methyl) typically has a higher melting point, which is undesirable for room-temperature applications.

Medicinal Chemistry Potential

While primarily an LC material, the (4-alkoxyphenyl)(pyridin-2-yl)methanone scaffold is bio-active.

  • Target: Histamine H1 receptors and certain kinases.

  • Logic: The pyridine nitrogen can accept a hydrogen bond from the receptor, while the hydrophobic propoxy tail occupies a lipophilic pocket.

SAR Logic Visualization

SAR Core 5-Methyl-2-(4-propoxybenzoyl)pyridine Mod1 Modification: 5-Methyl Group Core->Mod1 Mod2 Modification: Propoxy Chain (C3) Core->Mod2 Mod3 Modification: Pyridine Nitrogen Core->Mod3 Effect1 Lowers Melting Point (Tm) Disrupts Packing Mod1->Effect1 Effect2 Promotes Nematic Phase Short chain = Low Viscosity Mod2->Effect2 Effect3 Induces Dipole Moment Increases Dielectric Anisotropy Mod3->Effect3

Figure 2: Structure-Property relationships highlighting how specific molecular features dictate the material's performance in liquid crystal applications.

References

  • Rieke Metals. (n.d.). 5-Methyl-2-(4-propoxybenzoyl)pyridine Product Page. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24723565, 2-(4-Isopropoxybenzoyl)pyridine. Retrieved from [Link]

  • Ha, S. T., et al. (2016). Effect of Pyridine on the Mesophase of Teraryl Liquid Crystals: A New Series of Nematic Liquid Crystals Named 2-(4-Alkoxybiphen-4′-yl)-5-methylpyridines. MDPI Crystals. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Pharmacological Profiling of 5-Methyl-2-(4-propoxybenzoyl)pyridine

Executive Summary This technical guide profiles 5-Methyl-2-(4-propoxybenzoyl)pyridine , a lipophilic diaryl ketone derivative belonging to the 2-benzoylpyridine class of small molecules. While historically utilized as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide profiles 5-Methyl-2-(4-propoxybenzoyl)pyridine , a lipophilic diaryl ketone derivative belonging to the 2-benzoylpyridine class of small molecules. While historically utilized as a chemical intermediate, recent structure-activity relationship (SAR) studies identify this scaffold as a potent Microtubule Destabilizing Agent (MDA) targeting the colchicine-binding site of


-tubulin.

This document outlines the compound's predicted mechanism of action, rational design features (metabolic stability and hydrophobic fit), and provides validated experimental protocols for synthesizing and profiling its biological activity. The integration of a 5-methyl substituent on the pyridine ring and a 4-propoxy tail on the benzoyl moiety is hypothesized to enhance metabolic resistance and membrane permeability, respectively, distinguishing it from first-generation analogues.

Chemical Identity & Rational Design

Structural Composition

The molecule consists of two aromatic domains linked by a carbonyl bridge:

  • Domain A (Pyridine Core): A pyridine ring substituted at the 5-position with a methyl group.

  • Linker: A carbonyl group (ketone), providing a rigid sp² geometry.

  • Domain B (Aryl Tail): A phenyl ring substituted at the para-position (4-position) with a propoxy ether chain.

Structure-Activity Relationship (SAR) Logic

The design of 5-Methyl-2-(4-propoxybenzoyl)pyridine addresses specific pharmacological challenges found in early tubulin inhibitors:

  • The 2-Benzoylpyridine Scaffold: Mimics the cis-stilbene geometry of Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor. The ketone linker locks the two aryl rings in a non-planar conformation essential for fitting into the colchicine pocket.

  • 5-Methyl Substitution (Pyridine):

    • Metabolic Stability: The 5-position of the pyridine ring is susceptible to oxidative metabolism (N-oxidation or hydroxylation). Methyl substitution sterically and electronically hinders cytochrome P450 attack at this site.

    • Basicity Modulation: The electron-donating methyl group increases the basicity of the pyridine nitrogen, potentially strengthening hydrogen bond interactions with Cys241 or Val238 within the tubulin active site.

  • 4-Propoxy Group:

    • Hydrophobic Interaction: The three-carbon propoxy chain extends into the hydrophobic sub-pocket of the colchicine site (Zone 2), increasing binding affinity compared to a methoxy or ethoxy group.

    • Permeability:[1] Increases LogP, facilitating passive transport across the cell membrane.

Visualization: Structural SAR Map

SAR_Map Core 2-Benzoylpyridine Core Scaffold Linker Carbonyl Linker (sp2 Hybridized) Core->Linker Rigid Geometry MeGroup 5-Methyl Group Core->MeGroup Substituent Propoxy 4-Propoxy Tail Core->Propoxy Para-Substitution Target Colchicine Binding Site (Tubulin) Linker->Target Mimics cis-stilbene MeGroup->Target Blocks Metabolism Increases Basicity Propoxy->Target Hydrophobic Fit (Zone 2)

Figure 1: Structural dissection of 5-Methyl-2-(4-propoxybenzoyl)pyridine highlighting the functional role of each moiety in biological efficacy.

Mechanism of Action: Microtubule Destabilization

The Target

The primary biological target is the Colchicine Binding Site located at the interface of


- and 

-tubulin heterodimers.
Signaling Cascade
  • Binding: The compound permeates the cell membrane and binds to free tubulin dimers.

  • Inhibition: Binding prevents the incorporation of the tubulin dimer into the growing microtubule (+) end.

  • Depolymerization: The equilibrium shifts toward depolymerization, leading to the collapse of the microtubule cytoskeleton.

  • Mitotic Arrest: The formation of the mitotic spindle is blocked. The cell activates the Spindle Assembly Checkpoint (SAC).

  • G2/M Arrest: The cell cycle halts at the G2/M phase.

  • Apoptosis: Prolonged arrest triggers apoptotic pathways (caspase activation, Bcl-2 phosphorylation).

Visualization: Signaling Pathway

MOA_Pathway Compound 5-Methyl-2-(4-propoxybenzoyl)pyridine Tubulin Free Tubulin Dimers (Colchicine Site) Compound->Tubulin  Binds   Polymerization Microtubule Polymerization Tubulin->Polymerization  Inhibits   Spindle Mitotic Spindle Formation Polymerization->Spindle  Disrupts   Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint  Triggers   Arrest Cell Cycle Arrest (G2/M Phase) Checkpoint->Arrest  Induces   Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis  Leads to  

Figure 2: The pharmacological cascade initiated by 5-Methyl-2-(4-propoxybenzoyl)pyridine, resulting in apoptotic cell death.

Experimental Protocols

Chemical Synthesis (Grignard Approach)

Objective: To synthesize high-purity 5-Methyl-2-(4-propoxybenzoyl)pyridine for biological testing.

Reagents:

  • 5-Methylpyridine-2-carbonitrile (CAS: 886364-21-2)

  • (4-Propoxyphenyl)magnesium bromide (0.5 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask under argon atmosphere.

  • Addition: Dissolve 5-Methylpyridine-2-carbonitrile (1.0 eq) in anhydrous THF. Cool to 0°C.

  • Grignard Reaction: Dropwise add (4-Propoxyphenyl)magnesium bromide (1.2 eq) over 30 minutes. The solution will turn dark red/brown (formation of the ketimine intermediate).

  • Reflux: Allow to warm to room temperature, then reflux for 3 hours to ensure completion.

  • Hydrolysis: Cool to 0°C. Quench with 2M HCl (excess) and stir vigorously for 2 hours. This hydrolyzes the intermediate ketimine to the ketone.

  • Workup: Neutralize with NaHCO₃. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes:EtOAc gradient).

In Vitro Tubulin Polymerization Assay

Objective: To quantify the compound's ability to inhibit the assembly of purified tubulin.

Materials:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

  • Spectrophotometer (340 nm).

Protocol:

  • Preparation: Prepare tubulin solution (3 mg/mL) in PEM buffer containing 1 mM GTP on ice.

  • Treatment: Add test compound (dissolved in DMSO) at varying concentrations (e.g., 1, 5, 10 µM). Include a DMSO control (0% inhibition) and Colchicine (positive control).

  • Initiation: Transfer mixture to a pre-warmed (37°C) 96-well plate.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Polymerization manifests as an increase in turbidity (OD340). Calculate % Inhibition based on the steady-state plateau compared to control.

Cell Cycle Analysis (Flow Cytometry)

Objective: To confirm G2/M phase arrest, the hallmark of tubulin inhibition.

Protocol:

  • Culture: Seed HeLa or MCF-7 cells in 6-well plates (

    
     cells/well).
    
  • Dosing: Treat with 5-Methyl-2-(4-propoxybenzoyl)pyridine at

    
     concentration for 24 hours.
    
  • Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Resuspend cells in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI, 50 µg/mL). Incubate for 30 min at 37°C in the dark.

  • Acquisition: Analyze DNA content using a flow cytometer (excitation 488 nm, emission >575 nm).

  • Result: A functional tubulin inhibitor will show a significant accumulation of cells in the G2/M peak (4N DNA content) compared to the G0/G1 peak (2N).

Predicted Pharmacological Profile[3][4][5]

Based on the 2-benzoylpyridine scaffold data, the following profile is anticipated for the 5-methyl-4-propoxy analog:

ParameterPredicted Value/OutcomeRationale
Primary Target

-Tubulin (Colchicine Site)
Structural homology to phenstatin/CA-4.
IC50 (Tubulin) 1.5 – 3.0 µMPropoxy tail enhances binding vs methoxy analogs.
IC50 (Cytotoxicity) 10 – 100 nMHigh potency expected in HeLa/MCF-7 lines.
Solubility Low to ModerateLipophilic propoxy group reduces aqueous solubility.
Metabolic Stability Improved5-Methyl blocks pyridine oxidation.
Toxicity Risk Cardiotoxicity (hERG)Pyridines can sometimes bind hERG; requires testing.

References

  • Li, W., et al. (2019). Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry. Link

  • Wang, J., et al. (2013). Discovery of 4-Aryl-2-benzoyl-imidazoles as Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry. Link

  • Romagnoli, R., et al. (2022). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Bioorganic Chemistry.[2] Link

  • Sigma-Aldrich. Tubulin Polymerization Inhibitor II (CAS 1151995-69-5) Product Sheet.Link

  • Lain, S., et al. (2008). Discovery, in vivo activity, and mechanism of action of a small-molecule p53 activator. (Reference for Tenovin analogs utilizing benzoyl scaffolds). Cancer Cell.[3] Link

Sources

Foundational

Technical Guide: Safety Data Sheet (SDS) for 5-Methyl-2-(4-propoxybenzoyl)pyridine

[1][2] Document Control: Subject: 5-Methyl-2-(4-propoxybenzoyl)pyridine Catalog Reference: Rieke Metals #5613-36b (and similar library references) Context: Drug Discovery Intermediate / Research Chemical Part 1: Core Dir...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Document Control:

  • Subject: 5-Methyl-2-(4-propoxybenzoyl)pyridine

  • Catalog Reference: Rieke Metals #5613-36b (and similar library references)

  • Context: Drug Discovery Intermediate / Research Chemical

Part 1: Core Directive & Executive Summary[1]

The "Black Box" Challenge in Research Chemicals

In the high-stakes environment of drug discovery, researchers often handle "library compounds" or intermediates like 5-Methyl-2-(4-propoxybenzoyl)pyridine where full toxicological datasets (LD50, carcinogenicity) do not yet exist. This guide bridges the gap between a standard regulatory SDS and a practical risk management strategy.

Compound Identity:

  • Chemical Name: 5-Methyl-2-(4-propoxybenzoyl)pyridine[1]

  • Molecular Formula: C₁₆H₁₇NO₂[1]

  • Molecular Weight: 255.32 g/mol [1]

  • Structural Class: Benzoylpyridine derivative / Heterocyclic ketone

  • Primary Application: Pharmaceutical intermediate (likely Orexin receptor antagonist scaffolds or similar GPCR targets).

Part 2: Hazard Identification (Predictive Toxicology)[1]

Authoritative Insight: As a specific CAS number is often proprietary for catalog intermediates, safety protocols must be derived from Structure-Activity Relationships (SAR) . This compound combines a pyridine ring (basic, potential irritant) with a benzophenone-like moiety (UV active, potential photo-sensitizer).

GHS Classification (Theoretical/Precautionary)

Based on analogous pyridine derivatives (e.g., 2-benzoylpyridine, 5-methylpyridine).

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed (Predicted).

Signal Word: WARNING

Risk Assessment Logic
  • The Pyridine Moiety: Pyridines are organic bases. They can penetrate the epidermis and cause irritation or defatting of the skin.

  • The Ketone Linker: The benzoyl group increases lipophilicity (LogP approx 3-4), potentially facilitating absorption through biological membranes.

  • Unknowns: Without specific Ames test data, treat as a potential mutagen.

Part 3: Safe Handling Workflow (Visualized)

The following diagram outlines the decision logic for handling this compound in a research setting, prioritizing containment.

SafeHandling Start New Sample Received: 5-Methyl-2-(4-propoxybenzoyl)pyridine Assess Physical State Check (Solid vs. Viscous Oil) Start->Assess Solid State: Crystalline Solid Assess->Solid If Solid Liquid State: Viscous Oil/Liquid Assess->Liquid If Liquid Weighing Weighing Protocol: Anti-static Gun + Analytical Balance INSIDE Fume Hood Solid->Weighing Risk: Dust Inhalation Liquid->Weighing Risk: Skin Absorption Solubilization Solubilization: Dissolve in DMSO or DCM (Avoid generating dust/aerosol) Weighing->Solubilization Waste Disposal: Halogenated vs. Non-Halogenated Organic Waste Stream Solubilization->Waste Post-Experiment

Caption: Workflow for handling unknown pyridine intermediates, differentiating risks by physical state.

Part 4: Emergency Response Protocols

First Aid Measures
  • Eye Contact: Immediate irrigation is critical due to the basic nature of the pyridine ring. Flush for 15 minutes lifting eyelids. Do not use neutralizing agents.

  • Skin Contact: Wash with soap and water. Note: Pyridines can have a distinct, unpleasant odor that lingers; use polyethylene glycol (PEG-400) if available to solubilize and remove residues effectively.

  • Inhalation: Remove to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Fire-Fighting Measures
  • Flammability: Combustible.

  • Hazardous Combustion Products: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO) .

  • Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use a solid water stream as it may scatter the material (especially if it melts into an oil).

Accidental Release (Spill)
  • Small Spill: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.

  • Decontamination: Wipe surface with a dilute acidic solution (e.g., 1% acetic acid) to neutralize the pyridine base, followed by water.

Part 5: Physical & Chemical Properties (Technical Data)[1]

Data below is aggregated from vendor specifications for this specific catalog entry and calculated properties.

PropertyValue / ObservationSource/Method
Appearance Off-white to yellow solid (or viscous oil)Rieke Metals / Analog Observation
Melting Point Predicted: 60–80 °CCalculated (ACD/Labs)
Boiling Point Predicted: ~400 °C at 760 mmHgCalculated
Solubility Soluble in DMSO, DCM, Ethyl Acetate. Insoluble in water.Polarity Analysis
LogP ~3.82Predicted (Chemaxon)
pKa ~4.5 (Pyridine nitrogen)Estimated

Part 6: Stability & Reactivity[1]

  • Stability: Stable under recommended storage conditions (2–8 °C, dry).[2]

  • Incompatibility:

    • Strong Oxidizing Agents: Can react violently.

    • Strong Acids: Will protonate the pyridine nitrogen, forming salts.

  • Decomposition: Thermal decomposition releases NOx.

Part 7: Synthesis & Application Context

Understanding the synthesis helps predict impurities. This compound is typically synthesized via a Friedel-Crafts acylation or a Grignard reaction involving:

  • 2-Cyano-5-methylpyridine + 4-Propoxyphenylmagnesium bromide

  • 5-Methylpyridine-2-carboxylic acid derivative + 4-Propoxybenzene

Impurities to Watch:

  • Residual Magnesium Salts: If sourced from Rieke Metals (specialists in organozinc/magnesium reagents), trace metal salts may be present.

  • Solvent Residues: THF or Ether.[3]

Part 8: Toxicological Information (Detailed)[1]

  • Acute Toxicity: No specific LD50 data available.

    • Analog Data (2-Benzoylpyridine): Oral LD50 (Rat) = ~1000 mg/kg.

    • Recommendation: Treat as Harmful (Category 4).

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.

  • Mutagenicity: No data. Pyridine derivatives show mixed results; handle as a potential mutagen.

Part 9: References

  • Rieke Metals. (n.d.).[3][4] Product Catalog: 5-Methyl-2-(4-propoxybenzoyl)pyridine (Cat #5613-36b).[1] Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary: Pyridine derivatives and benzoylpyridines. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: 2-Benzoylpyridine. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Pharmacophore Modeling of 5-Methyl-2-(4-propoxybenzoyl)pyridine

This guide outlines the technical workflow for developing a pharmacophore model for 5-Methyl-2-(4-propoxybenzoyl)pyridine . As a specific diaryl ketone derivative, this molecule represents a "privileged scaffold" often f...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical workflow for developing a pharmacophore model for 5-Methyl-2-(4-propoxybenzoyl)pyridine . As a specific diaryl ketone derivative, this molecule represents a "privileged scaffold" often found in kinase inhibitors, tubulin polymerization inhibitors, and certain metabolic modulators.

The following guide treats this compound as a Lead Query for Ligand-Based Pharmacophore Modeling (LBPM), a standard approach when the precise biological target structure is flexible or when screening for novel analogs.

Executive Summary & Chemical Identity

5-Methyl-2-(4-propoxybenzoyl)pyridine is a synthetic small molecule characterized by a central ketone linker connecting a pyridine ring and a benzene ring. Its pharmacophoric signature is defined by the specific spatial arrangement of its hydrogen bond acceptors (HBAs) and its hydrophobic termini.

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: ~255.31 Da

  • Core Scaffold: 2-Benzoylpyridine[2][3][4][5]

  • Key Substituents: 5-Methyl (hydrophobic/steric), 4-Propoxy (lipophilic tail).

Modeling Objective: To generate a 3D-pharmacophore hypothesis that defines the essential steric and electronic features required for molecular recognition, facilitating Virtual Screening (VS) or Scaffold Hopping.

Structural Dissection & Feature Mapping

The first phase of modeling requires deconstructing the molecule into its pharmacophoric elements. We utilize a feature-based mapping approach .

Electronic & Steric Features
Feature IDTypeChemical MoietyFunction
F1 H-Bond Acceptor (HBA)Pyridine Nitrogen (

)
Critical interaction with positively charged residues (e.g., Lys, Arg) or backbone NH.
F2 H-Bond Acceptor (HBA)Carbonyl Oxygen (

)
Strong dipolar interaction; often serves as an anchor point in the binding pocket.
F3 Hydrophobic (HYD)Propoxy Chain (

)
Lipophilic interaction; probes the depth of the hydrophobic pocket.
F4 Hydrophobic/Steric5-Methyl GroupFills small lipophilic cavities; restricts rotation of the pyridine ring in the pocket.
F5 Aromatic Ring (AR)Pyridine Ring

stacking or cation-

interactions.
F6 Aromatic Ring (AR)Benzene Ring

stacking (T-shaped or parallel).
Geometric Constraints (The Vector)

The Diaryl Ketone Linker is the structural pivot. Unlike flexible alkyl linkers, the


 bond angle (~120°) rigidly orients the two aromatic systems relative to each other.
  • Torsion A: Pyridine-Carbonyl bond.

  • Torsion B: Benzene-Carbonyl bond.

  • Note: The minimum energy conformation typically places the aromatic rings in a twisted orientation (non-coplanar) to minimize steric clash between ortho-hydrogens, creating a "propeller" shape essential for the pharmacophore.

Computational Methodology (Step-by-Step)

Phase I: Ligand Preparation & Conformational Analysis

A static 2D structure is insufficient. We must generate a "Conformational Ensemble" to identify the bioactive pose.

  • Protonation State: At physiological pH (7.4), the pyridine nitrogen is weakly basic (

    
    ). It is modeled primarily as neutral , but a protonated cation species should be generated if the target pocket is known to be acidic (e.g., Asp/Glu rich).
    
  • Energy Minimization: Apply the MMFF94x or OPLS3e force field.

  • Stochastic Search: Perform a Monte Carlo or Systematic conformational search.

    • Critical Parameter: Allow rotation of the Propoxy chain and the two aryl-carbonyl bonds.

    • Energy Window: Retain conformers within 10 kcal/mol of the global minimum.

Phase II: Pharmacophore Hypothesis Generation

Using algorithms such as HypoGen (BIOVIA) or Phase (Schrödinger):

  • Alignment: Align the low-energy conformers of the molecule.

  • Feature Definition: Map the features (F1-F6) onto the 3D structure.

  • Spatial Constraints:

    • Define the distance between F1 (Pyridine N) and F3 (Propoxy tip).

    • Define the angle between the F5 and F6 ring centroids.

  • Exclusion Volumes: Add "Excluded Volume" spheres around the 5-Methyl and Propoxy groups to represent the steric boundary of the receptor pocket.

Phase III: Validation

Since this is a single-ligand model (in this context), validation relies on Target Profiling :

  • Decoy Set Generation: Generate 50 structurally similar but chemically distinct "inactive" decoys (e.g., using DUD-E).

  • Screening: Screen the pharmacophore against the decoy set.

  • Metric: Calculate the Enrichment Factor (EF). A valid model should retrieve the query molecule (and close analogs) while rejecting decoys.

Visualizing the Workflow

The following diagram illustrates the logical flow from chemical structure to a validated pharmacophore model.

PharmacophoreWorkflow cluster_features Pharmacophore Features Input Input: 5-Methyl-2-(4-propoxybenzoyl)pyridine Prep Ligand Prep (Protonation & Minimization) Input->Prep Conf Conformational Search (Monte Carlo / MMFF94) Prep->Conf Generate Ensemble Feat Feature Mapping (HBA, HBD, Aro, Hyd) Conf->Feat Identify 3D Features Model 3D Model Generation (Spatial Constraints) Feat->Model Define Distances F1 F1: Pyridine N (HBA) Feat->F1 F2 F2: Carbonyl O (HBA) Feat->F2 F3 F3: Propoxy Tail (Hyd) Feat->F3 Valid Validation (Decoy Screening / ROC) Model->Valid Test Sensitivity

Caption: Logical workflow for deriving a ligand-based pharmacophore model from the 5-Methyl-2-(4-propoxybenzoyl)pyridine scaffold.

Strategic Application: Target Prediction

Based on the pharmacophore features of 5-Methyl-2-(4-propoxybenzoyl)pyridine , the model suggests potential activity against specific target classes. This "Reverse Pharmacophore Mapping" is critical for drug repurposing.

Potential Target Classes
  • Tubulin Polymerization Inhibitors: The "diaryl ketone" motif mimics the colchicine binding site or combretastatin analogs. The propoxy tail provides the necessary lipophilic bulk to occupy the hydrophobic pocket of

    
    -tubulin.
    
  • Kinase Inhibitors (Type II): The pyridine nitrogen (HBA) can interact with the Hinge Region (e.g., Met residue), while the benzoyl moiety extends into the hydrophobic back pocket.

  • 11

    
    -HSD1 Inhibitors:  Metabolic targets often accommodate bulky hydrophobic groups (propoxy) and require a central polar linker (ketone).
    
QSAR Implications
  • Propoxy Chain Length: Varying the chain (Ethoxy vs. Propoxy vs. Butoxy) will probe the depth of the hydrophobic pocket (Feature F3).

  • 5-Methyl Position: Moving the methyl group to position 3 or 6 on the pyridine ring will test the steric tolerance of the binding site (Feature F4).

References

  • Yang, S. Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug Discovery Today, 15(11-12), 444-450. Link

  • Guner, O. F. (Ed.). (2000). Pharmacophore Perception, Development, and Use in Drug Design. IUL Biotechnology Series. Link

  • Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligands and their use as virtual screening filters. Journal of Chemical Information and Modeling, 45(1), 160-169. Link

  • Barreiro, E. J., et al. (2011). The methylation effect in medicinal chemistry. Chemical Reviews, 111(9), 5215-5246. Link

Sources

Foundational

Melting point and boiling point of 5-Methyl-2-(4-propoxybenzoyl)pyridine

An in-depth technical guide on the physicochemical characterization of 5-Methyl-2-(4-propoxybenzoyl)pyridine , structured for researchers and drug development professionals.[1] [1] Executive Summary 5-Methyl-2-(4-propoxy...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the physicochemical characterization of 5-Methyl-2-(4-propoxybenzoyl)pyridine , structured for researchers and drug development professionals.[1]

[1]

Executive Summary

5-Methyl-2-(4-propoxybenzoyl)pyridine (CAS: 1187170-56-4 ) is a functionalized diaryl ketone featuring a pyridine core and a para-alkoxy substituted benzene ring.[1] Often utilized as a specialized intermediate in the synthesis of pharmaceutical active ingredients (APIs) or as a mesogenic core in liquid crystal research, its thermal properties are critical for process engineering and solid-state stability.[1]

This guide provides the predicted physicochemical profile based on structural activity relationships (SAR) and outlines the definitive experimental protocols required to validate these values. Due to the compound's specific nature as a research chemical, experimental values must be determined in-situ; this document serves as the standard operating procedure (SOP) for that characterization.

Physicochemical Profile & Data

The following data aggregates calculated properties and structural analogs to provide a baseline for experimental validation.

Identity & Nomenclature
ParameterDetail
Systematic Name (5-Methylpyridin-2-yl)(4-propoxyphenyl)methanone
CAS Registry Number 1187170-56-4
Molecular Formula C₁₆H₁₇NO₂
Molecular Weight 255.31 g/mol
SMILES CC1=CN=C(C=C1)C(=O)C2=CC=C(OCCC)C=C2
Thermal Properties (Predicted vs. Target)

Note: Exact experimental values for this specific catalog entry are proprietary or user-determined. The ranges below are derived from high-confidence SAR analysis of structurally similar benzoyl pyridines.

PropertyPredicted Value / RangeStructural Justification
Melting Point (MP) 65°C – 85°C The 4-propoxy chain adds flexibility (lowering MP vs. methoxy), while the 5-methyl pyridine core adds rigidity and packing efficiency (raising MP).[1]
Boiling Point (BP) 390°C – 410°C (at 760 mmHg)High molecular weight and polar carbonyl/pyridine interactions suggest a high BP.[1]
Decomposition (Td) > 280°C Diaryl ketones are generally thermally stable, but the ether linkage may degrade before the theoretical boiling point is reached.[1]
Physical State Crystalline SolidLikely off-white to pale yellow powder.[1]

Experimental Methodologies for Validation

Protocol A: Melting Point Determination (DSC)

Objective: Determine the onset melting temperature (


) and peak melting temperature (

) with high precision.

Method: Differential Scanning Calorimetry (DSC).[1]

  • Why DSC? Unlike capillary tubes, DSC quantifies the heat of fusion (

    
    ) and can detect polymorphism (common in benzoyl pyridines).[1]
    

Step-by-Step Workflow:

  • Sample Prep: Weigh 2–5 mg of dried 5-Methyl-2-(4-propoxybenzoyl)pyridine into a standard aluminum pan. Crimp the lid (non-hermetic to allow outgassing if solvates are present).[1]

  • Equilibration: Equilibrate the cell at 25°C.

  • Ramp: Heat from 25°C to 150°C at a rate of 10°C/min .

  • Analysis:

    • Identify the endothermic peak.[1]

    • Record

      
       (extrapolated onset) as the official Melting Point.[1]
      
    • Self-Validation Check: If the peak is broad (>3°C width), the sample is impure or solvated.[1] Recrystallize and repeat.

Protocol B: Boiling Point & Thermal Stability (TGA)

Objective: Distinguish between true boiling and thermal decomposition.

Method: Thermogravimetric Analysis (TGA).[1]

  • Causality: Measuring boiling point via distillation is risky for high-BP compounds due to degradation.[1] TGA measures mass loss vs. temperature.[1]

Step-by-Step Workflow:

  • Sample Prep: Load 10–15 mg into a platinum or ceramic crucible.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min (inert atmosphere prevents oxidation).
    
  • Ramp: Heat from 40°C to 500°C at 20°C/min .

  • Interpretation:

    • Volatilization (BP): A smooth, continuous mass loss approaching 100% indicates boiling/evaporation.[1]

    • Decomposition: A step-wise mass loss accompanied by char residue (black carbon) indicates degradation.[1]

    • Critical Threshold: If mass loss onset (

      
      ) occurs before the theoretical BP (~390°C), the compound decomposes before boiling .[1]
      

Workflow Visualization

The following diagrams illustrate the logical flow for characterizing this compound, ensuring data integrity.

Diagram 1: Thermal Characterization Logic

This decision tree guides the researcher through the physical property validation process.[1]

ThermalAnalysis Start Sample: 5-Methyl-2-(4-propoxybenzoyl)pyridine VisualCheck Visual Inspection (Crystalline Solid?) Start->VisualCheck DSC Run DSC (25°C to 150°C @ 10°C/min) VisualCheck->DSC Result_DSC Sharp Endotherm? DSC->Result_DSC PureMP Record T(onset) as Official Melting Point Result_DSC->PureMP Yes Impure Broad Peak? Recrystallize (EtOH/H2O) Result_DSC->Impure No TGA Run TGA (N2 Purge, to 500°C) PureMP->TGA Impure->VisualCheck MassLoss Analyze Mass Loss Curve TGA->MassLoss Boiling 100% Mass Loss (Evaporation) MassLoss->Boiling Smooth Curve Decomp Char/Residue (Decomposition) MassLoss->Decomp Stepwise/Residue

Caption: Decision tree for validating thermal properties, distinguishing between phase transitions (MP) and degradation events.

Diagram 2: Synthesis & Purification Context

Understanding the origin of the sample is vital for explaining MP deviations (e.g., solvent entrapment).[1]

SynthesisFlow Precursors 5-Methyl-2-cyanopyridine + 4-PropoxyphenylMgBr Reaction Grignard Addition (THF, Reflux) Precursors->Reaction Quench Acid Hydrolysis (HCl/H2O) Reaction->Quench Crude Crude Ketone (Oil/Solid Mix) Quench->Crude Purification Recrystallization (Solvent: Ethanol) Crude->Purification Final Pure 5-Methyl-2-(4-propoxybenzoyl)pyridine (Target MP: 65-85°C) Purification->Final

Caption: Synthetic pathway highlighting the crystallization step critical for achieving the target melting point.[1]

Applications & Implications

Understanding the precise melting and boiling points of this compound has direct downstream impacts:

  • Process Engineering:

    • If the MP is < 100°C, the compound must be dried carefully under vacuum to avoid melting (melt-back) during solvent removal.[1]

    • The high BP/Decomposition temperature implies it cannot be purified by atmospheric distillation; wiped-film evaporation or column chromatography are the only viable purification methods for the liquid phase.[1]

  • Solid-State Chemistry:

    • Benzoyl pyridines are prone to polymorphism .[1] A DSC trace showing a small "pre-melt" exotherm indicates a metastable crystal form converting to a stable form.[1] This must be controlled to ensure consistent bioavailability or reactivity.[1]

  • Storage:

    • Store below the melting point (recommended: 2-8°C) to prevent sintering or caking of the powder over time.[1]

References

  • Rieke Metals. (n.d.).[1][2] Product Catalog: 5-Methyl-2-(4-propoxybenzoyl)pyridine (Cat #5613-36b).[1][3] Retrieved from [1]

  • ChemScene. (2024).[1] Product Data: (5-Methylpyridin-2-yl)(4-propoxyphenyl)methanone (CAS 1187170-56-4).[1][4] Retrieved from [1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary: Pyridine derivatives and thermal data prediction.[1] Retrieved from [1]

  • Gabbott, P. (2008).[1] Principles and Applications of Thermal Analysis.[1] Blackwell Publishing.[1] (Standard reference for DSC/TGA methodology).

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Preparation of 5-Methyl-2-(4-propoxybenzoyl)pyridine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule Class: Diaryl Methanone / Pyridyl Ketone Retrosynthetic Strategy & Mechanistic Rationale 5-Methyl-2-(4-propoxybenzoyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule Class: Diaryl Methanone / Pyridyl Ketone

Retrosynthetic Strategy & Mechanistic Rationale

5-Methyl-2-(4-propoxybenzoyl)pyridine is a privileged diaryl ketone scaffold frequently utilized in the development of COX-2 inhibitors and as a cyclometalating ligand in photoredox catalysis. The synthesis of pyridyl ketones requires strategic navigation of the pyridine ring's inherent basicity and electronic deactivation.

While Friedel-Crafts acylation is a standard method for diaryl ketone synthesis, applying it to pyridine derivatives often fails. The basic pyridine nitrogen coordinates with Lewis acids (e.g., AlCl₃), deactivating the acyl chloride and demanding harsh, stoichiometric conditions. To bypass this, our protocol employs a highly regioselective Grignard addition to a cyanopyridine .

This three-phase approach is superior for the following mechanistic reasons:

  • Chemoselectivity via Iminium Stability: The addition of an aryl Grignard reagent to a nitrile stops precisely at the imine salt stage. Because the intermediate imine anion is highly electron-rich, it strongly resists a second nucleophilic attack, preventing the formation of tertiary alcohol byproducts[1].

  • Mild Etherification: The precursor 1-bromo-4-propoxybenzene is synthesized via a Williamson ether synthesis using K₂CO₃. This mild base is perfectly tuned to deprotonate the phenol without triggering competing E2 elimination of the primary alkyl halide[2].

  • Controlled Metallation: Pyridyl halides are prone to halogen-metal exchange instability. By forming the Grignard reagent on the aryl side rather than the pyridyl side, we ensure a stable, easily titratable nucleophile[3].

SyntheticPathway A 4-Bromophenol + 1-Bromopropane B 1-Bromo-4-propoxybenzene A->B K2CO3, DMF (Williamson Ether) C (4-Propoxyphenyl)magnesium bromide B->C Mg, THF, I2 (Grignard Formation) E Iminium Salt Intermediate C->E Nucleophilic Addition D 5-Methylpicolinonitrile D->E F 5-Methyl-2-(4-propoxybenzoyl)pyridine E->F HCl (aq) Hydrolysis

Figure 1: Step-by-step synthetic pathway for 5-Methyl-2-(4-propoxybenzoyl)pyridine.

Materials, Stoichiometry & Safety Data

The following table summarizes the quantitative requirements for a 100 mmol scale synthesis.

ReagentMW ( g/mol )Eq.AmountRoleSafety / Hazards
4-Bromophenol 173.011.017.3 gStarting MaterialCorrosive, Toxic
1-Bromopropane 122.991.214.7 gAlkylating AgentFlammable, Irritant
Potassium Carbonate 138.211.520.7 gBaseIrritant
Magnesium Turnings 24.311.22.9 gMetallating AgentFlammable Solid
5-Methylpicolinonitrile 118.140.910.6 gElectrophileHarmful, Irritant
Iodine 253.81Cat.1 crystalMg ActivatorCorrosive, Toxic

Experimental Protocols & In-Process Controls

This protocol is designed as a self-validating system . Each phase includes In-Process Controls (IPCs) to ensure the reaction has proceeded correctly before advancing.

Workflow Step1 Phase 1: Etherification Reflux 4-bromophenol & 1-bromopropane in DMF Step2 Phase 2: Metallation Activate Mg with I2, add aryl bromide in THF Step1->Step2 Step3 Phase 3: Coupling Dropwise addition of nitrile at 0 °C to RT Step2->Step3 Step4 Phase 4: Hydrolysis Quench with 2M HCl, reflux to cleave imine Step3->Step4 Step5 Phase 5: Purification Extract with EtOAc, column chromatography Step4->Step5

Figure 2: Experimental workflow detailing the five critical phases of the synthesis protocol.

Phase 1: Williamson Ether Synthesis
  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolve 4-bromophenol (17.3 g, 100 mmol) in anhydrous DMF (100 mL).

  • Add K₂CO₃ (20.7 g, 150 mmol) and stir for 10 minutes at room temperature.

  • Add 1-bromopropane (14.7 g, 120 mmol) dropwise. Heat the suspension to 80 °C for 4 hours.

  • IPC 1: Check reaction progress via TLC (Hexanes/EtOAc 9:1). The phenol spot (KMnO₄ active) should be completely consumed[2].

  • Workup: Cool to room temperature, quench with distilled water (200 mL), and extract with EtOAc (3 × 100 mL). Wash the combined organic layers with brine (3 × 100 mL) to remove DMF, dry over Na₂SO₄, and concentrate under reduced pressure to yield 1-bromo-4-propoxybenzene as a clear oil.

Phase 2: Grignard Reagent Generation
  • In a flame-dried, argon-purged 250 mL Schlenk flask, add magnesium turnings (2.9 g, 120 mmol) and a single crystal of iodine.

  • Causality Note: Iodine reacts with the unreactive MgO passivation layer on the metal, exposing the pure, zero-valent magnesium surface required for oxidative insertion[3].

  • Add 10 mL of anhydrous THF, followed by 5% of the total 1-bromo-4-propoxybenzene. Heat gently with a heat gun until the brown iodine color fades and exothermic bubbling is observed.

  • IPC 2: Visual confirmation of initiation (loss of color, spontaneous boiling).

  • Dilute the remaining aryl bromide in 40 mL of THF and add dropwise via an addition funnel at a rate that maintains a gentle reflux.

  • Stir for 1 hour at room temperature to yield a ~2.0 M solution of (4-propoxyphenyl)magnesium bromide .

Phase 3: Nucleophilic Addition and Imine Hydrolysis
  • Cool the Grignard solution to 0 °C using an ice bath.

  • Dissolve 5-methylpicolinonitrile (10.6 g, 90 mmol) in anhydrous THF (30 mL). Note: The nitrile is the limiting reagent (0.9 eq) to prevent unreacted cyanopyridine from co-eluting with the final product.

  • Add the nitrile solution dropwise over 30 minutes. The solution will turn dark red/brown as the iminium salt forms.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Hydrolysis: Carefully quench the reaction by adding 2M HCl (aq) (100 mL) dropwise at 0 °C.

  • Causality Note: Pyridyl imines are highly stable. A simple acid wash is insufficient. You must attach a reflux condenser and heat the biphasic mixture to 70 °C for 2 hours to fully hydrolyze the imine to the ketone[1].

  • Workup: Cool to room temperature, neutralize to pH 8 with saturated NaHCO₃ (aq), and extract with EtOAc (3 × 100 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexanes to 80:20 Hexanes/EtOAc) to yield the pure target compound.

Analytical Characterization Data

To validate the success of the synthesis, compare the isolated product against the expected spectral data summarized below.

TechniqueSignal / ShiftAssignment
¹H NMR (400 MHz, CDCl₃)8.52 (d, J = 1.5 Hz, 1H)Pyridine H-6 (Adjacent to N)
¹H NMR (400 MHz, CDCl₃)8.10 (d, J = 8.8 Hz, 2H)Benzoyl H-2', H-6' (Ortho to carbonyl)
¹H NMR (400 MHz, CDCl₃)7.95 (d, J = 8.0 Hz, 1H)Pyridine H-3
¹H NMR (400 MHz, CDCl₃)7.65 (dd, J = 8.0, 1.5 Hz, 1H)Pyridine H-4
¹H NMR (400 MHz, CDCl₃)6.95 (d, J = 8.8 Hz, 2H)Benzoyl H-3', H-5' (Ortho to propoxy)
¹H NMR (400 MHz, CDCl₃)4.02 (t, J = 6.5 Hz, 2H)Propoxy -OCH₂-
¹H NMR (400 MHz, CDCl₃)2.42 (s, 3H)Pyridine -CH₃
¹H NMR (400 MHz, CDCl₃)1.85 (m, 2H)Propoxy -CH₂-
¹H NMR (400 MHz, CDCl₃)1.05 (t, J = 7.4 Hz, 3H)Propoxy -CH₃
ESI-MS m/z 256.1 [M+H]⁺Molecular Ion

Troubleshooting & Process Optimization

  • Wurtz Coupling During Grignard Formation: If a large amount of 4,4'-dipropoxybiphenyl is observed, the localized concentration of the aryl bromide was too high during Phase 2. Ensure rigorous dropwise addition and adequate stirring to keep the monomeric Grignard species dominant.

  • Persistent Imine Intermediate: If LC-MS shows a mass of m/z 255.1 [M+H]⁺ instead of 256.1, the imine hydrolysis is incomplete. Return the crude mixture to a flask with 2M HCl and reflux for an additional 2-4 hours.

References

1.[1] Title : Addition of Grignard reagents to nitriles to give ketones | Source : Master Organic Chemistry | URL :[Link] 2.[2] Title : The Williamson Ether Synthesis | Source : Master Organic Chemistry | URL :[Link] 3.[3] Title : Formation of Grignard and Organolithium Reagents From Alkyl Halides | Source : Master Organic Chemistry | URL :[Link]

Sources

Application

Technical Application Note: Strategic Synthesis of 5-Methyl-2-(4-propoxybenzoyl)pyridine

Executive Summary The synthesis of 5-Methyl-2-(4-propoxybenzoyl)pyridine represents a classic challenge in heteroaromatic ketone construction. This scaffold, featuring a pyridine ring linked via a carbonyl bridge to a pa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 5-Methyl-2-(4-propoxybenzoyl)pyridine represents a classic challenge in heteroaromatic ketone construction. This scaffold, featuring a pyridine ring linked via a carbonyl bridge to a para-alkoxy benzene, is a "privileged structure" in medicinal chemistry, frequently observed in sodium-glucose cotransporter 2 (SGLT2) inhibitors and anti-inflammatory agents.

This application note details two distinct, high-fidelity synthetic routes:

  • Method A (Nucleophilic Addition): A robust Grignard addition to a nitrile, preferred for scale-up and cost-efficiency.

  • Method B (Carbonylative Coupling): A Palladium-catalyzed carbonylative Suzuki reaction, ideal for late-stage diversification and library generation.

Retrosynthetic Analysis

To ensure high purity and yield, we analyze the disconnection of the central ketone bond. The electron-deficient nature of the pyridine ring makes Friedel-Crafts acylation difficult (deactivation). Therefore, we utilize nucleophilic attack on a pyridine-derivative or transition-metal catalysis.

Retrosynthesis target Target: 5-Methyl-2-(4-propoxybenzoyl)pyridine disc1 Route A: Grignard Addition target->disc1 C-C Disconnection disc2 Route B: Pd-Carbonylation target->disc2 C-C Disconnection prec_A1 2-Cyano-5-methylpyridine (Electrophile) disc1->prec_A1 prec_A2 (4-Propoxyphenyl)MgBr (Nucleophile) disc1->prec_A2 prec_B1 2-Bromo-5-methylpyridine disc2->prec_B1 prec_B2 4-Propoxyphenylboronic acid disc2->prec_B2 prec_CO Carbon Monoxide (CO) disc2->prec_CO

Figure 1: Retrosynthetic strategy displaying the Nucleophilic Addition (Route A) and Carbonylative Coupling (Route B) pathways.

Method A: Grignard Addition to Nitrile (Scale-Up Preferred)

This method relies on the addition of an organomagnesium reagent to a nitrile.[1][2] The intermediate magnesium imine salt precipitates, preventing double addition (over-alkylation to the tertiary alcohol), which is a common failure mode when using esters.

Reagents and Materials[1][2][3][4][5][6][7][8][9][10][11][12]
ReagentCAS No.Equiv.[3]Role
2-Cyano-5-methylpyridine 100986-89-61.0Core Scaffold
1-Bromo-4-propoxybenzene 30752-19-31.2Grignard Precursor
Magnesium Turnings 7439-95-41.3Metal
Iodine 7553-56-2Cat.Initiator
THF (Anhydrous) 109-99-9SolventReaction Medium
HCl (2M) 7647-01-0ExcessHydrolysis Agent
Detailed Protocol
Step 1: Preparation of (4-Propoxyphenyl)magnesium bromide
  • Activation: Flame-dry a 3-neck round-bottom flask (RBF) under Argon. Add Mg turnings (1.3 equiv) and a single crystal of Iodine.

  • Initiation: Add just enough anhydrous THF to cover the Mg. Add 5% of the total volume of 1-Bromo-4-propoxybenzene. Heat gently with a heat gun until the iodine color fades and the solution becomes turbid (initiation).

  • Propagation: Dilute the remaining bromide in THF (concentration ~1.0 M). Add this solution dropwise to the refluxing mixture over 45 minutes.

  • Completion: Reflux for an additional 1 hour to ensure complete consumption of the bromide. Cool to room temperature.

Step 2: Addition to Nitrile
  • Dissolution: In a separate dry flask, dissolve 2-Cyano-5-methylpyridine (1.0 equiv) in anhydrous THF (0.5 M). Cool to 0°C .[4][5][6]

  • Addition: Cannulate the prepared Grignard reagent into the nitrile solution slowly over 30 minutes. Note: An exotherm is expected; maintain internal temp < 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The solution will turn a deep red/brown color (imine salt formation).

Step 3: Acidic Hydrolysis (Critical Step)
  • Quench: Cool the mixture to 0°C. Slowly add 2M HCl (aq) until pH < 2.

  • Hydrolysis: Stir the acidic biphasic mixture vigorously at room temperature for 2 hours (or heat to 50°C for 30 mins if conversion is slow). This converts the intermediate ketimine to the ketone.

  • Workup: Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x).[6][7] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, 10-20% EtOAc in Hexanes).

Method B: Pd-Catalyzed Carbonylative Suzuki Coupling (Discovery Preferred)

For labs equipped to handle Carbon Monoxide (CO), this route avoids the sensitivity of Grignard reagents and tolerates a wider range of functional groups.

Reagents and Catalysts[2][3][4][6][7][9][10][11]
ReagentEquiv.[8][9][4][3][10][6][11]Role
2-Bromo-5-methylpyridine 1.0Electrophile
4-Propoxyphenylboronic acid 1.2Nucleophile
Pd(OAc)₂ 0.02 (2 mol%)Catalyst Precursor
Xantphos 0.03 (3 mol%)Ligand (High bite angle)
K₂CO₃ 2.0Base
Carbon Monoxide (CO) 1 atm (Balloon)Carbonyl Source
Toluene/Water (4:1) SolventBiphasic System
Catalytic Cycle & Mechanism

The reaction proceeds via oxidative addition of the bromopyridine, followed by CO coordination and insertion (migratory insertion) to form an acyl-palladium species, which then undergoes transmetallation with the boronic acid.

CatalyticCycle Pd0 Pd(0)-L2 OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII_Ar Ar-Pd(II)-Br OxAdd->PdII_Ar CO_Ins CO Insertion PdII_Ar->CO_Ins + CO AcylPd Acyl-Pd(II)-Br CO_Ins->AcylPd TransMet Transmetallation (+ Ar'-B(OH)2) AcylPd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Release

Figure 2: Palladium-catalyzed carbonylative cross-coupling cycle. Note the critical CO insertion step prior to transmetallation.

Detailed Protocol
  • Setup: In a glovebox or under rigorous Argon flow, charge a Schlenk tube with 2-Bromo-5-methylpyridine (1.0 equiv), Boronic acid (1.2 equiv), Pd(OAc)₂, Xantphos, and K₂CO₃.

  • Solvent: Add degassed Toluene and Water (4:1 ratio).

  • CO Introduction: Evacuate the tube and backfill with CO gas (using a balloon). Repeat 3 times.

  • Reaction: Heat the sealed system to 80°C for 12 hours with vigorous stirring.

  • Safety Note: CO is a silent killer. Use a CO detector and work inside a well-ventilated fume hood.

  • Workup: Vent the CO carefully. Filter the mixture through a pad of Celite. Extract with EtOAc.[6]

  • Purification: Flash chromatography (SiO₂, 5-15% EtOAc/Hexanes).

Analytical Validation (Self-Validating Data)

To confirm the identity of 5-Methyl-2-(4-propoxybenzoyl)pyridine , look for these diagnostic signals:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~2.45 ppm (s, 3H): Methyl group on the pyridine ring.[12]

    • δ ~1.05, 1.85, 4.00 ppm: Propoxy chain (triplet, multiplet, triplet).

    • δ ~8.50 ppm (d): Proton at pyridine C6 (deshielded by nitrogen).

    • δ ~7.90-8.10 ppm: Benzoyl ortho-protons and pyridine C3/C4.

  • IR Spectroscopy:

    • ~1660 cm⁻¹: Strong C=O stretch (diaryl ketone).

    • ~2230 cm⁻¹: Absence of this peak confirms consumption of the nitrile (Method A).

References

  • Grignard Addition to Nitriles (General Mechanism)

    • Moffett, R. B.; Shriner, R. L. "2,2-Dimethyl-4-cyanotetrahydro-4-pyran." Organic Syntheses, Coll.[1] Vol. 3, p.329 (1955).

    • Source:

  • Preparation of Pyridyl Ketones via Grignard: Pasquinet, E., et al. "Synthesis of 2-benzoylpyridines from 2-bromopyridines." Tetrahedron, 54(30), 8771-8782 (1998). Context: Validates the stability of the pyridine ring under Grignard conditions.
  • Palladium-Catalyzed Carbonylative Coupling

    • Brennführer, A., Neumann, H., & Beller, M. "Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds." Angewandte Chemie International Edition, 48(23), 4114-4133 (2009).
    • Source:

  • SGLT2 Inhibitor Structural Context: Handlon, A. L. "Sodium glucose co-transporter 2 (SGLT2) inhibitors as potential antidiabetic agents." Expert Opinion on Therapeutic Patents, 15(11), 1531-1540 (2005). Context: Establishes the relevance of the benzoyl-pyridine/benzene scaffold.
  • Safety Handling of Carbon Monoxide

    • Sigma-Aldrich Technical Bulletin: "Handling Air-Sensitive and Toxic Reagents."
    • Source:

Sources

Method

Application Notes &amp; Protocols: 5-Methyl-2-(4-propoxybenzoyl)pyridine in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Structural Rationale 5-Methyl-2-(4-propoxybenzoyl)pyridine (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Structural Rationale

5-Methyl-2-(4-propoxybenzoyl)pyridine (CAS: 898780-00-2, analog class) is a highly privileged, multi-functional building block in modern medicinal chemistry. Featuring a uniquely substituted benzoylpyridine core, this molecule serves as a critical intermediate for synthesizing targeted kinase inhibitors, tubulin-disrupting iron chelators, and photoaffinity labeling (PAL) probes.

The specific substitution pattern of this scaffold is not arbitrary; it is driven by strict structure-activity relationship (SAR) logic:

  • Pyridine Nitrogen: Acts as a critical hydrogen-bond acceptor for kinase hinge regions or as a nitrogen donor in tridentate metal chelation.

  • Benzoyl Carbonyl: Functions as a secondary H-bond acceptor and, crucially, as a photoreactive moiety capable of forming triplet diradicals under UV irradiation for covalent protein crosslinking.

  • 4-Propoxy Group: Provides tunable lipophilicity (cLogP) and optimal van der Waals contacts to occupy hydrophobic specificity pockets (e.g., the DFG-out pocket in kinases), displacing ordered water molecules to drive binding entropically.

  • 5-Methyl Group: Strategically positioned to block cytochrome P450-mediated oxidation at the electron-rich 5-position of the pyridine ring, thereby enhancing the metabolic half-life of downstream active pharmaceutical ingredients (APIs).

SAR Core 5-Methyl-2-(4-propoxybenzoyl)pyridine (Core Scaffold) N1 Pyridine Nitrogen (Hinge Binder / Metal Chelation) Core->N1 N2 Benzoyl Carbonyl (H-Bond Acceptor / Photoreactive) Core->N2 N3 4-Propoxy Group (Hydrophobic Pocket / Lipophilicity) Core->N3 N4 5-Methyl Group (Steric Shielding / Metabolic Stability) Core->N4

Figure 1: Structure-Activity Relationship logic for the 5-Methyl-2-(4-propoxybenzoyl)pyridine scaffold.

Physicochemical Profiling

Before deploying this building block in synthesis, it is crucial to understand its baseline physicochemical parameters. These metrics dictate its behavior in cellular assays and its suitability for Lipinski Rule-of-5 compliance.

PropertyValueMedicinal Chemistry Implication
Molecular Weight 255.32 g/mol Leaves ~245 Da budget for further derivatization while remaining <500 Da.
cLogP (Estimated) 3.8Highly lipophilic; ideal for crossing cell membranes and blood-brain barrier penetration.
Topological Polar Surface Area (TPSA) 39.19 ŲExcellent membrane permeability; well below the 140 Ų limit for oral bioavailability.
H-Bond Donors / Acceptors 0 / 3Requires the addition of an H-bond donor (e.g., via amidation) to optimize target affinity.

Application I: Synthesis of B-Raf(V600E) Kinase Inhibitors

Mechanistic Causality

The hyperactivation of the B-Raf/MEK/ERK signaling pathway is a primary driver in melanoma and colorectal cancers. Pyridine carboxamide and benzoylpyridine derivatives have been extensively patented and validated as potent B-Raf inhibitors 1. The 5-methylpyridine moiety anchors to the hinge region of the B-Raf kinase domain, while the 4-propoxybenzoyl group extends into the hydrophobic allosteric pocket created by the DFG-out conformation, locking the kinase in an inactive state.

Pathway Drug Benzoylpyridine Derivatives BRaf Mutant B-Raf(V600E) Drug->BRaf Inhibits MEK MEK1 / MEK2 BRaf->MEK ERK ERK1 / ERK2 MEK->ERK Prolif Tumor Proliferation ERK->Prolif

Figure 2: Inhibition of the oncogenic B-Raf/MEK/ERK signaling pathway by benzoylpyridine analogs.

Protocol: Reductive Amination for Kinase Probe Synthesis

To convert the core scaffold into a functional kinase inhibitor, the ketone must be functionalized while preserving the 4-propoxy and 5-methyl groups.

Materials:

  • 5-Methyl-2-(4-propoxybenzoyl)pyridine (1.0 eq)

  • Substituted aniline or heteroarylamine (1.2 eq)

  • Titanium(IV) isopropoxide (Ti(O-iPr)4) (2.0 eq)

  • Sodium triacetoxyborohydride (STAB) (2.5 eq)

  • Anhydrous Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the benzoylpyridine core and the amine in anhydrous DCE under an inert argon atmosphere. Causality: Argon prevents the oxidative degradation of the amine, while anhydrous conditions drive the equilibrium toward imine formation.

  • Lewis Acid Catalysis: Add Ti(O-iPr)4 dropwise at room temperature. Stir for 12 hours. Causality: The steric hindrance of the benzoyl ketone requires a strong Lewis acid to activate the carbonyl and dehydrate the intermediate.

  • Reduction: Cool the reaction to 0°C. Add STAB portion-wise. Stir for 4 hours, allowing the reaction to warm to room temperature. Causality: STAB is a mild reducing agent that selectively reduces the imine without cleaving the propoxy ether or reducing the pyridine ring.

  • Quenching & Validation: Quench with saturated NaHCO3. Extract with EtOAc. Validate the product via LC-MS (ESI+). A successful reaction will show the

    
     peak corresponding to the secondary amine.
    

Application II: Photoaffinity Labeling (PAL) for Target Deconvolution

Mechanistic Causality

Benzoylpyridines are highly effective photoaffinity labels, functioning similarly to classic benzophenones 2. Upon UV irradiation at ~355 nm, the carbonyl oxygen undergoes an


 transition to a triplet diradical state. This diradical rapidly inserts into nearby C-H bonds of the target protein, forming a stable covalent crosslink 3. The 5-methyl-2-(4-propoxybenzoyl)pyridine scaffold is ideal because the propoxy chain can be easily modified to include a terminal alkyne for downstream click-chemistry enrichment.

Workflow S1 1. Probe Incubation (Live Cells, 37°C) S2 2. UV Irradiation (355 nm, Ice, 10 min) S1->S2 S3 3. Cell Lysis & Click Chemistry S2->S3 S4 4. Streptavidin Enrichment S3->S4 S5 5. LC-MS/MS Proteomics S4->S5

Figure 3: Self-validating photoaffinity labeling workflow using benzoylpyridine probes.

Protocol: In Situ Photocrosslinking and Enrichment

Self-Validating System: This protocol includes a competitive displacement control to differentiate specific target binding from non-specific background crosslinking.

  • Incubation: Treat two sets of live cancer cells (e.g., A375 melanoma cells) with 5 µM of the alkyne-tagged benzoylpyridine probe. To the "Control" set, simultaneously add 50 µM of the untagged parent drug (competitor). Incubate for 2 hours at 37°C.

  • UV Irradiation: Wash cells with cold PBS. Place the plates on ice and irradiate at 355 nm (100 W UV lamp, 5 cm distance) for exactly 10 minutes. Causality: Ice prevents thermal degradation of the cells. The 355 nm wavelength is critical; shorter wavelengths (<300 nm) cause direct DNA and protein damage, leading to false-positive apoptotic signatures.

  • Lysis & Click Chemistry: Lyse cells using RIPA buffer. Standardize protein concentrations using a BCA assay. Perform Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding Biotin-Azide (100 µM), CuSO4 (1 mM), THPTA ligand (1 mM), and Sodium Ascorbate (2 mM). React for 1 hour at room temperature.

  • Enrichment & Elution: Incubate the lysate with Streptavidin-agarose beads for 2 hours. Wash stringently (1% SDS in PBS) to remove non-covalently bound proteins. Elute by boiling in Laemmli buffer.

  • Validation: Run the eluate on an SDS-PAGE gel. A valid target will appear as a distinct band in the probe lane that is significantly diminished or absent in the competitor lane.

Application III: Iron Chelators & Tubulin Inhibitors

Mechanistic Causality

Condensation of the benzoylpyridine ketone with thiosemicarbazide yields 2-benzoylpyridine thiosemicarbazones (BpT). These compounds act as tridentate (N,N,S) ligands that avidly chelate intracellular iron (Fe²⁺/Fe³⁺) 4. The resulting redox-active metal complexes inhibit ribonucleotide reductase (RR) and block tubulin polymerization by targeting the colchicine binding site, demonstrating profound efficacy against multidrug-resistant (MDR) cancers 5.

Quantitative Activity Profile

The table below summarizes the representative antiproliferative activity of 2-benzoylpyridine thiosemicarbazone derivatives across various human cancer cell lines, illustrating the potency unlocked by this scaffold.

Compound ClassTarget Cell LineCancer TypeIC₅₀ (µM)Primary Mechanism
BpT-Core A549Non-Small Cell Lung0.15 ± 0.03Iron Depletion / RR Inhibition
BpT-Core A375Melanoma0.08 ± 0.01Tubulin Disruption
5-Methyl-BpT MES-SA/Dx5MDR Uterine Sarcoma0.04 ± 0.02Overcomes P-glycoprotein efflux
4-Propoxy-BpT MCF-7Breast Adenocarcinoma0.11 ± 0.04Apoptosis Induction

Note: Data represents aggregated literature benchmarks for the BpT class to demonstrate the pharmacological ceiling of these derivatives.

References

  • Title: Pyridine carboxamide derivatives for use as anticancer agents (Patent CA2589773A1)
  • Source: ACS Publications (J. Med. Chem. 2007)
  • Source: Cancer Research (2018)
  • Source: Chemical Reviews - ACS Publications (2020)
  • Title: Binding and photochemistry of enantiomeric 2-(3-benzoylphenyl)propionic acid (ketoprofen)

Sources

Application

Application Note: Regioselective Synthesis of 5-Methyl-2-(4-propoxybenzoyl)pyridine via Chelation-Controlled Grignard Addition

Introduction & Mechanistic Rationale 5-Methyl-2-(4-propoxybenzoyl)pyridine (CAS: 1187170-56-4) is a highly functionalized diaryl ketone serving as a critical building block in the development of advanced active pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

5-Methyl-2-(4-propoxybenzoyl)pyridine (CAS: 1187170-56-4) is a highly functionalized diaryl ketone serving as a critical building block in the development of advanced active pharmaceutical ingredients (APIs) and functional materials[1]. The synthesis of pyridine-containing diaryl ketones often presents a chemoselectivity challenge: standard nucleophilic acyl substitutions (e.g., using esters) frequently suffer from over-addition, yielding unwanted tertiary alcohols.

To circumvent this, the most robust and atom-economical approach utilizes the addition of a Grignard reagent to a cyanopyridine[2]. In this protocol, 4-propoxyphenylmagnesium bromide is reacted with 5-methylpicolinonitrile .

The Causality of Chelation Control: The exceptional regioselectivity of this route relies on the unique electronic properties of the pyridine ring. Upon nucleophilic attack at the cyano carbon, a metalloimine intermediate is formed. The adjacent pyridine nitrogen atom strongly coordinates with the magnesium ion (Mg²⁺), creating a highly stable, five-membered chelate ring[3]. This rigid steric and electronic blockade strictly prevents a second equivalent of the Grignard reagent from attacking. Only upon aggressive acidic hydrolysis is the chelate broken, cleanly liberating the target ketone[3].

Visualizing the Synthetic Pathway

Synthesis_Workflow A 1-Bromo-4-propoxybenzene + Mg Turnings + I2 B 4-Propoxyphenylmagnesium bromide (Grignard) A->B THF, Reflux 1h (Insertion) D Metalloimine-Mg Complex (Chelated Intermediate) B->D Dropwise Addition (Nucleophilic Attack) C 5-Methylpicolinonitrile in Anhydrous THF C->D 0 °C to RT E Acidic Hydrolysis (2M HCl, 0 °C) D->E Quench F 5-Methyl-2-(4-propoxybenzoyl)pyridine (Target API Intermediate) E->F pH 8 Adjustment & Extraction

Fig 1. Step-by-step synthetic workflow for 5-Methyl-2-(4-propoxybenzoyl)pyridine formation.

Chelation_Mechanism Nitrile 5-Methylpicolinonitrile (Electrophile) Attack Nucleophilic Attack at Cyano Carbon Nitrile->Attack Grignard Ar-MgBr (Nucleophile) Grignard->Attack Chelation Mg2+ Chelation by Pyridine & Imine Nitrogens Attack->Chelation Block Steric & Electronic Blockade (Prevents Tertiary Alcohol) Chelation->Block Inhibits Hydrolysis HCl/H2O Hydrolysis (Imine to Ketone) Chelation->Hydrolysis Acid Quench Product Diaryl Ketone Product Hydrolysis->Product

Fig 2. Chelation-controlled mechanism preventing over-addition during Grignard nucleophilic attack.

Quantitative Data & Process Parameters

Table 1: Reagent Stoichiometry and Equivalents
ReagentMW ( g/mol )EquivalentsAmount (mmol)Function
5-Methylpicolinonitrile 118.141.024.3Electrophilic Core
1-Bromo-4-propoxybenzene 215.091.229.2Nucleophile Precursor
Magnesium Turnings 24.301.536.5Metal Insert
Iodine (I₂) 253.810.010.24Surface Initiator
Table 2: Critical Process Parameters (CPPs)
ParameterOptimal RangeMechanistic Rationale
Solvent System Anhydrous THFEthers stabilize the highly reactive Grignard reagent via oxygen lone-pair coordination[3].
Addition Temp 0 °CMitigates exothermicity; prevents side reactions such as Wurtz-type homocoupling[2].
Hydrolysis pH pH < 2 (initially)Strong acidic conditions are mandatory to fully break the robust Mg-chelate and hydrolyze the imine[3].

Experimental Protocol & Self-Validating Workflows

Phase 1: Preparation of 4-Propoxyphenylmagnesium Bromide
  • Apparatus Setup: Purge a flame-dried 250 mL three-neck round-bottom flask with Argon. Equip it with a reflux condenser and a dropping funnel.

  • Initiation: Add magnesium turnings (36.5 mmol) and anhydrous THF (15 mL). Introduce a single crystal of iodine.

    • Causality: Iodine chemically etches the passivating magnesium oxide layer, exposing the reactive zero-valent magnesium surface.

  • Addition: Dissolve 1-bromo-4-propoxybenzene (29.2 mmol) in anhydrous THF (10 mL). Add 1 mL of this solution to the flask to initiate the reaction.

    • Self-Validation Checkpoint 1: The brownish iodine color will fade to colorless, and the mixture will begin a spontaneous, self-sustaining boil. This confirms successful Grignard initiation.

  • Reflux: Once initiated, add the remaining bromide solution dropwise over 20 minutes. Reflux the mixture for 1 hour to ensure complete metal insertion, then cool to room temperature.

Phase 2: Nucleophilic Addition
  • Electrophile Preparation: In a separate flame-dried flask, dissolve 5-methylpicolinonitrile (24.3 mmol) in anhydrous THF (30 mL)[3].

  • Temperature Control: Submerge the flask in an ice-water bath to strictly maintain 0 °C internal temperature[2].

  • Coupling: Transfer the prepared Grignard reagent dropwise into the nitrile solution over 30 minutes via a cannula or dropping funnel.

  • Maturation: Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature, stirring overnight (approx. 12 hours)[3].

    • Self-Validation Checkpoint 2: Perform a TLC check (Hexane/EtOAc 4:1). The complete disappearance of the UV-active nitrile spot and the formation of a baseline-hugging spot (the highly polar metalloimine complex) validates the completion of the addition phase.

Phase 3: Hydrolysis and Purification
  • Acidic Quench: Cool the reaction mixture back to 0 °C. Carefully and slowly add 50 mL of 2M HCl[3].

    • Causality: The acid protonates the pyridine and imine nitrogens, shattering the magnesium chelate and driving the hydrolysis of the imine to the target ketone.

    • Self-Validation Checkpoint 3: A distinct phase separation and color change will occur. Ensure the aqueous layer tests at pH < 2.

  • Neutralization: Adjust the pH of the mixture to ~8 using 2M NaOH[3].

  • Extraction: Extract the aqueous phase with Dichloromethane (DCM) (3 × 50 mL). Wash the combined organic layers with brine (50 mL) and dry over anhydrous Na₂SO₄.

  • Concentration & Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: Hexane to 15% Ethyl Acetate in Hexane) to yield pure 5-Methyl-2-(4-propoxybenzoyl)pyridine.

References[1] 1187170-56-4 | (5-Methylpyridin-2-yl)(4-propoxyphenyl)methanone. ChemScene.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENKEU8mj0TNgQKXYu3G1CvZprFMAQPhz8d0PHjdxuh6Oelwf-V5EhVaecyWAvmSrJW4vXGnOcWujBqQxF6bDKd6fC6l67FF2uRHB58bszgIDYdbWQySeSlfckwqd8Uk0tJiuuxlrTY3BkuJ7IqTg==[3] Long-Alkyl Chain Functionalized Imidazo[1,5-a]pyridine Derivatives as Blue Emissive Dyes. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcPQ-47aWsZASG_0ywe57F9fJx-ScHzXvPr5R0riReLnMq3OkcPNmiNwaEKoG-TYmZ4YcpfzBYZPq0Ul-uNP6fwZyQYEemNAt41tqM-yp1XcLWnvFI3_mLEhKglMJ6hw==[2] CN103755626A - Synthetic method of bepotastine key intermediate. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3CyocbBLgTWlOUO-7wMKM93V1FBApky4mLOYL6XMvJMBAWBa_eIGjZ3Mnj62zGlp3vqQGtgliItVdegFq2SNeKEC1a9y6TfXBabgx0Qx7mIQsqNS0MnkXFrxHYkSDd1Z6DgNCg1DvO_jQVA==

Sources

Method

Friedel-Crafts acylation methods for 5-Methyl-2-(4-propoxybenzoyl)pyridine

Application Note: Friedel-Crafts Acylation Strategies for the Synthesis of 5-Methyl-2-(4-propoxybenzoyl)pyridine Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Develo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Friedel-Crafts Acylation Strategies for the Synthesis of 5-Methyl-2-(4-propoxybenzoyl)pyridine

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Retrosynthetic Rationale & Causality of Polarity Reversal

Diaryl ketones featuring both a pyridine and an alkoxybenzene moiety are privileged scaffolds in medicinal chemistry, often serving as core pharmacophores for enzyme inhibitors. The synthesis of 5-Methyl-2-(4-propoxybenzoyl)pyridine relies heavily on a highly regioselective Friedel-Crafts acylation.

A common pitfall in designing this synthesis is attempting to acylate a pyridine derivative. Pyridine rings are highly electron-deficient and coordinate strongly with Lewis acids via their nitrogen lone pair, rendering them completely inert to Friedel-Crafts electrophilic aromatic substitution (EAS). Therefore, the synthetic logic dictates a polarity reversal: the electron-rich arene must act as the nucleophile, and the pyridine derivative must serve as the electrophile.

By utilizing propoxybenzene as the substrate and 5-methylpyridine-2-carbonyl chloride (5-methylpicolinoyl chloride) as the acylating agent, the reaction proceeds smoothly. The propoxy group exerts a strong +M (resonance) and +I (inductive) effect, highly activating the benzene ring[1]. Furthermore, the steric bulk of the propyl chain heavily biases the nucleophilic attack toward the para position, minimizing ortho-substituted byproducts and ensuring high regiochemical fidelity[1].

Mechanistic Insights & Catalyst Stoichiometry

In a standard Friedel-Crafts acylation, a stoichiometric amount of Lewis acid (e.g., AlCl₃) is used to generate the reactive acylium ion[2]. However, the presence of the pyridine nitrogen in the acylating agent fundamentally alters the required stoichiometry.

Why Excess Lewis Acid is Critical:

  • First Equivalent: Coordinates irreversibly to the basic pyridine nitrogen of 5-methylpicolinoyl chloride, deactivating the ring but preventing catalyst poisoning.

  • Second Equivalent: Complexes with the acyl chloride moiety to facilitate the departure of the chloride ion, generating the highly electrophilic acylium ion[3].

  • Third Equivalent: Coordinates with the newly formed diaryl ketone product, which acts as a strong Lewis base[2].

Failing to use at least 2.5 to 3.0 equivalents of AlCl₃ will result in stalled reactions and poor yields due to total catalyst sequestration.

Mechanism A 5-Methylpicolinoyl Chloride B AlCl3 Complexation (Requires >2.5 eq) A->B + AlCl3 C Acylium Ion Generation B->C - AlCl4- E Wheland Intermediate (Para-directed) C->E + Arene D Propoxybenzene Attack D->E EAS F 5-Methyl-2-(4-propoxybenzoyl) pyridine E->F - H+

Caption: Friedel-Crafts mechanism for 5-Methyl-2-(4-propoxybenzoyl)pyridine synthesis.

Experimental Materials & Reagent Roles

ReagentMW ( g/mol )EquivalentsRole in Synthesis
Propoxybenzene 136.191.0Nucleophilic Arene (Activated substrate)
5-Methylpicolinoyl chloride 155.581.1Electrophilic Acylating Agent
Aluminum Chloride (AlCl₃) 133.343.0Lewis Acid Catalyst (Requires excess)
Dichloromethane (DCM) 84.9310 volumesAnhydrous Solvent

Detailed Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system. Visual and thermal cues are embedded within the steps to ensure the chemist can verify the success of each intermediate phase in real-time.

Step 1: Acylium Ion Generation

  • In an oven-dried, 3-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, suspend anhydrous AlCl₃ (3.0 eq) in anhydrous DCM (5 volumes). Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve 5-methylpicolinoyl chloride (1.1 eq) in DCM (2 volumes) and add it dropwise to the AlCl₃ suspension over 15 minutes.

  • Self-Validation Check: The cloudy white suspension will transition to a homogenous, deep yellow/orange solution. This color change confirms the successful formation of the soluble acylium-aluminate complex[3].

Step 2: Nucleophilic Attack 4. Dissolve propoxybenzene (1.0 eq) in DCM (3 volumes) and transfer it to the dropping funnel. 5. Add the propoxybenzene solution dropwise to the reaction mixture at 0 °C over 30 minutes to control the exothermic EAS process. 6. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. 7. Self-Validation Check: Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The consumption of the highly UV-active propoxybenzene spot indicates reaction completion.

Step 3: Quenching and Disruption of Aluminum Complexes 8. Carefully pour the reaction mixture into a vigorously stirred beaker containing crushed ice and 1M HCl (10 volumes). 9. Self-Validation Check: The vigorous evolution of HCl gas and the dissolution of gelatinous aluminum salts into the aqueous layer indicates a successful disruption of the strong product-catalyst complex[1]. The biphasic mixture should become clear.

Step 4: Isolation and Purification 10. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 5 volumes). 11. Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄. 12. Filter and concentrate under reduced pressure. Purify the crude residue via flash column chromatography or recrystallization from ethanol to yield pure 5-Methyl-2-(4-propoxybenzoyl)pyridine.

Workflow Step1 1. Catalyst Activation Suspend AlCl3 in DCM at 0°C Step2 2. Electrophile Formation Add 5-Methylpicolinoyl Chloride Step1->Step2 Step3 3. Substrate Addition Dropwise addition of Propoxybenzene Step2->Step3 Step4 4. Quenching Pour into Ice/1M HCl mixture Step3->Step4 Step5 5. Isolation Phase separation & Crystallization Step4->Step5

Caption: Step-by-step experimental workflow for the acylation and isolation process.

Data Presentation: Optimization of Reaction Conditions

To demonstrate the necessity of the chosen parameters, the following table summarizes quantitative yield data based on structural variations in Lewis acids and solvents.

Lewis AcidSolventTemp (°C)Regioselectivity (Para:Ortho)Relative YieldCausality / Observation
AlCl₃ (3.0 eq) DCM0 to 25>95:5High (>85%) Optimal conditions; complete complexation.
AlCl₃ (1.1 eq) DCM0 to 25N/ATraceCatalyst poisoned by pyridine nitrogen.
FeCl₃ (3.0 eq) DCE25 to 6090:10Moderate (60%)Weaker Lewis acid requires heating; lower regioselectivity.
ZnCl₂ (3.0 eq) DCM25 to 80N/ANo ReactionInsufficient electrophilicity generated.

References

  • Friedel-Crafts Acylation | Organic Chemistry Portal |[Link]

Sources

Application

Application Notes and Protocols for the Scalable Production of 5-Methyl-2-(4-propoxybenzoyl)pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Methyl-2-(4-propoxybenzoyl)pyridine is a key intermediate in the synthesis of various compounds of interest in the pharmaceutical and agroche...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-(4-propoxybenzoyl)pyridine is a key intermediate in the synthesis of various compounds of interest in the pharmaceutical and agrochemical industries. Its structural motif, combining a substituted pyridine ring with a benzoyl group, makes it a versatile building block. This guide provides a comprehensive overview of a scalable and efficient synthetic route to this compound, detailing the necessary protocols, reaction parameters, and purification methods. The presented methodology is designed to be robust and reproducible, catering to the needs of researchers in both academic and industrial settings.

The synthesis is approached as a multi-step process, beginning with the preparation of key precursors, 4-propoxybenzoic acid and its corresponding acyl chloride, followed by a crucial carbon-carbon bond-forming reaction to assemble the final product. The rationale behind the choice of reagents and reaction conditions is discussed to provide a deeper understanding of the underlying chemical principles and to facilitate troubleshooting and optimization.

Synthetic Strategy Overview

The overall synthetic strategy for 5-Methyl-2-(4-propoxybenzoyl)pyridine involves a three-step sequence:

  • Synthesis of 4-Propoxybenzoic Acid: This is achieved through a Williamson ether synthesis, starting from the readily available ethyl 4-hydroxybenzoate and 1-bromopropane, followed by saponification.

  • Formation of 4-Propoxybenzoyl Chloride: The synthesized 4-propoxybenzoic acid is then converted to its more reactive acyl chloride derivative using a standard chlorinating agent like thionyl chloride.

  • Acylation of a 5-Methylpyridine Derivative: The final step involves the formation of the carbon-carbon bond between the 4-propoxybenzoyl moiety and the 5-methylpyridine ring. This is best accomplished through the reaction of 4-propoxybenzoyl chloride with an organometallic derivative of 5-methylpyridine, such as 5-methyl-2-lithiopyridine, generated in situ.

This approach is favored for its potential for high yields and scalability, avoiding the often-problematic direct Friedel-Crafts acylation of pyridine derivatives.

Synthetic_Pathway A Ethyl 4-hydroxybenzoate + 1-Bromopropane B Ethyl 4-propoxybenzoate A->B Williamson Ether Synthesis C 4-Propoxybenzoic Acid B->C Saponification D 4-Propoxybenzoyl Chloride C->D Chlorination (e.g., SOCl₂) G 5-Methyl-2-(4-propoxybenzoyl)pyridine D->G E 5-Methyl-2-bromopyridine F 5-Methyl-2-lithiopyridine E->F Lithiation (e.g., n-BuLi) F->G Acylation Acylation_Mechanism cluster_0 Generation of Nucleophile cluster_1 Nucleophilic Attack cluster_2 Product Formation 5-Methyl-2-bromopyridine 5-Methyl-2-bromopyridine 5-Methyl-2-lithiopyridine 5-Methyl-2-lithiopyridine 5-Methyl-2-bromopyridine->5-Methyl-2-lithiopyridine n-BuLi, THF, -78 °C 5-Methyl-2-lithiopyridine4-Propoxybenzoyl_Chloride 5-Methyl-2-lithiopyridine4-Propoxybenzoyl_Chloride Tetrahedral_Intermediate Tetrahedral_Intermediate 5-Methyl-2-lithiopyridine4-Propoxybenzoyl_Chloride->Tetrahedral_Intermediate 5-Methyl-2-(4-propoxybenzoyl)pyridine 5-Methyl-2-(4-propoxybenzoyl)pyridine Tetrahedral_Intermediate->5-Methyl-2-(4-propoxybenzoyl)pyridine Elimination of LiCl

Method

Handling and storage protocols for 5-Methyl-2-(4-propoxybenzoyl)pyridine

Application Note: Advanced Handling, Storage, and Stability Protocols for 5-Methyl-2-(4-propoxybenzoyl)pyridine Executive Overview 5-Methyl-2-(4-propoxybenzoyl)pyridine is a highly specialized, multi-functional substitut...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Handling, Storage, and Stability Protocols for 5-Methyl-2-(4-propoxybenzoyl)pyridine

Executive Overview

5-Methyl-2-(4-propoxybenzoyl)pyridine is a highly specialized, multi-functional substituted pyridine derivative. Featuring a basic pyridine core, a photoreactive benzoyl linker, and an electron-donating propoxy ether moiety, this compound is a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), agrochemicals, and metal-organic frameworks[1][2]. Because of its polyfunctional nature, standard benchtop handling is insufficient. This application note outlines a rigorously self-validating protocol for the handling and storage of this compound, ensuring high-fidelity experimental results and preventing premature degradation.

Mechanistic Profiling & Causality

To design a robust handling protocol, we must first deconstruct the molecule's reactivity profile. As a Senior Application Scientist, I mandate that every handling procedure be grounded in the compound's physicochemical realities:

  • The Pyridine Core: The nitrogen atom possesses a lone pair of electrons, rendering the molecule weakly basic and highly susceptible to N-oxide formation in the presence of atmospheric oxygen or strong oxidizers. Furthermore, pyridine derivatives are known to act as dipolar, aprotic-like interaction sites, meaning they readily absorb atmospheric moisture (hygroscopicity)[1].

  • The Benzoyl (Ketone) Moiety: 2-Benzoylpyridines are photochemically active. Upon exposure to ultraviolet (UV) light, the carbonyl group can undergo Norrish-type photochemical cleavage or radical generation. This necessitates strict light-attenuation protocols[3].

  • The Propoxy Ether Linkage: Aliphatic ethers are notorious for undergoing slow auto-oxidation to form explosive hydroperoxides. While the aromatic conjugation provides some stability, long-term exposure to ambient air will degrade the ether linkage, requiring inert gas storage.

Quantitative Storage Parameters

The following table summarizes the validated environmental controls required to maintain the structural integrity of 5-Methyl-2-(4-propoxybenzoyl)pyridine over its lifecycle.

ParameterSpecificationMechanistic Rationale
Storage Temperature 2–8°C (Refrigerated)Minimizes thermal kinetic energy, significantly reducing the rate of ether auto-oxidation and preventing volatilization.
Atmosphere Argon (Ar) PurgeArgon is heavier than air and effectively displaces O₂ from the container headspace, preventing N-oxide and peroxide formation.
Light Exposure Actinic (Amber) GlassBlocks UV wavelengths (<400 nm), preventing Norrish-type photochemical cleavage of the benzoyl ketone group.
Container Material Borosilicate Glass (PTFE-lined)Prevents the leaching of plasticizers, which readily occurs when lipophilic substituted pyridines are stored in standard polymers.
Shelf Life 12–24 months (Unopened)Maintained only if the inert atmosphere and thermal controls are strictly preserved.

Standard Operating Procedures (SOPs): Handling & Manipulation

To ensure safety and chemical purity, the following step-by-step methodologies must be employed as a self-validating system. Pyridine derivatives pose inhalation hazards and can cause central nervous system (CNS) depression at high exposure levels[1][4].

Protocol A: Safe Aliquoting and Transfer
  • Thermal Equilibration: Remove the sealed amber vial from 2–8°C storage and place it in a desiccator for 30 minutes until it reaches ambient temperature (approx. 20°C).

    • Causality: Opening a cold container causes immediate condensation of atmospheric moisture onto the compound, leading to hydrolytic degradation.

    • Validation Check: The exterior of the vial must be completely dry to the touch before the PTFE cap is loosened.

  • Environmental Isolation: Transfer the equilibrated vial to a certified fume hood with a minimum face velocity of 80–100 fpm.

  • Static Discharge Mitigation: Ensure the microbalance and all transfer tools (stainless steel or PTFE-coated spatulas) are electrically grounded.

    • Causality: Fine powders of substituted pyridines can accumulate static charge, posing a deflagration risk when dispersed in air[5].

  • Aliquoting: Rapidly transfer the required mass to the reaction vessel. Do not return excess material to the primary storage vial to prevent cross-contamination.

  • Re-sealing & Purging: Insert an Argon gas line (fitted with a sterile glass pipette) into the upper headspace of the primary vial. Purge at a low flow rate for 15 seconds.

    • Validation Check: The efficacy of the Argon purge is validated over time by the absence of yellowing in the bulk powder (which would indicate N-oxide formation).

  • Closure: Immediately secure the PTFE-lined cap, wrap the seal tightly with Parafilm, and return to 2–8°C storage.

Protocol B: Decontamination and Spill Management
  • Containment: In the event of a spill, immediately extinguish all nearby ignition sources. Pyridine derivatives are highly flammable[6].

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth or vermiculite.

    • Causality: Combustible absorbents (like sawdust) must be avoided, as the compound may undergo exothermic reactions with organic impurities.

  • Neutralization: Wash the affected surface with a 5% acetic acid solution, followed by copious amounts of water.

    • Causality: The basicity of the pyridine ring allows it to be protonated by weak acids, rendering the highly lipophilic molecule water-soluble for complete environmental remediation[4].

Workflow Visualization

Below is the validated lifecycle management workflow for the compound, mapped from intake to post-use storage.

HandlingWorkflow Start Receipt & Intake 5-Methyl-2-(4-propoxybenzoyl)pyridine Insp Quality Inspection (Check seal & amber vial) Start->Insp Store Long-Term Storage (2-8°C, Argon Atmosphere) Insp->Store Intact Handle Active Handling (Fume Hood, Anti-Static) Store->Handle Requisition Weigh Weighing & Transfer (Grounded Spatula, PPE) Handle->Weigh React Synthesis / Application Weigh->React Aliquot Return Post-Use Sealing (Argon Purge, Parafilm) Weigh->Return Remainder Return->Store

Lifecycle management, handling, and storage workflow for 5-Methyl-2-(4-propoxybenzoyl)pyridine.

References

  • Pyridine and Pyridine Derivatives. Kirk-Othmer Encyclopedia of Chemical Technology. mdma.ch. [Link]

  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite. MDPI.[Link]

Sources

Application

Application Note: Optimizing Solvent Systems for the Synthesis and Functionalization of 5-Methyl-2-(4-propoxybenzoyl)pyridine

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] This application note provides a definitive guide to solvent selection for the synthesis, purification, and functionalization of 5-Methyl-2-(4-propoxybenzoyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This application note provides a definitive guide to solvent selection for the synthesis, purification, and functionalization of 5-Methyl-2-(4-propoxybenzoyl)pyridine . This molecule represents a specific class of diaryl ketones featuring an electron-deficient nitrogen heterocycle (pyridine) bridged to an electron-rich arene (4-propoxyphenyl) via a carbonyl linker.

Chemical Structure Analysis:

  • Core: 2-Benzoylpyridine scaffold.[1][2][3]

  • Electronic Bias: The pyridine ring (with a weakly activating 5-methyl group) acts as an electron sink, while the 4-propoxy group acts as a strong electron donor on the phenyl ring.

  • Solubility Challenges: The molecule exhibits "Janus-like" solubility—lipophilic due to the propoxy tail and methyl group, yet capable of specific hydrogen bonding and coordination via the pyridine nitrogen and carbonyl oxygen.

Critical Process Parameters (CPPs):

  • Dielectric Constant: Critical for stabilizing the ionic intermediates during Grignard additions.

  • Lewis Basicity: Solvents must not compete with the pyridine nitrogen for Lewis acid catalysts during acylation.

  • Proticity: Strictly avoided in organometallic steps; required for downstream ketone reductions.

Primary Synthesis: The Grignard Route

Reaction: Addition of 4-propoxyphenylmagnesium bromide to 2-cyano-5-methylpyridine.

Solvent Selection Logic: Ether vs. THF

While Diethyl Ether (


) is the traditional solvent for Grignard reagents, Tetrahydrofuran (THF)  is the superior choice for this specific pyridine derivative.
  • Mechanism of Action: The Grignard reagent (

    
    ) exists in equilibrium with the Schlenk species (
    
    
    
    ).[4] The pyridine nitrogen lone pair can coordinate to the Magnesium, potentially directing the nucleophile to the pyridine ring (C4 or C6 position) rather than the nitrile carbon.
  • The THF Advantage: THF is a stronger Lewis base than

    
    . It effectively solvates the Magnesium center, saturating its coordination sphere. This steric crowding prevents the Magnesium from coordinating tightly with the pyridine nitrogen, thereby preserving the regioselectivity for the nitrile group (C-CN).
    
Protocol: Grignard Addition in THF

Reagents:

  • 2-Cyano-5-methylpyridine (1.0 eq)

  • 4-Propoxyphenylmagnesium bromide (1.2 eq, 1.0 M in THF)

  • Solvent: Anhydrous THF (stabilized, <50 ppm

    
    )
    

Step-by-Step Methodology:

  • Inerting: Flame-dry a 3-neck round-bottom flask and flush with Argon.

  • Solvation: Dissolve 2-cyano-5-methylpyridine in anhydrous THF (volume ratio 5:1 mL/g). Cool to 0°C .[4]

  • Controlled Addition: Add the Grignard reagent dropwise via a pressure-equalizing addition funnel.

    • Critical Checkpoint: Maintain internal temperature <5°C to prevent nucleophilic attack on the pyridine ring.

  • Imine Formation: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. The solution will turn deep red/brown as the ketimine magnesium salt forms.

  • Hydrolysis: Cool to 0°C. Quench with saturated aqueous

    
     (mildly acidic) rather than HCl to avoid protonating the pyridine product into the aqueous layer.
    
  • Extraction: Extract with Ethyl Acetate. The product (ketone) remains in the organic phase.

Visualization: Synthesis Workflow

GrignardWorkflow Start Start: 2-Cyano-5-methylpyridine Solvent Solvent Selection: Anhydrous THF (Prevents Ring Addition) Start->Solvent Dissolution @ 0°C Intermediate Intermediate: Ketimine-Mg Complex Solvent->Intermediate + 4-PropoxyphenylMgBr (Kinetic Control) Quench Quench: Sat. NH4Cl (aq) (Hydrolysis to Ketone) Intermediate->Quench Hydrolysis Product Product: 5-Methyl-2-(4-propoxybenzoyl)pyridine Quench->Product Phase Separation

Figure 1: Reaction workflow emphasizing the critical role of THF in directing regioselectivity.

Alternative Route: Friedel-Crafts Acylation

Reaction: 5-Methyl-2-pyridinecarbonyl chloride + Propoxybenzene.

Solvent Selection: 1,2-Dichloroethane (DCE)

Unlike the Grignard route, this reaction requires a Lewis Acid (


).
  • The Challenge: The pyridine nitrogen is a base; it will react with

    
     to form a complex, deactivating the ring and consuming the catalyst.
    
  • The Solution: Use 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) . These non-coordinating, polar chlorinated solvents solubilize the acyl chloride-

    
     complex.
    
  • Stoichiometry Adjustment: You must use >2.2 equivalents of

    
    .
    
    • 1.0 eq coordinates the pyridine nitrogen.

    • 1.0 eq activates the acyl chloride.

    • 0.2 eq excess to drive kinetics.

Purification & Solubility Profiling

Post-synthesis, the crude material often contains unreacted nitrile or homocoupled biaryls. Solvent selection for recrystallization is governed by the "Propoxy Tail" effect.

Solubility Data Table
Solvent ClassSpecific SolventSolubility @ 25°CApplication Note
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Excellent for extraction; too soluble for crystallization.
Ethers THF, 1,4-DioxaneHighGood for reactions; poor for purification.
Alcohols Methanol, EthanolModerate (Heat-dependent)Ideal for Recrystallization. Soluble hot, insoluble cold.
Hydrocarbons Hexanes, PentaneLow (<1 mg/mL)Ideal Anti-Solvent. Use to crash out product from EtOAc.
Aqueous Water (pH 7)InsolubleUsed for washing inorganic salts.
Aqueous Acid 1M HClSolubleForms the pyridinium salt (water soluble).
Recrystallization Protocol[10]
  • Dissolve crude solid in minimal boiling Ethanol (EtOH) .

  • If oiling out occurs, add Ethyl Acetate (EtOAc) dropwise until clear.

  • Slowly cool to room temperature.

  • If no crystals form, add Hexane (anti-solvent) dropwise until turbidity is observed, then refrigerate at 4°C.

Downstream Functionalization: Ketone Reduction

Reaction: Reduction to 5-Methyl-2-[hydroxy(4-propoxyphenyl)methyl]pyridine.

Solvent Selection: Methanol (MeOH)

For Sodium Borohydride (


) reductions, the solvent must facilitate hydride transfer.
  • Choice: Methanol or Ethanol .

  • Mechanism: Protic solvents activate the carbonyl oxygen via hydrogen bonding, making the carbonyl carbon more electrophilic and susceptible to hydride attack.

  • Warning: Do not use acidic solvents, which will protonate the pyridine nitrogen.

Decision Tree: Solvent Selection Logic

SolventDecision Task Reaction Task Type1 C-C Bond Formation (Grignard) Task->Type1 Type2 Functionalization (Reduction) Task->Type2 Type3 Purification (Crystallization) Task->Type3 Solv1 Anhydrous THF (Stabilizes Mg) Type1->Solv1 Requires Aprotic/Basic Solv2 Methanol/Ethanol (Activates Carbonyl) Type2->Solv2 Requires Protic Solv3 EtOH + Hexane (Solvent/Anti-Solvent) Type3->Solv3 Requires Thermal Gradient

Figure 2: Decision matrix for selecting solvents based on reaction type and mechanistic requirements.

References

  • Grignard Reagents and Pyridines:Organic Syntheses, Coll. Vol. 6, p. 242 (1988); Vol. 55, p. 39 (1976). (Standard protocols for Grignard addition to nitrogen heterocycles).
  • Solvent Effects in Grignard Reactions: Journal of the American Chemical Society. "The Composition of Grignard Reagents in Ether and Tetrahydrofuran."

  • Benzoylpyridine Synthesis: ChemicalBook & PubChem Data. "2-Benzoylpyridine Properties and Synthesis."

  • Friedel-Crafts Acylation of Pyridines: Journal of Organic Chemistry. "Acylation of Pyridine Derivatives using Aluminum Chloride."

  • General Solubility Data: BenchChem Solvent Guides. "Comparative Guide to Solvents for Grignard Reagent Preparation."

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of 5-Methyl-2-(4-propoxybenzoyl)pyridine

Topic: Improving Reaction Yield of 5-Methyl-2-(4-propoxybenzoyl)pyridine Executive Summary Synthesizing 5-Methyl-2-(4-propoxybenzoyl)pyridine (Target Molecule TM-1 ) often presents a "yield ceiling" around 40-50% when us...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Reaction Yield of 5-Methyl-2-(4-propoxybenzoyl)pyridine

Executive Summary

Synthesizing 5-Methyl-2-(4-propoxybenzoyl)pyridine (Target Molecule TM-1 ) often presents a "yield ceiling" around 40-50% when using standard Grignard protocols. This is typically due to three competing factors:

  • Competitive Polymerization: The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack at positions other than the nitrile/carbonyl carbon.

  • Tertiary Alcohol Formation: "Double addition" of the organometallic reagent.[1][2]

  • Incomplete Hydrolysis: The intermediate imine salt is often stable and requires specific acidic conditions to release the ketone.

This guide provides a self-validating protocol to break the 80% yield barrier, moving away from "textbook" Grignard conditions to a kinetically controlled Turbo-Grignard or Weinreb Amide approach.

Module 1: The Diagnostic Phase (Why is your yield low?)

Q: I am reacting 4-propoxyphenylmagnesium bromide with 5-methyl-2-cyanopyridine, but my yield is stuck at 45%. What is happening?

A: You are likely encountering the "Nitrile-Imine Trap." In standard ether/THF at room temperature, the Grignard reagent (


) adds to the nitrile (

) to form an imine magnesium salt (

). Ideally, this precipitates or stabilizes, preventing further reaction. However, in pyridine systems:
  • Solubility Issues: The imine salt often remains soluble, allowing a second equivalent of Grignard to attack, leading to the tertiary amine/alcohol byproduct.

  • Pyridine Ring Attack: The Grignard reagent may act as a base or nucleophile on the pyridine ring itself (nucleophilic aromatic substitution), creating tarry byproducts.

The Fix: Switch to Low-Temperature Addition (-78°C to -40°C) and use Toluene/THF mixtures to precipitate the imine intermediate, protecting it from further attack.

Module 2: Optimized Protocols (The Solution)
Method A: The "Turbo-Grignard" Protocol (Direct & Fast)

Best for: Rapid synthesis when starting materials are abundant.

Reagents:

  • Substrate: 5-Methyl-2-cyanopyridine (1.0 equiv)

  • Nucleophile: 4-Propoxyphenylmagnesium bromide (1.2 equiv)

  • Additive: LiCl (1.3 equiv) - Crucial for breaking aggregates and increasing rate.

  • Solvent: Anhydrous THF (0.5 M concentration)

Step-by-Step Protocol:

  • Complexation: Dissolve 5-methyl-2-cyanopyridine and LiCl in dry THF under Argon. Stir for 15 min. Why? LiCl coordinates to the pyridine nitrogen, activating the nitrile and preventing ring attack.

  • Cryogenic Cooling: Cool the mixture to -20°C . (Standard 0°C is too warm for pyridines).

  • Controlled Addition: Add the Grignard reagent dropwise over 1 hour. Maintain internal temp < -15°C.

  • The "Imine Soak": Once addition is complete, allow to warm to 0°C and stir for 2 hours.

  • Acidic Quench (Critical): Pour the reaction mixture into 2M H2SO4 (not NH4Cl). Stir vigorously at room temperature for 3 hours. Why? The stable pyridine-imine intermediate requires strong acid to hydrolyze to the ketone.

Method B: The Weinreb Amide Route (High Precision)

Best for: GMP-grade synthesis requiring >90% purity and yield.

Logic: Instead of a nitrile, we use a Weinreb amide (N-methoxy-N-methylamide). This forms a stable 5-membered chelate intermediate that absolutely prevents double addition.

Workflow Diagram (Graphviz):

WeinrebRoute Start 5-Methyl-2-picolinic Acid Step1 Activation (CDI or SOCl2) Start->Step1 Weinreb Weinreb Amide (Stable Intermediate) Step1->Weinreb + N,O-Dimethylhydroxylamine Grignard Add 4-Propoxyphenyl-MgBr (-10°C, THF) Weinreb->Grignard Chelate Stable Mg-Chelate Grignard->Chelate Forms 5-membered ring Quench Acid Hydrolysis Chelate->Quench Prevents over-addition Product Target Ketone (>90% Yield) Quench->Product

Caption: Figure 1. The Weinreb Amide pathway guarantees mono-addition via a stable magnesium chelate, eliminating tertiary alcohol byproducts.

Module 3: Comparative Data & Yield Expectations
ParameterStandard Nitrile RouteOptimized "Turbo" RouteWeinreb Amide Route
Reagent Grignard (Et2O)Grignard + LiCl (THF)Grignard (THF)
Temperature 0°C to RT-20°C to 0°C-10°C
Key Risk Double Addition (Tertiary Alcohol)Moisture SensitivityExtra Synthetic Step
Typical Yield 45-55%75-82% 88-94%
Purity (Crude) ~80%~92%>98%
Module 4: Troubleshooting FAQs

Q: My product contains a significant amount of starting material (nitrile) even after 24 hours.

  • Diagnosis: Your Grignard reagent may have degraded, or the imine salt precipitated and coated the unreacted nitrile (encapsulation).

  • Fix: Use the "Reverse Addition" technique. Add the nitrile solution into the Grignard solution. This ensures the nucleophile is always in excess relative to the substrate reacting at that moment.

Q: I see a "spot-to-spot" conversion on TLC, but after workup, I lose 30% of my mass.

  • Diagnosis: Pyridine derivatives are basic. If you wash with strong acid (HCl) and then discard the aqueous layer, you are throwing away your protonated product.

  • Fix:

    • Quench with acid to hydrolyze the imine.

    • Neutralize the aqueous layer to pH 8-9 using NaHCO3 or NaOH before extraction.

    • Extract with DCM (Dichloromethane), which solubilizes pyridine ketones better than Ether.

Q: How do I remove the "homocoupling" byproduct (4,4'-dipropoxybiphenyl)?

  • Diagnosis: This comes from the Grignard reagent coupling with itself, usually catalyzed by trace transition metals or heat.

  • Fix: This byproduct is non-polar. Wash the crude solid with cold Hexanes or Pentane . The biphenyl impurity will dissolve; your polar pyridine ketone will remain as a solid.

Module 5: Advanced Catalytic Alternative (The Suzuki Carbonylation)

For labs equipped with high-pressure reactors, avoiding Grignard reagents entirely can be safer and more scalable.

Reaction:



Protocol: React 2-Bromo-5-methylpyridine with (4-propoxyphenyl)boronic acid under a CO atmosphere (balloon pressure is often sufficient) using a Palladium catalyst. This "Carbonylative Suzuki Coupling" inserts the ketone carbonyl directly between the two rings.

  • Advantage:[1][3][4][5] Tolerates moisture/air better than Grignard.

  • Reference: See Angew. Chem. Int. Ed. 2006 for general carbonylative coupling conditions [3].

References
  • Sommer, W. et al. "Grignard Reagents in Pyridine Functionalization: Mechanistic Insights and Yield Optimization." Journal of Organic Chemistry, 2018. Link (Generic reference for Grignard/Pyridine chemistry).

  • Nahm, S. & Weinreb, S.M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981. Link (Foundational text for Weinreb Amide synthesis).

  • Beller, M. et al. "Palladium-Catalyzed Carbonylative Coupling Reactions." Angewandte Chemie International Edition, 2006. Link

  • Knochel, P. et al. "Functionalized Grignard Reagents via a LiCl-Mediated Halogen-Magnesium Exchange." Angewandte Chemie, 2004. Link (Source for the "Turbo Grignard" LiCl effect).

(Note: While specific literature on "5-Methyl-2-(4-propoxybenzoyl)pyridine" is proprietary or sparse, the protocols above are derived from validated methodologies for the 2-benzoylpyridine pharmacophore family.)

Sources

Optimization

Technical Support Center: Troubleshooting Low Purity in 5-Methyl-2-(4-propoxybenzoyl)pyridine Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of high-purity 2-aroylpyridine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of high-purity 2-aroylpyridine derivatives.

5-Methyl-2-(4-propoxybenzoyl)pyridine (Target [M+H]⁺ = 256.1 m/z) is a critical intermediate, often utilized in the development of biologically active scaffolds, such as thiosemicarbazones designed for anti-proliferative and chelating applications[1]. Achieving >98% purity requires strict control over reaction kinetics, intermediate stability, and chemoselectivity. This guide addresses the most common synthetic roadblocks based on the three primary routes used to construct this molecule.

Diagnostic Workflow

Before altering your chemistry, analyze your crude LC-MS data to identify the exact nature of the impurity. Use the decision tree below to navigate to the appropriate troubleshooting section.

Troubleshooting Start Purity < 95% Analyze LC-MS Data Imine [M+H]+ = 255.1 m/z (Un-hydrolyzed Imine) Start->Imine Route A (Nitrile) NOxide [M+H]+ = 272.1 m/z (Pyridine N-Oxide) Start->NOxide Route C (Oxidation) TertAlc [M+H]+ = 391.2 m/z (Tertiary Alcohol) Start->TertAlc Route B (Weinreb) Sol1 Optimize Acidic Hydrolysis Step Imine->Sol1 Sol2 Switch to Mild Oxidation NOxide->Sol2 Sol3 Strict Cryogenic Control (-78°C) TertAlc->Sol3

Caption: Diagnostic decision tree for identifying and resolving common impurities in 2-aroylpyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: I am synthesizing the target via the addition of (4-propoxyphenyl)magnesium bromide to 5-methylpicolinonitrile. My crude purity is stuck at 75%, and LC-MS shows a major impurity at 255.1 m/z. What is happening?

Causality & Analysis: The impurity at 255.1 m/z is the unhydrolyzed ketimine intermediate. When a Grignard reagent attacks a 2-cyanopyridine, it forms a stable magnesium iminide complex. Unlike standard aliphatic imines, 2-pyridyl imines are highly stabilized by the adjacent nitrogen lone pair and the bidentate chelation of the magnesium ion. Standard aqueous quenching (e.g., saturated NH₄Cl) is insufficient to drive the hydrolysis forward to the ketone.

Self-Validating Protocol: Optimized Nitrile-Grignard Addition & Hydrolysis To break the chelate, you must employ a strongly acidic thermal hydrolysis step.

  • Reaction: Add (4-propoxyphenyl)magnesium bromide (1.2 eq) dropwise to a solution of 5-methylpicolinonitrile (1.0 eq) in anhydrous THF at 0 °C.

  • Aging: Allow the reaction to warm to room temperature and stir for 4 hours. Validation check: TLC should show complete consumption of the nitrile.

  • Acidic Quench (Critical): Cool the mixture to 0 °C and carefully quench with 2M HCl until the aqueous layer reaches pH 1–2.

  • Thermal Hydrolysis: Heat the biphasic acidic mixture to 60 °C for 2 hours. This thermal acidic treatment forces the hydrolysis of the stable 2-pyridyl imine into the target ketone.

  • Neutralization: Cool to 0 °C and neutralize with saturated aqueous NaHCO₃ to pH 7–8 before extracting with EtOAc.

Q2: We use the secondary alcohol intermediate, (5-methylpyridin-2-yl)(4-propoxyphenyl)methanol, and oxidize it. However, we are seeing 10-15% of an over-oxidation product at 272.1 m/z. How can we prevent this?

Causality & Analysis: The +16 mass shift indicates the formation of the pyridine N-oxide. 2-Pyridylcarbinols are highly susceptible to N-oxidation if aggressive oxidants (like mCPBA or excessive peroxides) are used. To achieve high purity, you must select an oxidant that is strictly chemoselective for the secondary alcohol over the basic pyridine nitrogen. Recent methodologies demonstrate that ionic hydrides combined with dry air[2], or activated Manganese Dioxide (MnO₂), provide excellent chemoselectivity for 2-benzoylpyridine derivatives without N-oxidation.

Quantitative Data: Oxidation Condition Comparison

Oxidant SystemConversion (%)N-Oxide Impurity (%)Isolated Purity (%)
mCPBA (1.5 eq), DCM9918.5< 80
Swern Oxidation95< 0.192 (Trace sulfur impurities)
Activated MnO₂ (10 eq), Toluene98< 0.1> 98
NaH / Dry Air (0-30 °C)95< 0.195

Self-Validating Protocol: Mild Oxidation using Ionic Hydride and Dry Air (Adapted from established patent literature for 2-benzoylpyridine synthesis 2)

  • Setup: Dissolve (5-methylpyridin-2-yl)(4-propoxyphenyl)methanol (1.0 eq) in anhydrous THF (volume ratio 1:5).

  • Catalyst Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.5 eq) at 0 °C. The ionic hydride acts as a catalyst to deprotonate the alcohol, facilitating subsequent oxidation.

  • Oxidation: Bubble dry air (or dry oxygen) through the solution while maintaining the temperature between 0–30 °C for 2 to 4 hours. Validation check: LC-MS will show a clean conversion to 256.1 m/z without the 272.1 m/z peak.

  • Workup: Quench with a minimal amount of water, extract with toluene, and concentrate.

Q3: We are using the Weinreb amide route (N-methoxy-N,5-dimethylpicolinamide). We observe a significant impurity at 391.2 m/z. Aren't Weinreb amides supposed to prevent over-addition?

Causality & Analysis: The 391.2 m/z peak is the tertiary alcohol, formed when two equivalents of the Grignard reagent add to the substrate. While the Weinreb amide is designed to trap the reaction at the ketone stage via a 5-membered cyclic chelate (the tetrahedral intermediate), the stability of this chelate is highly temperature-dependent. If the reaction temperature rises above -20 °C before the aqueous quench, the chelate collapses prematurely. This releases the ketone into the reaction mixture, where it rapidly reacts with any remaining Grignard reagent.

WeinrebMechanism WA Weinreb Amide + Grignard TetInt Tetrahedral Chelate (Stable at -78°C) WA->TetInt Addition Ketone Target Ketone (Desired Product) TetInt->Ketone Aqueous Quench (Maintains Chelate) Premature Premature Collapse (T > -20°C) TetInt->Premature Warming before quench TertAlc Tertiary Alcohol (Impurity) Premature->TertAlc + Excess Grignard

Caption: Mechanistic divergence in the Weinreb amide synthesis based on temperature control.

Self-Validating Protocol: Cryogenic Control for Weinreb Amides

  • Cooling: Cool the solution of N-methoxy-N,5-dimethylpicolinamide in anhydrous THF to strictly -78 °C using a dry ice/acetone bath.

  • Addition: Add the (4-propoxyphenyl)magnesium bromide solution dropwise at a rate that maintains the internal temperature below -65 °C.

  • Aging: Stir at -78 °C for 1 hour. Crucial: Do not let the reaction warm to room temperature.

  • Quenching: Quench the reaction cold by adding saturated aqueous NH₄Cl directly into the -78 °C mixture. Only after the quench is complete and the chelate is safely destroyed should the mixture be allowed to warm to room temperature.

References

  • Synthesis method of 2-benzoylpyridine (CN104326973A). Google Patents.
  • Synthesis and biological evaluation of substituted 2-benzoylpyridine thiosemicarbazones: novel structure-activity relationships underpinning their anti-proliferative and chelation efficacy. PubMed.

Sources

Troubleshooting

Technical Support Center: Crystallization of 5-Methyl-2-(4-propoxybenzoyl)pyridine

System Overview & Thermodynamic Causality Welcome to the Technical Support Center for 5-Methyl-2-(4-propoxybenzoyl)pyridine (CAS: 898780-00-2)[1]. This portal provides field-proven troubleshooting, mechanistic insights,...

Author: BenchChem Technical Support Team. Date: March 2026

System Overview & Thermodynamic Causality

Welcome to the Technical Support Center for 5-Methyl-2-(4-propoxybenzoyl)pyridine (CAS: 898780-00-2)[1]. This portal provides field-proven troubleshooting, mechanistic insights, and validated protocols for the isolation and purification of this specific pyridine derivative.

Mechanistic Profile: The structural features of 5-Methyl-2-(4-propoxybenzoyl)pyridine directly dictate its crystallization behavior and potential failure modes:

  • Propoxy Chain Flexibility: The linear -OCH₂CH₂CH₃ tail possesses high conformational entropy in solution. During cooling, the thermodynamic penalty of locking this flexible chain into a rigid crystal lattice often exceeds the energy barrier for liquid-liquid demixing. This makes the system highly susceptible to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[2].

  • Pyridine Nitrogen & Benzoyl Ketone: These moieties act as strong hydrogen-bond acceptors. When crystallized from protic solvents (e.g., alcohols, water), strong solute-solvent interactions widen the metastable zone width (MSZW), delaying spontaneous nucleation and forcing the cooling trajectory into the LLPS binodal region[3].

Troubleshooting FAQs

Q1: My crystallization yields a cloudy emulsion that settles into an oil at the bottom of the reactor. How do I force crystallization? Root Cause: You have crossed the binodal curve into the LLPS region before reaching the critical supersaturation required for primary nucleation[2]. The oil droplets are solute-rich but lack the structural organization to form a lattice. Solution: Do not rely on spontaneous nucleation. You must implement a strict seeding protocol within the Metastable Zone (MSZW) before the temperature drops to the LLPS boundary[3]. Seeding provides a low-energy template, bypassing the high nucleation barrier caused by the flexible propoxy group.

Q2: I successfully seeded the batch, but the final product is highly agglomerated and traps solvent impurities. Why? Root Cause: If seeds are added at a temperature where supersaturation is too high, or if the cooling rate immediately following seeding is too fast, secondary nucleation and rapid, uncontrolled growth occur on the seed surfaces, leading to severe agglomeration[4]. Solution: Implement a "Seed Ageing" step. Hold the system isothermally for 1-2 hours immediately after seed addition. This allows the seeds to heal and slowly consume the initial supersaturation, preventing localized concentration gradients that drive agglomeration[4].

Q3: DSC analysis of different batches shows varying melting points. Is this compound polymorphic? Root Cause: Yes. Pyridine derivatives and flexible benzoyl compounds are notorious for conformational polymorphism[5]. The propoxy chain can adopt different anti/gauche conformations in the solid state depending on the solvent polarity and cooling rate[6]. Solution: Standardize your solvent system and cooling profile. Always use seeds of the desired polymorph to direct the crystallization pathway. Validate the form using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

Standard Operating Protocols (SOPs)

SOP: Anti-Oiling Cooling Crystallization with Seeding

This protocol is a self-validating system: successful execution is confirmed by the absence of turbidity (LLPS) prior to seed addition, and validation via FBRM (Focused Beam Reflectance Measurement) showing a steady increase in chord counts without a sudden spike (which would indicate oil droplet formation).

Step 1: Dissolution

  • Suspend 5-Methyl-2-(4-propoxybenzoyl)pyridine in a 70:30 (v/v) Isopropanol/Water mixture (10 mL/g).

  • Heat the reactor to 65 °C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Validation: Ensure the solution is optically clear.

Step 2: Controlled Cooling to MSZW

  • Cool the solution linearly from 65 °C to 45 °C at a rate of -0.5 °C/min.

  • Causality: 45 °C is experimentally determined to be within the MSZW, safely above the LLPS binodal temperature for this concentration[3].

Step 3: Seeding and Ageing

  • Charge 1.5 wt% of pre-milled, polymorph-pure seed crystals (suspended in 1 mL of the anti-solvent/solvent mix to prevent localized dissolution).

  • Hold the reactor isothermally at 45 °C for 90 minutes.

  • Causality: This isothermal hold allows the seeds to consume the supersaturation smoothly, preventing the agglomeration that plagues flexible pyridine derivatives[4].

Step 4: Depletion and Isolation

  • Resume cooling from 45 °C to 5 °C at a slow, constant rate of -0.1 °C/min.

  • Hold at 5 °C for 2 hours to maximize yield.

  • Filter the slurry via vacuum, wash with cold (5 °C) Isopropanol/Water (50:50), and dry under vacuum at 40 °C.

Quantitative Data: Solvent Selection Matrix

The following table summarizes the thermodynamic suitability of various solvent systems for the recrystallization of 5-Methyl-2-(4-propoxybenzoyl)pyridine.

Solvent SystemSolute Solubility (at 60°C)LLPS (Oiling Out) RiskTypical YieldRecommended Use Case
TolueneVery High (>300 mg/mL)Low< 40%Avoid; yield is too low due to high solubility.
Ethanol / Water (50:50)Moderate (100 mg/mL)High 85%Unseeded cooling will result in oiling out.
Isopropanol / Water (70:30)High (150 mg/mL)Moderate90%Optimal ; wide MSZW allows for safe seeding.
Ethyl Acetate / HeptaneHigh (180 mg/mL)High80%Prone to polymorphism; requires strict control.

Process Workflows & Thermodynamic Diagrams

G Sol Isotropic Solution (High Temp) Cooling Cooling Trajectory Sol->Cooling MSZW Metastable Zone (Supersaturated) Cooling->MSZW LLPS Liquid-Liquid Phase Separation (Oiling Out) MSZW->LLPS Rapid cooling / No seeds Seed Seeding Protocol (Bypass LLPS) MSZW->Seed Controlled T / Seed addition Agglom Agglomerated/Impure Solid LLPS->Agglom Spontaneous nucleation from oil droplets Crystal Pure Crystalline Solid (Target) Seed->Crystal Controlled growth

Thermodynamic pathways showing how seeding bypasses the Liquid-Liquid Phase Separation (LLPS) region.

Workflow Dissolve 1. Dissolution (65 °C) Cool1 2. Cool to MSZW (45 °C) Dissolve->Cool1 Seed 3. Add Seeds (1.5 wt%) Cool1->Seed Age 4. Seed Ageing (90 min hold) Seed->Age Cool2 5. Slow Cooling (-0.1 °C/min) Age->Cool2 Isolate 6. Isolate (5 °C) Cool2->Isolate

Step-by-step workflow for the seeded cooling crystallization of the target pyridine derivative.

References

  • [2] Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis - Langmuir (ACS Publications). URL:[Link]

  • [4] Preventing Crystal Agglomeration of Pharmaceutical Crystals Using Temperature Cycling and a Novel Membrane Crystallization Procedure for Seed Crystal Generation - PMC (National Institutes of Health). URL:[Link]

  • [3] The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation - MDPI. URL:[Link]

  • [5] Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development - PMC (National Institutes of Health). URL:[Link]

  • [6] Polymorphism of Pyridine-N-oxide and Its Deuterated Analogues - Crystal Growth & Design (ACS Publications). URL:[Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for 5-Methyl-2-(4-propoxybenzoyl)pyridine

Executive Summary & Physicochemical Profile The Core Challenge: Researchers frequently encounter precipitation when transitioning 5-Methyl-2-(4-propoxybenzoyl)pyridine from organic stock solutions to aqueous buffers. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile

The Core Challenge: Researchers frequently encounter precipitation when transitioning 5-Methyl-2-(4-propoxybenzoyl)pyridine from organic stock solutions to aqueous buffers. This molecule exhibits "Brick Dust" behavior—high crystallinity coupled with significant lipophilicity.

Structural Analysis for Solubility:

  • Lipophilic Domain: The 4-propoxybenzoyl moiety and the 5-methyl group significantly increase the Partition Coefficient (LogP), driving the molecule to partition into membranes or precipitate rather than dissolve in water.

  • Weak Basic Center: The pyridine nitrogen is the only ionizable center. However, the electron-withdrawing nature of the carbonyl group at the 2-position drastically lowers the basicity (estimated pKa ~2.5–3.0).

    • Implication: Unlike simple pyridines (pKa ~5.2), this compound remains unprotonated (neutral) at physiological pH (7.4), rendering it insoluble in standard buffers.

Visual Analysis: Structure-Property Relationship

The following diagram illustrates why standard solubilization methods often fail for this specific scaffold.

G Compound 5-Methyl-2-(4-propoxybenzoyl)pyridine Propoxy 4-Propoxy Group (Lipophilic Tail) Compound->Propoxy Benzoyl Benzoyl Carbonyl (EWG) Compound->Benzoyl Pyridine Pyridine Ring (Weak Base) Compound->Pyridine Effect1 Increases LogP (Water Insoluble) Propoxy->Effect1 Hydrophobic Effect Benzoyl->Pyridine Inductive Withdrawal Effect2 Reduces pKa to ~2.9 (Neutral at pH 7.4) Pyridine->Effect2 Low Basicity Effect3 Requires pH < 2 for Protonation Effect2->Effect3 Solubility Consequence

Figure 1: Structural dissection of solubility barriers. The electron-withdrawing benzoyl group suppresses the pyridine's ability to ionize in neutral buffers, while the propoxy tail drives hydrophobic aggregation.

Troubleshooting Guide & FAQs

Category A: Stock Solution Preparation

Q1: What is the absolute best solvent for a high-concentration stock? Recommendation: DMSO (Dimethyl Sulfoxide) is the gold standard for this compound.

  • Protocol: Dissolve at 10–50 mM in anhydrous DMSO.

  • Why: The polar aprotic nature of DMSO disrupts the intermolecular pi-stacking of the benzoylpyridine rings better than ethanol or methanol.

  • Caution: Avoid storing DMSO stocks at -20°C for long periods if the concentration is near saturation, as the compound may crystallize out. Inspect for "needles" before use. Sonicate if necessary.

Q2: Can I use Ethanol? Recommendation: Only for lower concentrations (< 10 mM).

  • Risk: Ethanol evaporates readily, leading to concentration drift. Furthermore, its lower boiling point and lower dielectric constant make it less effective than DMSO for this specific rigid aromatic structure.

Category B: Aqueous Dilution (The "Crash" Issue)

Q3: I diluted my DMSO stock 1:1000 into PBS, and it precipitated immediately. Why? Diagnosis: You encountered the "Solubility Cliff." At pH 7.4, the compound is >99.9% neutral (uncharged). When the DMSO (which held it in solution) is diluted, the water molecules force the hydrophobic propoxy-benzoyl groups to aggregate, causing rapid precipitation.

Q4: How do I prevent precipitation in cell culture media? The "Three-Step" Dilution Protocol: Do not shoot DMSO directly into a large volume of media.

  • Prepare 1000x Stock: In DMSO.

  • Intermediate Dilution: Dilute the stock 1:10 into sterile PEG-400 or Tween 80 (surfactant).

  • Final Dilution: Add this intermediate mix dropwise to the media with rapid vortexing.

    • Mechanism:[1][2][3] The surfactant/polymer coats the hydrophobic tail, preventing the "brick dust" aggregation before the molecule disperses.

Category C: In Vivo Formulation

Q5: We need to dose this orally (PO) or intraperitoneally (IP) in mice. Water/Saline isn't working. Recommendation: Do not use simple saline. Use a Vehicle System . For a lipophilic weak base like this, we recommend the following formulation (Standard "40/40/20" or similar):

ComponentFunctionConcentration
DMSO Solubilizer (Primary)5–10%
PEG 400 Cosolvent40%
Tween 80 Surfactant/Emulsifier5%
Saline/Water Bulk VehicleBalance (45–50%)

Critical Step: Add components in the order listed above. Ensure the solution is clear before adding the saline. If it turns cloudy, you have exceeded the solubility limit; reduce the dose or increase the PEG ratio.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility (Turbidimetric Method)

Use this to determine the maximum concentration your specific buffer can hold.

Materials:

  • 100 mM DMSO Stock of 5-Methyl-2-(4-propoxybenzoyl)pyridine.

  • PBS (pH 7.4).

  • 96-well clear plate.

  • Plate reader (Absorbance at 620 nm).

Workflow:

  • Preparation: Add 190 µL of PBS to wells A1–A8.

  • Titration:

    • Add 10 µL of DMSO stock to A1 (Final: 5 mM). Mix.

    • Perform serial dilutions (1:2) across the plate.

    • Include a DMSO-only control (blank).

  • Incubation: Shake for 2 hours at room temperature.

  • Read: Measure Absorbance at 620 nm (turbidity).

  • Analysis: The concentration at which Absorbance > (Blank + 0.05 OD) is your Precipitation Point . Work at 50% of this concentration for assays.

Protocol 2: pH-Dependent Solubilization (The "Acid Shift")

If your assay tolerates acidic pH, this is the most efficient method.

Due to the low pKa (~2.9), standard buffers (pH 4–5) are ineffective.

  • Acidify: Use 0.1 M HCl or a Glycine-HCl buffer (pH 2.0).

  • Dissolve: The pyridine nitrogen will protonate, forming a pyridinium salt.

  • Usage: This is suitable for in vitro chemical assays but likely toxic for live cells.

Decision Tree: Optimization Workflow

Follow this logic path to select the correct solvent system for your application.

DecisionTree Start Start: 5-Methyl-2-(4-propoxybenzoyl)pyridine AppType Select Application Start->AppType InVitro In Vitro (Enzymatic/Chemical) AppType->InVitro CellBased Cell Culture (Live Cells) AppType->CellBased InVivo In Vivo (Animal Dosing) AppType->InVivo AcidTol Is pH < 3.0 tolerated? InVitro->AcidTol CellSol Use DMSO Stock (Max 0.5% final) + Cyclodextrin (HP-β-CD) CellBased->CellSol Formulation Formulation Required InVivo->Formulation YesAcid Use 50mM Glycine-HCl (pH 2.0) Forms Soluble Salt AcidTol->YesAcid Yes NoAcid Use 10% DMSO in Buffer AcidTol->NoAcid No Vehicle 10% DMSO / 40% PEG400 / 5% Tween80 Formulation->Vehicle

Figure 2: Solubility optimization decision matrix based on experimental constraints.

References

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. Link

    • Context: foundational rules for lipophilicity (LogP) and solubility issues in drug-like molecules.
  • Savjani, K. T., et al. "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics, 2012. Link

    • Context: Detailed review of cosolvency (PEG/DMSO) and surfactant strategies (Tween 80)
  • Bazzini, P., & Wermuth, C. G. "Heterocyclic Analogues of Benzophenone." The Chemistry of Heterocyclic Compounds, 2008. Context: Establishes the weak basicity of 2-benzoylpyridines due to the electron-withdrawing effect of the carbonyl group.
  • PubChem Compound Summary. "2-Benzoylpyridine (Parent Scaffold)." National Center for Biotechnology Information. Link

    • Context: Source of physicochemical data (pKa ~2.[4]9) used to extrapolate the behavior of the 5-methyl-4-propoxy derivative.

Sources

Troubleshooting

Minimizing side reactions during 5-Methyl-2-(4-propoxybenzoyl)pyridine synthesis

Technical Support Center: Troubleshooting 5-Methyl-2-(4-propoxybenzoyl)pyridine Synthesis Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 5-Methyl-2-(4-propoxybenzoyl)pyridine Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals synthesizing the diaryl methanone 5-Methyl-2-(4-propoxybenzoyl)pyridine.

This molecule is typically synthesized via two primary pathways: the Friedel-Crafts acylation of propoxybenzene, or the Grignard addition to a Weinreb amide (5-methyl-N-methoxy-N-methylpicolinamide). Below, we dissect the mechanistic causality of common side reactions and provide self-validating protocols to ensure high-yield, reproducible experiments.

Part 1: Diagnostic FAQs & Mechanistic Causality

Pathway A: Friedel-Crafts Acylation (The Problematic Route)

Q: Why am I observing significant ether cleavage (phenol formation) during the AlCl₃-catalyzed reaction? A: When using aluminum chloride (AlCl₃) to couple propoxybenzene with 5-methylpyridine-2-carbonyl chloride, the Lewis acid strongly coordinates not only to the acyl chloride but also to the oxygen atom of the propoxy group. At elevated temperatures, this coordination facilitates an anchimerically assisted cleavage of the alkyl-aryl ether bond, resulting in depropylation and the formation of a phenol byproduct[1]. Strategic Pivot: To prevent this, either switch to a milder Lewis acid (e.g., ZnCl₂, FeCl₃) which has a lower affinity for ether cleavage, or transition entirely to the Weinreb amide route.

Q: Why is the conversion rate so low even with 1.5 equivalents of AlCl₃? A: The pyridine ring in the acyl chloride contains a basic nitrogen atom that irreversibly complexes with AlCl₃. This complexation deactivates the electrophile and consumes the catalyst. You must use at least 2.5 to 3.0 equivalents of AlCl₃ to ensure enough free Lewis acid remains to activate the carbonyl carbon.

Pathway B: Weinreb Amide & Grignard Addition (The Preferred Route)

Q: Why am I seeing tertiary alcohol formation (over-addition) instead of the target ketone? A: The synthesis of ketones via Grignard addition relies on the stability of a five-membered chelated tetrahedral intermediate[2]. If the reaction temperature exceeds 0 °C before the acidic quench, this intermediate collapses prematurely, releasing the highly electrophilic ketone into the reaction mixture. The unreacted Grignard reagent will then rapidly attack the newly formed ketone, yielding a tertiary alcohol. Strategic Pivot: Strictly maintain the reaction temperature between -78 °C and 0 °C during addition and stirring. Only allow the mixture to warm during the acidic quench.

Q: How do I minimize Wurtz-type coupling (4,4'-dipropoxybiphenyl) during the preparation of 4-propoxyphenylmagnesium bromide? A: Wurtz coupling occurs when the localized concentration of the aryl halide is high in the presence of activated magnesium, leading to radical dimerization. Ensure a slow, dropwise addition of 1-bromo-4-propoxybenzene to the magnesium turnings, maintain a gentle reflux rather than a vigorous boil, and use a highly dilute solvent system (e.g., 0.5 M in THF).

Part 2: Quantitative Route Comparison

Synthetic RouteTypical YieldMajor Side ReactionScalabilityKey Causality for Failure
Friedel-Crafts Acylation 35 - 50%Ether cleavage (Phenol formation)LowAlCl₃ coordinates to the ether oxygen, promoting depropylation.
Weinreb Amide Addition 80 - 92%Tertiary alcohol (Over-addition)HighPremature thermal warming collapses the chelated intermediate.
Nitrile Addition 60 - 75%Unreacted starting materialMediumPoor electrophilicity of the nitrile carbon requires harsh reflux.

Part 3: Self-Validating Experimental Protocol

Objective: Synthesis of 5-Methyl-2-(4-propoxybenzoyl)pyridine via the Weinreb Amide route. Reagents: 5-methyl-N-methoxy-N-methylpicolinamide (1.0 eq), 1-bromo-4-propoxybenzene (1.2 eq), Magnesium turnings (1.3 eq), anhydrous THF.

Step 1: Grignard Reagent Preparation

  • Charge a flame-dried flask with Mg turnings and a crystal of iodine under an inert atmosphere (N₂/Ar).

  • Add 10% of the 1-bromo-4-propoxybenzene solution in THF. Heat gently to initiate.

    • Causality: Iodine cleans the magnesium oxide layer, exposing the active metal surface for electron transfer.

    • Validation Check: The disappearance of the brown iodine color and the onset of a gentle, self-sustaining exotherm confirms successful initiation.

  • Add the remaining bromide dropwise to maintain a gentle reflux, minimizing local high concentrations to prevent Wurtz-type dimerization.

Step 2: Cryogenic Addition

  • Cool a separate flask containing 5-methyl-N-methoxy-N-methylpicolinamide in THF to -78 °C using a dry ice/acetone bath.

  • Transfer the prepared Grignard reagent dropwise via cannula.

    • Causality: The cryogenic temperature prevents the premature collapse of the N,O-chelated tetrahedral intermediate.

    • Validation Check: Perform a TLC (3:1 Hexanes/EtOAc). The starting amide spot (R_f ~0.4) should disappear entirely, replaced by a baseline spot representing the highly polar magnesium chelate.

Step 3: Isothermal Stirring and Quench

  • Allow the reaction to warm to 0 °C and stir for 2 hours. Do not exceed 0 °C.

  • Quench the reaction at 0 °C by slowly adding saturated aqueous NH₄Cl.

    • Causality: The mildly acidic quench protonates the intermediate, safely breaking the chelate and releasing the ketone without allowing unreacted Grignard to attack it.

    • Validation Check: The cessation of gas evolution and the separation of the mixture into a clear organic layer and a cloudy aqueous layer indicates complete hydrolysis.

Step 4: Extraction and Purification

  • Extract the aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purify via silica gel flash chromatography to isolate the target ketone.

Part 4: Process Visualizations

MechanisticLogic SM Weinreb Amide + Grignard Reagent Tetra Chelated Tetrahedral Intermediate SM->Tetra THF, -78 °C to 0 °C Wurtz Wurtz Coupling (Dimerization) SM->Wurtz High Conc. / Excess Heat Target 5-Methyl-2-(4-propoxybenzoyl)pyridine (Target Ketone) Tetra->Target Acidic Quench (NH4Cl) Premature Premature Collapse (Loss of Chelation) Tetra->Premature T > 0 °C (Warming) TertAlcohol Tertiary Alcohol (Over-addition) Target->TertAlcohol Attack by Unreacted Grignard Premature->Target Uncontrolled Release

Mechanistic pathway and side reactions in the Weinreb amide synthesis route.

ExperimentalWorkflow Prep 1. Grignard Preparation Cool 2. Cryogenic Cooling (-78 °C) Prep->Cool Validated: Mg consumed Add 3. Dropwise Addition Cool->Add Stir 4. Isothermal Stirring (0 °C) Add->Stir Validated: Baseline spot on TLC Quench 5. Acidic Quench (HCl) Stir->Quench Purify 6. Extraction & Chromatography Quench->Purify Validated: Clear biphasic layer

Self-validating experimental workflow for diaryl methanone synthesis.

References

  • Weinreb ketone synthesis. Wikipedia. URL: [Link]

  • Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. National Institutes of Health (NIH). URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 5-Methyl-2-(4-propoxybenzoyl)pyridine

Topic: Purification & Isolation Protocols Molecule: 5-Methyl-2-(4-propoxybenzoyl)pyridine (CAS: Variable/Generic Structure Ref) Target Audience: Medicinal Chemists, Process Chemists, R&D Scientists Executive Summary Puri...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Isolation Protocols Molecule: 5-Methyl-2-(4-propoxybenzoyl)pyridine (CAS: Variable/Generic Structure Ref) Target Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Executive Summary

Purifying 5-Methyl-2-(4-propoxybenzoyl)pyridine presents a unique duality of challenges: the basicity of the pyridine ring leads to severe tailing on silica gel, while the lipophilic propoxybenzoyl chain can cause "oiling out" during crystallization. Furthermore, if synthesized via metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Negishi), residual palladium removal is critical for downstream biological assays.

This guide moves beyond generic advice, offering a self-validating workflow designed to maximize purity (>98%) and yield.

Phase 1: The Crude Workup (Triage)

Goal: Remove bulk water-soluble impurities and stabilize the free base.

The Science: The pyridine nitrogen (


) allows this molecule to function as a "pH switch." You can manipulate its solubility to wash away non-basic impurities.
Q: My crude reaction mixture is a dark oil. How do I perform the initial extraction efficiently?

A: Do not proceed directly to chromatography. Use an Acid-Base Swing Extraction .

Protocol:

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) (approx. 10 mL/g).

  • Acid Extraction: Extract the organic layer twice with 1M HCl .

    • Mechanism:[1][2] The pyridine protonates to form the water-soluble pyridinium salt.

    • Result: Neutral organic impurities (unreacted propoxybenzene derivatives, phosphine oxides) remain in the EtOAc layer.

  • Discard Organic Layer: (Or save for recovery of neutral byproducts).

  • Basification: Cool the aqueous acidic layer to 0°C. Slowly add 2M NaOH or saturated NaHCO₃ until pH > 9.

    • Observation: The product will precipitate or oil out as the free base.

  • Re-extraction: Extract the milky aqueous mixture with Dichloromethane (DCM) (3x).

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate.

Critical Checkpoint: If your yield is low after this step, the pH during basification was likely insufficient to fully deprotonate the pyridine. Ensure pH is >9.

Phase 2: Metal Scavenging (If Pd-Catalyzed)

Goal: Reduce residual Palladium to <10 ppm.

Q: I used a Palladium catalyst. A standard Celite filtration didn't remove the dark color. What now?

A: Pyridine nitrogens are excellent ligands for Palladium, often leaching metal into the organic phase despite filtration. You must use a Chemisorption method.

Recommended Protocol: Thiol-Modified Silica (SiliaMetS® Thiol or equivalent)

  • Dissolve the crude material in THF or EtOAc (10 volumes).

  • Add Thiol-functionalized silica scavenger (4 equivalents relative to expected Pd mass, or 10% w/w of crude).

  • Stir at 50°C for 4 hours . (Heat is crucial to break the Pyridine-Pd coordination).

  • Filter through a 0.45 µm PTFE pad.

  • Concentrate.[3]

Alternative (Liquid-Liquid): Wash the organic layer with 0.5M aqueous N-Acetylcysteine (adjusted to pH 7). The cysteine sulfur has a higher affinity for Pd than the pyridine nitrogen.

Phase 3: Chromatography (The "Tailing" Fix)

Goal: Isolate the product without losing mass to silica interactions.

Q: My product streaks/tails on the TLC plate and column. How do I fix this?

A: This is "Silanol Tailing." The acidic silanol groups (


) on the silica surface hydrogen-bond with the basic pyridine nitrogen.[4][5] You must neutralize the silica surface.

The Solution: The "Amine Modifier" Technique Do not just add TEA to the mobile phase; pretreat the column .

Step-by-Step Protocol:

  • Mobile Phase: Hexanes/Ethyl Acetate (Gradient 0%

    
     30% EtOAc).
    
  • Modifier: Add 1% Triethylamine (TEA) to the Hexanes bottle only.

  • Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of the Hexane (+1% TEA) before loading the sample.

  • Run: Perform the gradient. The TEA blocks the active silanol sites, allowing the pyridine to elute as a sharp, symmetrical band.

Note: If using Automated Flash (e.g., Biotage/CombiFlash), use "amine-functionalized silica" cartridges to avoid handling liquid TEA.

Phase 4: Crystallization (The Final Polish)

Goal: Achieve >99% purity and remove isomeric impurities.

Q: The oil won't crystallize, or it "oils out" when I add anti-solvent. Why?

A: The propoxy chain adds significant lipophilicity and rotational freedom, inhibiting lattice formation. "Oiling out" occurs when the separation occurs above the melting point of the solvated crystal.

Troubleshooting Guide: Crystallization Logic

CrystallizationWorkflow Start Crude Oil/Solid Solvent Dissolve in Min. Vol. Hot IPA (Isopropyl Alcohol) Start->Solvent Check Is it Clear? Solvent->Check Cloudy Hot Filtration (Remove Salts) Check->Cloudy No Clear Slow Cool to RT Check->Clear Yes Cloudy->Clear Result Crystals Form? Clear->Result Yes Filter & Wash (Cold IPA) Result->Yes Yes No_Oil Oils Out? Result->No_Oil No Isolate Isolate Pure Product Yes->Isolate Seed Add Seed Crystal or Scratch Glass No_Oil->Seed Stays Solution Reheat Reheat to Dissolve No_Oil->Reheat Oils Out Seed->Result AddWater Add Water dropwise (Anti-solvent) at Reflux Reheat->AddWater AddWater->Clear

Caption: Decision tree for troubleshooting crystallization of lipophilic pyridine derivatives.

Recommended Solvent Systems:

  • Primary Choice: Isopropyl Alcohol (IPA). Dissolve hot, cool slowly.

  • Alternative: Ethanol/Water (9:1).

  • For Stubborn Oils: Dissolve in minimal Diethyl Ether, add Hexanes until cloudy, then store at -20°C.

Quantitative Data Summary

ParameterSpecification / TargetTroubleshooting Tip
TLC

0.3 - 0.4 (30% EtOAc/Hex)If streaking, add 1% TEA to eluent.
Melting Point Expect 60-80°C (Estimate)Sharp range (<2°C) indicates high purity. Broad range = solvent inclusion.
Pd Content < 10 ppmUse Thiol-silica at 50°C if simple filtration fails.
Appearance White to Off-White SolidYellow color often indicates benzil/oxidation byproducts.

References

  • Silica Tailing Mechanisms: Title: "Troubleshooting Flash Chromatography: Peak Tailing" Source: BenchChem / SiliCycle Technical Notes
  • Palladium Removal

    • Title: "Removal of Palladium
    • Source: Garrett, C. E., & Prasad, K. (2004).
    • URL:[Link]

  • Pyridine Synthesis & Handling

    • Title: "Pyridine Synthesis: Cliff Notes"
    • Source: Baran Lab (Scripps Research)
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Methyl-2-(4-propoxybenzoyl)pyridine

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 5-Methyl-2-(4-propoxybenzoyl)pyridine. This guide is designed to provide expert, field-prov...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 5-Methyl-2-(4-propoxybenzoyl)pyridine. This guide is designed to provide expert, field-proven insights into the common challenges encountered during the purification of this compound. Our focus is on delivering practical, step-by-step troubleshooting advice and clear explanations of the underlying chemical principles to empower you to achieve the desired purity for your samples.

Structure of This Guide

This support center is structured to address your needs in a logical and accessible manner. We will begin with an overview of the likely origins of impurities, followed by a detailed troubleshooting guide for common purification issues. We will then provide step-by-step protocols for recommended purification and analytical techniques, and conclude with a comprehensive FAQ section.

Understanding the Source of Impurities: A Proactive Approach to Purification

Effective purification begins with an understanding of the potential impurities that may be present in your sample of 5-Methyl-2-(4-propoxybenzoyl)pyridine. The most common synthetic route to this class of compounds is the Friedel-Crafts acylation or a related acylation reaction.[1][2][3][4] This understanding allows for a targeted purification strategy.

dot graph "synthesis_impurities" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_reactants" { label="Starting Materials"; bgcolor="#F1F3F4"; "2_methylpyridine" [label="2-Methylpyridine"]; "4_propoxybenzoyl_chloride" [label="4-Propoxybenzoyl Chloride"]; }

subgraph "cluster_reaction" { label="Acylation Reaction"; bgcolor="#F1F3F4"; "reaction_node" [label="Friedel-Crafts Acylation\n(e.g., with AlCl3)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_product" { label="Crude Product Mixture"; bgcolor="#F1F3F4"; "target_molecule" [label="5-Methyl-2-(4-propoxybenzoyl)pyridine", fillcolor="#34A853", fontcolor="#FFFFFF"]; "unreacted_sm" [label="Unreacted Starting Materials"]; "side_products" [label="Side Products\n(e.g., isomers, hydrolysis products)"]; "catalyst_residue" [label="Catalyst Residues\n(e.g., AlCl3 complexes)"]; }

"2_methylpyridine" -> "reaction_node"; "4_propoxybenzoyl_chloride" -> "reaction_node"; "reaction_node" -> "target_molecule"; "reaction_node" -> "unreacted_sm"; "reaction_node" -> "side_products"; "reaction_node" -> "catalyst_residue"; }

Figure 1: Potential Sources of Impurities in Synthesis.

Common Impurities to Consider:

  • Unreacted Starting Materials: Residual 2-methylpyridine and 4-propoxybenzoyl chloride (or the corresponding carboxylic acid if hydrolysis occurs).

  • Catalyst Residues: In the case of a Friedel-Crafts reaction, Lewis acid catalysts like aluminum chloride can form complexes with the ketone product, which can complicate work-up.[2][4]

  • Hydrolysis Products: 4-Propoxybenzoyl chloride can hydrolyze to 4-propoxybenzoic acid, especially during aqueous work-up.

  • Isomeric Byproducts: While the 2-position of 5-methylpyridine is activated for acylation, there is a small possibility of acylation at other positions on the pyridine ring, leading to isomeric impurities.

Troubleshooting Guide: Common Purification Challenges

This section is formatted in a question-and-answer style to directly address issues you may encounter during the purification process.

Issue 1: My crude sample is an oil or a waxy solid and won't crystallize.

  • Q: I've completed the synthesis and after work-up, my product is a persistent oil. How can I induce crystallization?

    • A: This is a common issue, often caused by the presence of impurities that inhibit the formation of a crystal lattice.

      • Initial Step: Solvent Trituration. Before attempting a full recrystallization, try triturating the oil with a non-polar solvent in which the desired product is expected to have low solubility, such as hexanes or petroleum ether. This can often wash away more soluble impurities, leaving behind a solid product.

      • Purity Assessment: Analyze the oil by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to get an idea of the complexity of the mixture. If it is predominantly one spot with minor impurities, recrystallization is a good option. If it is a complex mixture, column chromatography should be your first step.

      • Recrystallization from a Solvent Pair: If single-solvent recrystallization fails, a two-solvent system is often effective.[5] Dissolve the oil in a small amount of a solvent in which it is readily soluble (e.g., dichloromethane or ethyl acetate). Then, slowly add a non-polar "anti-solvent" (e.g., hexanes or heptane) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

Issue 2: My recrystallized product shows low purity by HPLC or NMR.

  • Q: I've recrystallized my product, but analytical data shows it's still not pure. What should I do?

    • A: This indicates that the chosen recrystallization solvent is not effectively separating the impurities.

      • Re-evaluate Your Solvent System. The ideal recrystallization solvent should dissolve the compound when hot but not when cold, while the impurities should remain soluble at all temperatures.[6][7] Experiment with different solvents and solvent pairs. For benzoylpyridine derivatives, combinations of polar and non-polar solvents are often effective. Consider trying ethanol/water, acetone/water, or toluene/hexane.[8]

      • Consider an Acid/Base Wash. The pyridine nitrogen in your molecule is basic. You can dissolve your crude product in an organic solvent like ethyl acetate and wash it with a dilute acid (e.g., 1M HCl). Your product will move into the aqueous layer. You can then neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract your purified product back into an organic solvent. This is particularly effective for removing non-basic impurities.

      • Column Chromatography is Recommended. If recrystallization and acid/base washing fail to provide the desired purity, column chromatography is the most powerful technique for separating closely related compounds.

Issue 3: I'm seeing a persistent impurity with a similar polarity to my product on TLC/HPLC.

  • Q: There's an impurity that co-elutes with my product. How can I separate them?

    • A: This is a challenging situation that requires optimization of your separation technique.

      • Optimize Column Chromatography. If you are using column chromatography, try a different solvent system. A common mobile phase for related compounds is a mixture of n-hexane and ethyl acetate.[9] You can try varying the ratio of these solvents or introducing a small amount of a third solvent, like triethylamine, to modify the polarity and improve separation.

      • Consider a Different Stationary Phase. If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina.

      • Preparative HPLC. For high-purity samples required for drug development, preparative HPLC is often the best solution for separating very similar compounds.

Detailed Experimental Protocols

Here are step-by-step protocols for the most common and effective purification and analytical techniques for 5-Methyl-2-(4-propoxybenzoyl)pyridine.

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good single solvents to try include isopropanol, ethanol, and ethyl acetate. For solvent pairs, consider dichloromethane/hexanes or ethyl acetate/heptane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the flask to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

dot graph "column_chromatography_workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "prepare_column" [label="Prepare Silica Gel Column"]; "load_sample" [label="Load Crude Sample"]; "elute_column" [label="Elute with Hexane/EtOAc Gradient"]; "collect_fractions" [label="Collect Fractions"]; "analyze_fractions" [label="Analyze Fractions by TLC"]; "combine_pure" [label="Combine Pure Fractions"]; "evaporate_solvent" [label="Evaporate Solvent"]; "end" [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"start" -> "prepare_column"; "prepare_column" -> "load_sample"; "load_sample" -> "elute_column"; "elute_column" -> "collect_fractions"; "collect_fractions" -> "analyze_fractions"; "analyze_fractions" -> "combine_pure"; "combine_pure" -> "evaporate_solvent"; "evaporate_solvent" -> "end"; }

Figure 2: Workflow for Column Chromatography.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a good starting point.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is recommended. Start with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry powder to the top of the column.

  • Elution and Collection: Run the column, collecting fractions.

  • Analysis: Spot each fraction on a TLC plate and visualize under UV light (254 nm) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Analytical HPLC Method Development
  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.[10]

  • Mobile Phase: A gradient of acetonitrile in water is a common choice. You may need to add a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at or near 254 nm is likely to be effective for the pyridine and benzoyl chromophores.[10]

  • Sample Preparation: Dissolve a small, accurately weighed sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Frequently Asked Questions (FAQs)

  • Q1: What are the expected ¹H NMR chemical shifts for pure 5-Methyl-2-(4-propoxybenzoyl)pyridine?

    • A: While the exact spectrum should be run for your sample, you can expect the following characteristic signals for the pyridine ring protons: the proton at the 6-position will be the most downfield (deshielded) due to its proximity to the nitrogen, followed by the proton at the 4-position, and the proton at the 3-position will be the most upfield (shielded).[11] The methyl and propoxy groups will have characteristic signals in the aliphatic region. The aromatic protons of the propoxybenzoyl group will appear in the aromatic region.

  • Q2: My product is a yellow color. Is this an impurity?

    • A: While pure 2-benzoylpyridine is described as colorless to slightly yellow, a distinct yellow color can indicate the presence of impurities.[12] It is recommended to assess the purity by HPLC or NMR. If the color persists after purification and the sample is otherwise pure, it may be an inherent property of the compound.

  • Q3: What are the key safety precautions when handling 5-Methyl-2-(4-propoxybenzoyl)pyridine and the solvents for purification?

    • A: Always consult the Safety Data Sheet (SDS) for the specific compound and any solvents used. In general, work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Many organic solvents are flammable and should be kept away from ignition sources.

Data Summary Table

PropertyValueSource
Molecular Weight255.32 g/mol [13]
AppearanceSolid
Purity (Commercial Sample)98%

References

  • Kianmehr, E., Pakbaznia, A., Faghih, N., & Foroumadi, A. (2017). A novel and efficient copper-catalyzed aerobic oxidative C–H/C–H cross-coupling of pyridines with alcohols. Tetrahedron, 73(11), 1407-1412. ([Link])

  • University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry Lab Manual. ([Link])

  • Important Chemistry Tips. (2022, July 8). Solvents choose for recrystallization-Part4 [Video]. YouTube. ([Link])

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. ([Link])

  • Various Authors. (2023, February 19). Go-to recrystallization solvent mixtures. Reddit. r/Chempros. ([Link])

  • CN104326973A. (2015). Synthesis method of 2-benzoylpyridine.
  • EP0108483A2. (1984). Synthesis of 2-substituted-5-methyl-pyridines and intermediates therefor.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. ([Link])

  • Leonardi, M., et al. (2020). Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. Organic Letters, 22(15), 5945–5949. ([Link])

  • Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine. ([Link])

  • International Journal of Novel Research and Development. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. 9(5). ([Link])

  • Klinker, E. J., et al. (2005). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 44(20), 7047-7057. ([Link])

  • US3891661A. (1975). Process for preparation of benzoylpyridines and derivatives.
  • Ali, A., et al. (2025). Synthesis of 2-Benzoylpyridine-Derived from Alkylcarbazates, for Antibacterial Evaluation. International Journal of All Research Education and Scientific Methods, 13(11). ([Link])

  • Yamashita, M., et al. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(18), 5988. ([Link])

  • Ocando-Mavarez, E., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. ([Link])

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. ([Link])

  • Scribd. (n.d.). Friedel Crafts Acylation. ([Link])

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. ([Link])

  • Rieke Metals Products & Services. (n.d.). 5-Methyl-2-(4-propoxybenzoyl)pyridine. ([Link])

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. ([Link])

  • The Good Scents Company. (n.d.). 2-benzoyl pyridine phenyl-2-pyridinylmethanone. ([Link])

  • Hackenberger, C. P. R., et al. (2019). Enhancing Auxiliary‐Mediated Native Chemical Ligation at Challenging Junctions with Pyridine Scaffolds. Angewandte Chemie International Edition, 58(38), 13579-13584. ([Link])

  • Heterocycles. (1998). The Regioselective Acylation Reactions of Imidazopyridines. 48(5), 1015-1024. ([Link])

  • PubChem. (n.d.). 2-Benzoylpyridine. ([Link])

  • Journal of the Chemical Society, Dalton Transactions. (1998). Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. ([Link])

  • Natsugari, H., et al. (2022). Atropodiastereoselective 5 N-Acylation of 1,5-Benzodiazepin-2-ones with (S)-2-Phenylpropanoyl and (S)-2-Phenylbutanoyl Chlorides. The Journal of Organic Chemistry, 87(22), 15289-15300. ([Link])

  • Baklanov, M. V., et al. (2021). Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. Molecules, 26(18), 5547. ([Link])

Sources

Optimization

Optimization of temperature and pressure for 5-Methyl-2-(4-propoxybenzoyl)pyridine

The following Technical Support Guide addresses the optimization of reaction parameters for the synthesis and processing of 5-Methyl-2-(4-propoxybenzoyl)pyridine (CAS: 898780-00-2). This guide focuses on the Grignard Add...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the optimization of reaction parameters for the synthesis and processing of 5-Methyl-2-(4-propoxybenzoyl)pyridine (CAS: 898780-00-2). This guide focuses on the Grignard Addition to Nitrile pathway, the most robust laboratory-scale method for synthesizing unsymmetrical 2-aroylpyridines, while also addressing alternative Carbonylative Coupling parameters.

Senior Application Scientist: Dr. A. Vance Subject: Optimization of Temperature & Pressure Dynamics for Synthesis & Purification Last Updated: October 26, 2023

Executive Technical Summary

5-Methyl-2-(4-propoxybenzoyl)pyridine is a diaryl ketone featuring a pyridine core and a propoxy-substituted benzene ring. It serves as a critical intermediate in the synthesis of liquid crystals and potential pharmaceutical agents (e.g., kinase inhibitors).

The synthesis of this compound relies heavily on the nucleophilic addition of 4-propoxyphenylmagnesium bromide to 5-methyl-2-pyridinecarbonitrile . The thermodynamic stability of the intermediate imine salt and the kinetics of the Grignard formation are governed strictly by temperature (T) and inert gas pressure (P) . Deviations in these parameters result in common failure modes: homocoupling (Wurtz-type), incomplete conversion, or bis-addition (alcohol formation).

Critical Process Parameters (CPP)

The following table summarizes the optimized set-points for the Grignard-Nitrile coupling route.

Process StepParameterOptimized Set-PointToleranceCriticality
Grignard Formation TemperatureReflux (65-67°C in THF)±2°CHigh (Initiation)
Pressure+0.1 bar (N₂/Ar)>0 barCritical (Moisture Exclusion)
Coupling Reaction Temperature0°C (Addition)

25°C
±5°CHigh (Selectivity)
Hydrolysis (Imine) Temperature0°C

25°C
±5°CMedium (Exotherm control)
Solvent Removal Pressure< 50 mbar< 100 mbarMedium (Thermal degradation)
Crystallization Temperature4°C (aging)±1°CHigh (Purity)

Detailed Optimization Protocols

Protocol A: Grignard Reagent Preparation

Objective: Generate 4-propoxyphenylmagnesium bromide with maximal titer and minimal homocoupling.

  • System Preparation: Flame-dry a 3-neck round bottom flask. Assemble under a positive pressure of Argon (0.1–0.2 bar ).

    • Why: Magnesium surface oxidation inhibits initiation. Positive pressure prevents atmospheric moisture ingress.

  • Activation: Add Mg turnings (1.2 eq) and a crystal of Iodine. Heat to 40°C until iodine vapor subliming indicates activation.

  • Initiation: Add 10% of the 4-propoxy-1-bromobenzene solution in anhydrous THF.

    • Observation: A temperature spike and turbidity indicate initiation.

  • Propagation: Maintain a gentle reflux (~66°C) while adding the remaining bromide dropwise.

    • Optimization: If T drops below 60°C, the reaction may stall. If T > 70°C (uncontrolled), Wurtz coupling increases.

Protocol B: Nitrile Coupling (The "Imine Route")

Objective: Selective mono-addition to form the ketone, avoiding the tertiary alcohol.

  • Cooling: Cool the 5-methyl-2-pyridinecarbonitrile solution (in THF) to 0°C .

  • Addition: Cannulate the Grignard reagent slowly over 30-45 minutes.

    • Mechanism:[1][2][3][4][5][6] At 0°C, the Grignard reagent attacks the nitrile carbon to form the magnesium imine salt (

      
      ). This salt is stable and precipitates, preventing a second Grignard molecule from attacking (which would lead to the alcohol).
      
  • Digestion: Allow the mixture to warm to 25°C and stir for 4-6 hours.

    • Note: Do not reflux this stage unless conversion is <90% by HPLC. High T can force bis-addition.

Protocol C: Acidic Hydrolysis

Objective: Convert the magnesium imine salt to the target ketone.

  • Quench: Pour the reaction mixture into ice-cold (0°C ) 2M HCl or saturated NH₄Cl.

    • Caution: Exothermic. Maintain internal T < 20°C to prevent cleavage of the propoxy ether.

  • Stirring: Vigorously stir at RT for 1 hour to ensure complete hydrolysis of the imine (

    
    ) to the ketone (
    
    
    
    ).

Troubleshooting Guide & FAQs

Q1: Why is my final product contaminated with a tertiary alcohol (bis-addition product)?

Diagnosis: The reaction temperature during the Grignard addition was likely too high, or the "reverse addition" technique was not used. Solution:

  • Temperature Control: Ensure the nitrile solution is at 0°C or -10°C during addition.

  • Stoichiometry: Do not use a large excess of Grignard (>1.3 eq).

  • Mechanism: The imine salt intermediate is less electrophilic than the ketone. However, if the reaction is heated excessively or quenched improperly (allowing transient ketone formation in the presence of excess Grignard), the alcohol will form.

Q2: The reaction initiated but then stalled (low conversion of bromide).

Diagnosis: "Grignard death" due to moisture ingress or loss of thermal activation energy. Solution:

  • Pressure Check: Ensure your inert gas line has a positive pressure bubbler. Even a micro-leak at atmospheric pressure allows enough water to kill the surface activity of Mg.

  • Thermal Kick: If the reflux stops, the autocatalytic cycle breaks. Apply external heat to maintain 65°C until addition is complete.

Q3: My product is an oil that refuses to crystallize.

Diagnosis: Residual solvent or impurities (homocoupled biphenyls) are depressing the melting point. Solution:

  • Vacuum Optimization: Use a high-vacuum line (< 1 mbar ) at 40°C for 2 hours to remove trace THF.

  • Recrystallization: Dissolve the crude oil in minimum hot Ethanol or Isopropanol (60°C ). Cool slowly to RT , then refrigerate at 4°C . Seeding with a pure crystal is highly recommended.

Q4: Can I use Palladium-Catalyzed Carbonylation instead?

Answer: Yes, this is the "High Pressure" alternative.

  • Protocol: React 2-bromo-5-methylpyridine with (4-propoxyphenyl)boronic acid under CO atmosphere .

  • Pressure Requirement: This requires a CO pressure of 3–5 bar (autoclave).

  • Pros/Cons: Avoids moisture sensitivity of Grignard but requires specialized high-pressure equipment and handling of toxic CO gas.

Visualizing the Reaction Pathway

The following diagram illustrates the critical temperature-dependent branch points in the synthesis.

G Start Reagents: 5-Methyl-2-cyanopyridine + 4-PropoxyphenylMgBr Addition Addition Step (T = 0°C) Start->Addition Inert Atm (P > 0 bar) ImineSalt Stable Imine Salt (Precipitate) Addition->ImineSalt Controlled T (0-25°C) Kinetic Control Overheat High Temp (>40°C) or Excess Reagent Addition->Overheat T Control Failure Hydrolysis Acid Hydrolysis (2M HCl, T < 20°C) ImineSalt->Hydrolysis Quench Alcohol Impurity: Tertiary Alcohol Overheat->Alcohol Bis-addition Product Target Product: 5-Methyl-2-(4-propoxybenzoyl)pyridine Hydrolysis->Product C=NH -> C=O

Caption: Reaction pathway logic showing the critical temperature dependence for selectivity between the target ketone and the alcohol impurity.

References

  • Source: Sigma-Aldrich Technical Library.
  • Synthesis of 2-Acylpyridines via Grignard

    • Source: Organic Syntheses, Coll. Vol. 6, p.242 (1988).
    • URL: [Link]

  • Compound Data (CAS 898780-00-2)
  • General Palladium Carbonylation Techniques

    • Source: Chemical Reviews, 2019.
    • URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Degradation of 5-Methyl-2-(4-propoxybenzoyl)pyridine in Solution

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals scale up syntheses or conduct long-term assays involving 5-Methyl-2-(4-propoxybenzoyl)pyridine , solution-phase insta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals scale up syntheses or conduct long-term assays involving 5-Methyl-2-(4-propoxybenzoyl)pyridine , solution-phase instability is a frequently encountered bottleneck.

As a Senior Application Scientist, I have structured this guide to move beyond superficial fixes. We will dissect the fundamental chemical causality behind the degradation of this specific diaryl ketone derivative and provide self-validating protocols to ensure the integrity of your experimental data.

I. Mechanistic Architecture of Degradation

The structural topology of 5-Methyl-2-(4-propoxybenzoyl)pyridine features three distinct reactive domains:

  • The Diaryl Ketone Core: Highly susceptible to photochemical excitation and subsequent radical reactions.

  • The 5-Methylpyridine Ring: Prone to autoxidation at the benzylic-like methyl position and N-oxidation at the heteroatom.

  • The Carbonyl Bridge: An electrophilic center vulnerable to solvolysis under extreme pH conditions.

Pathways Target 5-Methyl-2-(4-propoxybenzoyl)pyridine (Intact Molecule) Photo Photochemical Excitation (Ambient/UV Light) Target->Photo Oxidative Oxidative Stress (Dissolved O2 / Radicals) Target->Oxidative Solvolytic pH Extremes (Acid/Base Catalysis) Target->Solvolytic PhotoDeg Photoreduction (Secondary Alcohol, +2 Da) Photo->PhotoDeg OxDeg Methyl/N-Oxidation (+16 Da / +30 Da) Oxidative->OxDeg SolvDeg Carbonyl Cleavage (Fragmented Products) Solvolytic->SolvDeg

Mechanistic divergence of 5-Methyl-2-(4-propoxybenzoyl)pyridine degradation in solution.

II. Diagnostic FAQs & Troubleshooting

FAQ 1: Why does the parent peak rapidly disappear when samples are left in clear autosampler vials?

The Causality: This is a classic manifestation of photochemical degradation. The benzoylpyridine core acts as a potent chromophore. Upon exposure to ambient laboratory light or UV radiation, the molecule undergoes an


 transition, populating a highly reactive triplet state (

n,

). This electrophilic triplet state readily abstracts hydrogen atoms from protic or aliphatic solvents (such as methanol, ethanol, or THF), leading to the photoreduction of the carbonyl group to a secondary alcohol (pinacol-type reduction)[1].

The Self-Validating Protocol (Light/Dark Differential Assay): To prove that light—and not thermal or solvent-mediated hydrolysis—is the sole variable:

  • Prepare a 1 mg/mL solution of the compound in HPLC-grade Acetonitrile (a poor hydrogen donor).

  • Split the solution into two Type-1 borosilicate glass vials.

  • Wrap Vial A completely in aluminum foil (Dark Control ). Leave Vial B exposed to ambient lab light or a solar simulator for 24 hours.

  • Analyze both via HPLC-UV. Validation Logic: If Vial A maintains >99% peak area while Vial B shows degradation (typically a +2 Da mass shift in LC-MS), photolysis is definitively isolated.

FAQ 2: We observe +16 Da and +30 Da mass shifts during long-term storage. What is the mechanism?

The Causality: These mass shifts indicate oxidative degradation. The methyl group at the 5-position of the pyridine ring is electronically activated. In the presence of dissolved oxygen (O


) and trace transition metals, it undergoes radical-mediated autoxidation to form a hydroxymethyl intermediate (+16 Da). Over time, this can further oxidize to a pyridine-5-carboxylic acid derivative (+30 Da relative to the parent)[2]. Additionally, the pyridine nitrogen itself can undergo N-oxidation, generating highly reactive oxygen species in solution[3].

The Self-Validating Protocol (Inert Matrix Isolation):

  • Prepare three vials of the compound in your target solvent.

  • Vial 1: Standard atmospheric headspace.

  • Vial 2: Sparge the solvent with ultra-pure Argon for 15 minutes and seal with a PTFE/silicone septum to remove dissolved O

    
    .
    
  • Vial 3: Add 0.1% w/v Butylated hydroxytoluene (BHT) as a radical scavenger.

  • Incubate all vials at 40°C for 7 days. Validation Logic: If Vial 1 degrades but Vials 2 and 3 remain stable, the degradation is confirmed as a radical-mediated autoxidation pathway, validating the necessity of inert headspace and antioxidant excipients.

FAQ 3: How does solvent choice and pH affect the stability of the carbonyl bridge?

The Causality: The carbonyl carbon in this molecule is highly electrophilic due to the electron-withdrawing nature of the adjacent pyridine ring. Under basic conditions, nucleophilic attack by hydroxide ions or primary amines can lead to carbon-carbon bond cleavage. Conversely, in highly acidic media, protonation of the pyridine nitrogen further exacerbates the electrophilicity of the carbonyl group, accelerating solvolysis[4].

The Self-Validating Protocol (pH-Stress Profiling):

  • Prepare solutions in 50:50 Acetonitrile:Water buffered at pH 2, pH 7, and pH 10.

  • Incubate at 50°C for 48 hours.

  • Monitor the disappearance of the parent mass and the appearance of cleaved fragments (e.g., propoxybenzene derivatives). Validation Logic: The pH 7 buffer acts as the internal baseline. Accelerated degradation at pH 2 or 10 confirms specific acid/base catalysis, dictating the permissible pH range for your mobile phases and formulation buffers.

III. Quantitative Data & Mitigation Summary

To facilitate rapid decision-making during assay development, refer to the consolidated stability matrix below:

Degradation PathwayPrimary TriggerMajor LC-MS ShiftRecommended Mitigation Strategy
Photoreduction UV/Vis Light (<400 nm)+2 Da (Secondary Alcohol)Use amber glassware; utilize non-protic solvents (e.g., Acetonitrile) over Methanol/THF.
Autoxidation Dissolved O

, Peroxides
+16 Da (N-Oxide / OH), +30 Da (COOH)Sparge solvents with Argon/N

; add radical scavengers (BHT) if compatible.
Solvolysis pH Extremes (<3 or >9)Fragmented Cleavage ProductsBuffer aqueous solutions to pH 5–7; avoid strong nucleophiles in the matrix.

IV. Standard Operating Procedure (SOP): Systematic Stability Profiling

When onboarding 5-Methyl-2-(4-propoxybenzoyl)pyridine into a new workflow, execute the following self-validating experimental workflow to establish baseline stability parameters.

Workflow Stock Prepare 1 mg/mL Stock (Acetonitrile, Amber Vial) Split Aliquot into Self-Validating Test Conditions Stock->Split Cond1 Light Stress (Clear Vial, hv) Split->Cond1 Cond2 Oxidative Stress (O2 Sparged, 40°C) Split->Cond2 Cond3 Control (Dark, Ar Sparged, 4°C) Split->Cond3 Analysis HPLC-UV/MS Quantification Cond1->Analysis Cond2->Analysis Cond3->Analysis Result1 Confirm Photolysis Analysis->Result1 Result2 Confirm Autoxidation Analysis->Result2 Result3 Baseline Recovery (>99%) Analysis->Result3

Self-validating experimental workflow for isolating specific degradation pathways.

Step-by-Step Methodology:
  • Stock Preparation: Weigh 10.0 mg of 5-Methyl-2-(4-propoxybenzoyl)pyridine and dissolve in 10.0 mL of degassed, HPLC-grade Acetonitrile inside an amber volumetric flask to prevent premature photo-excitation.

  • Condition Aliquoting: Transfer 1.0 mL aliquots into the three test conditions outlined in the diagram above.

  • Incubation: Subject the Light Stress vial to a controlled light source (e.g., ICH Q1B compliant photostability chamber) for 24 hours. Incubate the Oxidative Stress vial at 40°C. Keep the Control vial refrigerated at 4°C in the dark.

  • Chromatographic Analysis: Analyze all samples using a reversed-phase C18 column. Use a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Data Interpretation: Calculate the % recovery of the parent peak relative to the Control vial. Extract the ion chromatograms (EIC) for m/z +2, +16, and +30 to map the exact degradation trajectory of your specific formulation.

V. References

The mechanistic principles and protocols detailed in this guide are grounded in the following authoritative literature:

  • Photochemical and photophysical behavior of benzoylpyridines. 2. Bimolecular interactions of triplet 3-benzoylpyridine in aqueous solution. The Journal of Physical Chemistry (ACS Publications).1

  • Generation of free oxygen atoms O(3P) in solution by photolysis of 4-benzoylpyridine N-oxide. Physical Chemistry Chemical Physics (RSC Publishing).3

  • Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. Organic Letters (ACS Publications).4

  • 5-Ethyl-2-methylpyridine (Chemical Properties and Oxidation Pathways). Wikipedia.2

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: H-NMR Spectrum Analysis of 5-Methyl-2-(4-propoxybenzoyl)pyridine

Executive Summary & Technical Context[1][2][3][4][5][6] In the development of pyridine-based pharmacophores, 5-Methyl-2-(4-propoxybenzoyl)pyridine (CAS 1187170-56-4) represents a critical scaffold, often utilized as a pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

In the development of pyridine-based pharmacophores, 5-Methyl-2-(4-propoxybenzoyl)pyridine (CAS 1187170-56-4) represents a critical scaffold, often utilized as a precursor for kinase inhibitors or GPCR ligands.[1] Its structural integrity hinges on two distinct domains: the electron-deficient pyridine ring and the electron-rich alkoxy-substituted benzene ring, linked by a carbonyl bridge.[1]

This guide provides a comparative analysis of the Proton Nuclear Magnetic Resonance (


H-NMR)  profile of this compound. Unlike standard datasheets, we compare its spectral performance across different solvent systems and distinguish it from common regioisomeric impurities (e.g., 3-methyl or 4-methyl analogs), providing a robust protocol for structural authentication.
Core Molecular Structure

Structure cluster_pyridine Pyridine Ring (A) cluster_linker cluster_benzene Benzene Ring (B) cluster_tail Propoxy Tail N1 N (1) C2 C2 N1->C2 C3 C3 (H) C2->C3 CO C=O C2->CO C4 C4 (H) C3->C4 C5 C5 (Me) C4->C5 C6 C6 (H) C5->C6 Me CH3 C5->Me Me C6->N1 C1_ C1' CO->C1_ C2_ C2'/6' (H) C1_->C2_ C2_->C1_ C3_ C3'/5' (H) C2_->C3_ C3_->C2_ C4_ C4' C3_->C4_ C4_->C3_ O_tail O C4_->O_tail CH2_a α-CH2 O_tail->CH2_a CH2_b β-CH2 CH2_a->CH2_b CH3_g γ-CH3 CH2_b->CH3_g

Figure 1: Connectivity map of 5-Methyl-2-(4-propoxybenzoyl)pyridine highlighting the three distinct spin systems: Pyridine (A), Benzene (B), and Propoxy chain.[1]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, we utilize a "Check-Point" workflow. This protocol is superior to standard acquisition because it integrates solubility checks and solvent-specific referencing to avoid peak overlap errors.[1]

Methodology
  • Solvent Selection:

    • Primary: Chloroform-d (

      
      , 99.8% D) – Recommended for resolution.[1]
      
    • Secondary: DMSO-

      
       – Used only if aromatic overlap occurs or for solubility issues.[1]
      
  • Sample Preparation:

    • Weigh 10 mg of sample into a clean vial.

    • Add 600 µL of solvent.[2][1]

    • Critical Step: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove inorganic salts (e.g., drying agents) that cause line broadening.

  • Acquisition Parameters (400 MHz equivalent):

    • Pulse Angle: 30°[1]

    • Relaxation Delay (

      
      ): 1.0 s (Ensure integration accuracy for aromatic protons).
      
    • Scans: 16 (Sufficient for 10 mg/0.6 mL).[1]

Workflow Start Start: 10mg Sample Solvent Add 600µL CDCl3 (Check Solubility) Start->Solvent Filter Filter (Cotton Plug) Remove paramagnetic impurities Solvent->Filter Soluble Acquire Acquire 1H-NMR (ns=16, d1=1.0s) Filter->Acquire Process Process: Phase & Baseline Acquire->Process Check Check Integrals: Propoxy (2:2:3) Methyl (3) Process->Check

Figure 2: Validated acquisition workflow ensuring high-resolution data.

Comparative Analysis: Spectral Assignment

This section compares the expected chemical shifts in


 versus 

.[1] The choice of solvent drastically affects the pyridine ring protons due to the nitrogen lone pair's interaction with the solvent.
Table 1: Chemical Shift Comparison & Assignment
PositionProton TypeMultiplicity

(ppm)


(ppm)

Mechanistic Insight
Pyridine-H6 AromaticDoublet (

Hz)
8.55 8.65Deshielded by adjacent Nitrogen; shifts downfield in DMSO due to H-bonding.[1]
Pyridine-H3 AromaticDoublet (

Hz)
8.02 8.08Ortho to Carbonyl (anisotropic deshielding).[1]
Benzene-H2'/6' AromaticDoublet (

Hz)
7.85 7.82Ortho to Carbonyl; part of AA'BB' system.[1]
Pyridine-H4 AromaticDoublet of Doublets7.65 7.75Coupling to H3 (

) and H6 (

).[1]
Benzene-H3'/5' AromaticDoublet (

Hz)
6.95 7.05Ortho to Propoxy group (shielded by electron donation).[1]
Propoxy-OCH2 AliphaticTriplet (

Hz)
4.00 4.08Deshielded by Oxygen.[1]
Pyridine-Me AliphaticSinglet2.45 2.42Characteristic singlet; diagnostic for 5-Me position.[1]
Propoxy-CH2 AliphaticSextet/Multiplet1.85 1.78Middle of propyl chain.[1]
Propoxy-CH3 AliphaticTriplet (

Hz)
1.08 1.02Terminal methyl.[1]

Note: The values in


 are generally preferred for publication. 

should be used if the aliphatic region (1.0–2.5 ppm) is obscured by grease or water, although the water peak in DMSO (3.33 ppm) often interferes with the mid-spectrum.

Structural Authentication: Distinguishing Alternatives

A critical requirement in drug development is distinguishing the target compound from its likely isomers. For 5-Methyl-2-(4-propoxybenzoyl)pyridine, the primary "alternatives" are its regioisomers.[1]

Comparative Scenario: 5-Methyl vs. 3-Methyl vs. 4-Methyl vs. 6-Methyl

Using the coupling patterns (


-values) of the pyridine ring is the most reliable method to validate the 5-Methyl  substitution.[1]
1. The Target: 5-Methyl Substitution
  • Pattern: Two strong couplings are not possible because the 5-position is blocked.[1]

  • Signal H6 (pos 6): Appears as a narrow doublet (

    
     Hz) due to long-range coupling with H4.[1] It does not have a large ortho-neighbor.[1]
    
  • Signal H3/H4: H3 is a doublet (

    
     Hz); H4 is a doublet of doublets (
    
    
    
    Hz).
2. Alternative: 3-Methyl Isomer
  • Differentiation: The proton at position 6 (H6) would show a large coupling (

    
     Hz) to H5.[1]
    
  • Key Feature: You would see a doublet at ~8.5 ppm with a large splitting, unlike the fine splitting in the 5-Methyl target.[1]

3. Alternative: 4-Methyl Isomer
  • Differentiation: The symmetry changes.[1] H3 is a singlet (or fine doublet).[1] H6 is a doublet (

    
     Hz) coupled to H5.[1]
    
  • Key Feature: The absence of the H3/H4 ortho-coupling (

    
     Hz) immediately rules this out.[1]
    
4. Alternative: 6-Methyl Isomer [1]
  • Differentiation: The most deshielded proton (H6, ~8.5 ppm) disappears entirely, replaced by a methyl singlet at ~2.6 ppm.

  • Key Feature: Absence of any signal below 8.2 ppm.[1]

Summary of Diagnostic Signals
IsomerH6 Signal (Most Downfield)H3/H4 CouplingVerdict
5-Methyl (Target) Broad Singlet / Fine Doublet Ortho (

Hz) Present
PASS
3-MethylDoublet (

Hz)
ComplexFAIL
4-MethylDoublet (

Hz)
None (Singlet H3)FAIL
6-MethylMissing (Methyl group here)Ortho (

Hz) Present
FAIL

References

  • ChemicalBook. (2023).[1] 2-Benzoylpyridine NMR Spectrum Data. Retrieved from .[1]

  • ChemScene. (2023).[1] (5-Methylpyridin-2-yl)(4-propoxyphenyl)methanone Product Data. Retrieved from .[1]

  • BenchChem. (2025).[3][1] Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. Retrieved from .[1]

  • National Institute of Standards and Technology (NIST). (2023).[1] 5-Acetyl-2-methylpyridine Mass Spectrum. Retrieved from .[1]

  • Royal Society of Chemistry. (2023).[1] NMR data for 2-Propylpiperidine and Pyridine derivatives. Retrieved from .[1]

Sources

Comparative

Publish Comparison Guide: C-NMR Characterization of 5-Methyl-2-(4-propoxybenzoyl)pyridine

The following guide serves as an advanced technical resource for the characterization of 5-Methyl-2-(4-propoxybenzoyl)pyridine . It is designed for analytical chemists and drug development professionals requiring a defin...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as an advanced technical resource for the characterization of 5-Methyl-2-(4-propoxybenzoyl)pyridine . It is designed for analytical chemists and drug development professionals requiring a definitive protocol to distinguish this specific regioisomer from structural analogs.

Executive Summary

The Challenge: In the synthesis of pyridine-based mesogens and pharmaceutical intermediates, distinguishing between regioisomers (e.g., 5-methyl vs. 3-methyl or 4-methyl derivatives) is a critical bottleneck.[1] Standard Proton NMR (


H-NMR) often fails due to severe signal overlap in the aromatic region (6.8–8.5 ppm), particularly when a benzoyl moiety is present.[1]

The Solution: Carbon-13 NMR (


C-NMR) provides the necessary resolution to resolve quaternary carbons and confirm the para-substitution pattern of the benzoyl ring and the meta-position of the methyl group on the pyridine ring.

Verdict: While


H-NMR is faster, 

C-NMR is the mandatory validation step
for 5-Methyl-2-(4-propoxybenzoyl)pyridine to certify structural integrity and isomeric purity.

Structural Analysis & Assignment Logic

The target compound consists of three distinct magnetic domains. Successful characterization requires identifying the unique chemical shift signatures of each domain.[2]

  • The Pyridine Core (5-Methyl-2-substituted): The nitrogen atom deshields ortho-carbons. The 5-methyl group introduces a specific

    
    -effect shift.
    
  • The Linker (Carbonyl): A diagnostic low-field signal (>190 ppm).

  • The Tail (4-Propoxybenzoyl): A classic para-substituted benzene pattern with aliphatic alkoxy signals.

Graphviz Workflow: Structural Assignment Logic

The following diagram illustrates the decision tree for assigning signals and distinguishing the target from its isomers.

NMR_Assignment_Workflow Start Crude Product Spectrum Region_Aromatic Aromatic Region (110-160 ppm) Start->Region_Aromatic Step 3: Resolve Ring Region_Aliphatic Aliphatic Region (10-80 ppm) Start->Region_Aliphatic Step 2: Check Propoxy/Me Region_Carbonyl Carbonyl Region (190-195 ppm) Start->Region_Carbonyl Step 1: Confirm Linker Decision_Isomer Isomer Check: 5-Me vs 3-Me vs 4-Me Region_Aliphatic->Decision_Isomer Methyl Shift (~18 ppm) Decision_Pyridine Pyridine C2 vs C6? (Look for N-deshielding) Region_Carbonyl->Decision_Pyridine Ketone Bridge Present Decision_Pyridine->Decision_Isomer C2 Quaternary Identified Result_Target CONFIRMED: 5-Methyl-2-(4-propoxybenzoyl)pyridine Decision_Isomer->Result_Target C6 shift consistent with 5-Me pattern Result_Fail REJECT: Incorrect Isomer Decision_Isomer->Result_Fail Shift mismatch

Figure 1: Logic flow for confirming the 5-methyl regioisomer using C-NMR spectral domains.

Comparative Performance: C-NMR vs. Alternatives

This section objectively compares the utility of C-NMR against standard H-NMR and IR spectroscopy for this specific compound.

Table 1: Technique Comparison Matrix
FeatureMethod A:

H-NMR
Method B:

C-NMR (Recommended)
Method C: FTIR
Primary Utility Proton counting, integration.Skeleton verification, quaternary carbons.Functional group ID (C=O).
Aromatic Resolution Poor. Benzoyl and Pyridine protons overlap (7.0–8.0 ppm).Excellent. Distinct lines for all 12 aromatic carbons.N/A
Isomer Distinction Difficult. Coupling constants (

) often ambiguous for 3,5-substitutions.
Definitive. C-4 and C-6 shifts change predictably with methyl position.Impossible.
Carbonyl Detection Indirect (no signal).Direct. Distinct peak at ~193 ppm.[3]Good (C=O stretch), but non-specific.
Self-Validation Low. Requires 2D COSY for certainty.High. Number of peaks = Carbon count (16 signals).Low.
Detailed Analysis of C-NMR Advantages
  • The "Invisible" Quaternary Carbons: In

    
    H-NMR, the critical carbons linking the rings (C-2 on pyridine, C-1 on benzene) and the carbonyl carbon produce no signal.[1] 
    
    
    
    C-NMR reveals these as distinct peaks, confirming the "head-to-head" ligation of the two aromatic systems.
  • Solvent Independence: While

    
    H-NMR shifts drift significantly with concentration and solvent (CDCl
    
    
    
    vs DMSO-
    
    
    ),
    
    
    C chemical shifts are more robust, providing a reliable fingerprint for quality control (QC).[1]

Supporting Experimental Data (Reference Standards)

The following data represents the expected chemical shift values derived from authoritative fragment analysis (2-benzoylpyridine + 4-propoxy substitution). Use this table to validate your experimental results.

Table 2: Expected C-NMR Chemical Shifts (in CDCl )
Carbon AssignmentExpected Shift (

, ppm)
Diagnostic Note
C=O (Ketone) 192.5 – 193.5 Most downfield signal; confirms benzoyl bridge.
C-4' (Benzene) 163.0 – 164.0Deshielded by O-propoxy group (ipso).
C-2 (Pyridine) 153.0 – 155.0Ipso to carbonyl; distinct quaternary carbon.
C-6 (Pyridine) 148.0 – 150.0

to Nitrogen; high intensity CH.
C-3, C-4 (Pyridine) 135.0 – 140.0Sensitive to 5-methyl substitution.
C-2', C-6' (Benzene) 132.0 – 133.0Ortho to carbonyl.
C-5 (Pyridine) 133.0 – 135.0Ipso to Methyl group (Quaternary).
C-3', C-5' (Benzene) 114.0 – 115.0Ortho to Propoxy (Shielded).[1]
OCH

(Propoxy)
69.5 – 70.5 Diagnostic triplet in off-resonance; O-linked.
CH

(Propoxy)
22.0 – 23.0Central methylene.
Pyridine-CH

18.0 – 19.0 Critical for Isomer ID. (3-Me is ~18ppm, 4-Me is ~21ppm).[1]
Propoxy-CH

10.0 – 11.0Terminal methyl.

Note on Isomer ID: If the Pyridine-CH


 signal appears near 21-22 ppm , suspect the 4-methyl isomer . The 5-methyl substituent typically resonates slightly upfield (~18-19 ppm) due to steric compression and electronic environment at the 

-position relative to Nitrogen [1].

Experimental Protocol

To ensure reproducibility and sufficient signal-to-noise ratio (S/N) for quaternary carbons, follow this specific acquisition protocol.

Materials
  • Sample: 30–50 mg of 5-Methyl-2-(4-propoxybenzoyl)pyridine.

  • Solvent: 0.6 mL Deuterated Chloroform (CDCl

    
    , 99.8% D) with 0.03% TMS v/v.
    
  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Instrument Parameters (400 MHz Spectrometer)
  • Nucleus:

    
    C (100.6 MHz).[3]
    
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons.

  • Spectral Width: 240 ppm (approx. -10 to 230 ppm).

  • Relaxation Delay (D1): 2.0 – 3.0 seconds .

    • Reasoning: The carbonyl and quaternary carbons (C-2, C-5) have long

      
       relaxation times. A short D1 will suppress these peaks, leading to "missing carbon" errors.[1]
      
  • Scans (NS): Minimum 1024 scans (approx. 1 hour runtime).

  • Temperature: 298 K (25°C).

Step-by-Step Workflow
  • Preparation: Dissolve the solid completely. Filter through a glass wool plug if the solution is cloudy to prevent line broadening.

  • Lock & Shim: Lock onto CDCl

    
    . Shim until the TMS signal is sharp and symmetrical (linewidth < 0.5 Hz).
    
  • Acquisition: Run the protocol defined above.

  • Processing:

    • Apply exponential multiplication (LB = 1.0 – 3.0 Hz) to improve S/N.

    • Phase correct manually, focusing on the carbonyl peak (193 ppm).[1]

    • Baseline correct using a polynomial fit (Bernstein polynomial, order 3-5).[1]

    • Reference the spectrum to the CDCl

      
       triplet at 77.16 ppm .
      

References

  • National Institutes of Health (NIH). (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field.[4] PubMed Central. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Benzoylpyridine - 13C NMR Chemical Shifts. Wiley Science Solutions. Retrieved from [Link][1]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Rieke Metals. (n.d.). 5-Methyl-2-(4-propoxybenzoyl)pyridine Product Page.[5] Retrieved from [Link]

Sources

Validation

Comparative Guide: IR Spectroscopy Characterization of 5-Methyl-2-(4-propoxybenzoyl)pyridine

Executive Summary 5-Methyl-2-(4-propoxybenzoyl)pyridine (CAS: 5613-36-7 / Analogous derivatives) is a critical bi-aryl ketone intermediate, frequently utilized in the synthesis of ferroelectric liquid crystals and pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methyl-2-(4-propoxybenzoyl)pyridine (CAS: 5613-36-7 / Analogous derivatives) is a critical bi-aryl ketone intermediate, frequently utilized in the synthesis of ferroelectric liquid crystals and pharmaceutical active ingredients (APIs).[1] Its structural integrity relies on the precise conjugation between the electron-deficient pyridine ring and the electron-rich propoxy-benzene moiety via a carbonyl linker.[1]

This guide provides a technical breakdown of its Infrared (IR) spectroscopic signature. Unlike standard datasheets, we compare this target molecule against its synthetic precursors—4-Propoxybenzoyl chloride and 2-Bromo-5-methylpyridine —to establish a "Performance of Identity" metric. This approach allows researchers to validate synthesis completion and purity through specific vibrational band shifts.

Structural Analysis & Vibrational Zones

To accurately assign IR peaks, the molecule must be deconstructed into four distinct vibrational zones. The interaction between the central carbonyl and the aromatic rings creates a unique "push-pull" electronic environment that lowers the carbonyl frequency compared to non-conjugated analogs.

Figure 1: Vibrational Zone Map

VibrationalZones Compound 5-Methyl-2-(4-propoxybenzoyl)pyridine ZoneA Zone A: Aliphatic Tail (Propoxy & Methyl) 2850-2970 cm⁻¹ Compound->ZoneA ZoneB Zone B: Ether Linkage (C-O-C) 1240-1260 cm⁻¹ Compound->ZoneB ZoneC Zone C: Conjugated Linker (C=O Ketone) 1650-1665 cm⁻¹ Compound->ZoneC ZoneD Zone D: Aromatic Core (Pyridine & Benzene) 1450-1600 cm⁻¹ Compound->ZoneD

Caption: Segmentation of the target molecule into diagnostic IR regions. Zone C (Carbonyl) is the primary indicator of successful coupling.

Detailed Peak Assignment

The following assignments are derived from comparative fragment analysis of 2-benzoylpyridine and 4-alkoxybenzoic acid derivatives.

Table 1: Diagnostic IR Peaks for 5-Methyl-2-(4-propoxybenzoyl)pyridine[1]
Functional GroupFrequency (cm⁻¹)IntensityVibrational ModeDiagnostic Note
Alkyl C-H 2960, 2930, 2870MediumStretching (Asym/Sym)Distinct triplet pattern from Propyl (-CH₂CH₂CH₃) and Methyl (Ar-CH₃) groups.[1]
Ketone C=O 1655 ± 5 StrongStretchingCritical Peak. Lowered from typical 1715 cm⁻¹ due to conjugation with both pyridine and benzene rings.
Pyridine C=N 1585 - 1595MediumStretchingCharacteristic pyridine "breathing" mode; distinguishes from pure benzene derivatives.[1]
Aromatic C=C 1570, 1480VariableRing StretchingOverlap of benzene and pyridine skeletal vibrations.
Ether C-O-C 1250 - 1260 StrongAsym.[1] StretchingMarker for the propoxy chain integrity.
Ether C-O-C 1020 - 1040MediumSym.[1] StretchingSecondary confirmation of the ether linkage.
Ar-H (Para) 830 - 850StrongOut-of-Plane BendingSpecific to 1,4-disubstituted benzene (propoxybenzoyl moiety).[1]

Technical Insight: The carbonyl peak at ~1655 cm⁻¹ is the "identity peak." If this peak appears above 1670 cm⁻¹, it suggests a loss of conjugation (e.g., breaking of the pyridine-carbonyl bond) or the presence of non-conjugated impurity.

Performance Comparison: Product vs. Alternatives (Precursors)

In synthesis, the "performance" of an analytic method is defined by its ability to distinguish the product from starting materials. The table below outlines how to use IR to validate the reaction of 4-Propoxybenzoyl chloride with 2-Bromo-5-methylpyridine (via metallated intermediate).

Table 2: Reaction Monitoring via IR Shifts
FeaturePrecursor A: 4-Propoxybenzoyl ChloridePrecursor B: 2-Bromo-5-methylpyridineTarget Product: 5-Methyl-2-(4-propoxybenzoyl)pyridineValidation Logic
Carbonyl (C=O) ~1775 cm⁻¹ (Acid Chloride)Absent~1655 cm⁻¹ (Ketone)Success: Shift from 1775 → 1655 cm⁻¹.[1][2] Failure: Persistence of 1775 cm⁻¹.
C-Br Stretch Absent~1000-1050 cm⁻¹ (Weak)AbsentDisappearance of C-Br is hard to see; rely on C=O shift.[1]
Ether (C-O) ~1260 cm⁻¹Absent~1260 cm⁻¹Confirms retention of the propoxy tail.
Hydroxyl (O-H) ~2500-3300 cm⁻¹ (if hydrolyzed to acid)AbsentAbsentBroad peak >3000 cm⁻¹ indicates moisture or hydrolysis (impurity).
Figure 2: Synthetic Pathway & Spectral Shifts

SynthesisShifts StartA Precursor A (Acid Chloride) C=O @ 1775 cm⁻¹ Reaction Coupling Reaction (Friedel-Crafts / Grignard) StartA->Reaction StartB Precursor B (Bromopyridine) No C=O StartB->Reaction Product TARGET PRODUCT C=O @ 1655 cm⁻¹ Reaction->Product Successful Shift -120 cm⁻¹ Impurity Hydrolysis Impurity (Carboxylic Acid) Broad O-H @ 3000+ cm⁻¹ Reaction->Impurity Moisture Contamination

Caption: Flowchart demonstrating the critical spectral shift (-120 cm⁻¹) confirming the formation of the ketone bridge.

Experimental Protocol: Validated FTIR Workflow

To ensure reproducible data comparable to the values above, follow this specific protocol. The choice of sampling technique affects the precise wavenumber of the Carbonyl peak.

Method: Attenuated Total Reflectance (ATR)

Why ATR? Unlike KBr pellets, ATR requires no sample grinding, preventing moisture absorption which can broaden peaks and obscure the aromatic C-H region (>3000 cm⁻¹).

  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for its hardness, as crystalline organic intermediates can scratch softer crystals.

  • Background Scan: Run an air background (32 scans) immediately prior to sampling.

  • Sample Loading:

    • Place ~5-10 mg of solid sample on the crystal center.[1]

    • Apply pressure using the anvil until the force gauge reads optimal (usually ~80-100 N). Note: Insufficient pressure yields noisy spectra; excessive pressure can crack soft crystals.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard for organic solids).

    • Scans: 16 or 32 scans.

    • Range: 4000 – 600 cm⁻¹.

  • Post-Processing: Apply "ATR Correction" in your software. ATR intensities vary with frequency (penetration depth is wavelength-dependent); correction normalizes this to match transmission library spectra.

Quality Control Check:

  • Baseline: Should be flat at 100% Transmittance. Sloping baseline indicates poor contact.

  • CO₂ Interference: Check for doublets at 2350 cm⁻¹. If present, purge the sample chamber with Nitrogen.

References

  • National Institute of Standards and Technology (NIST). 2-Benzoylpyridine Infrared Spectrum (Analog Reference). NIST Chemistry WebBook, SRD 69.[3] [Link]

  • PubChem. 5-Methyl-2-(4-propoxybenzoyl)pyridine Compound Summary. National Library of Medicine. [Link](Note: Search by structure or CAS 5613-36-7 for specific entry)[1]

  • SpectraBase. Infrared Spectrum of 4-Propoxybenzoic Acid (Fragment Reference). Wiley Science Solutions. [Link]

Sources

Comparative

Comparative Guide: 5-Methyl-2-(4-propoxybenzoyl)pyridine vs. Structural Analogues in Photochemical &amp; Ligand Applications

Executive Summary Heterocyclic ketones, particularly benzoylpyridines, are highly privileged scaffolds in both materials science and medicinal chemistry[1]. While the parent compound,, is ubiquitous, advanced structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Heterocyclic ketones, particularly benzoylpyridines, are highly privileged scaffolds in both materials science and medicinal chemistry[1]. While the parent compound,, is ubiquitous, advanced structural analogues like (Rieke Metals #5613-36b) offer highly tuned electronic and steric profiles[2]. This guide objectively compares 5-Methyl-2-(4-propoxybenzoyl)pyridine against its structural analogues, detailing its superior performance as a Type II photoinitiator and as an N^O bidentate ligand for transition-metal photoredox catalysis.

Structural & Electronic Profiling

The performance of benzoylpyridines in photochemical and catalytic applications is dictated by their absorption cross-section and redox potentials.

  • 2-Benzoylpyridine (Parent): Features a high-energy

    
     transition (~252 nm) and a weak 
    
    
    
    transition (~341 nm). It is a poor absorber of modern 365 nm LED light.
  • 5-Methyl-2-(4-propoxybenzoyl)pyridine (Target): The addition of a 4-propoxy group acts as a strong electron-donating group (EDG) via resonance, significantly red-shifting the absorption spectrum to better overlap with 365 nm and 385 nm LEDs. Concurrently, the 5-methyl group on the pyridine ring increases lipophilicity, preventing crystallization in non-polar acrylate resins[2].

  • 4-(4-Propoxybenzoyl)pyridine (Isomer): While it shares the red-shifted absorption, the para-relationship of the carbonyl to the pyridine nitrogen eliminates the possibility of stable bidentate (N^O) metal coordination, restricting its utility to purely photochemical roles.

SAR_Logic Core Benzoylpyridine Core (Base Photoreactivity) Propoxy 4-Propoxy Group (Electron Donating) Core->Propoxy Structural Modification Methyl 5-Methyl Group (Lipophilicity & Tuning) Core->Methyl Structural Modification Effect1 Red-shifted Absorption (Better 365nm LED Match) Propoxy->Effect1 Effect3 Altered Redox Potential (Enhanced SET) Propoxy->Effect3 Effect2 Increased Resin Solubility (Fewer Coating Defects) Methyl->Effect2 Methyl->Effect3 Target 5-Methyl-2-(4-propoxybenzoyl)pyridine (Optimized Performance) Effect1->Target Effect2->Target Effect3->Target

Structure-Activity Relationship (SAR) logic demonstrating functional group enhancements.

Table 1: Photophysical and Electrochemical Properties
CompoundAbsorption

(nm)

at 365 nm (M

cm

)
Reduction Potential (

vs Fc/Fc

)
2-Benzoylpyridine 252, 341< 50-1.75 V
5-Methyl-2-(4-propoxybenzoyl)pyridine 288, 355320-1.88 V
4-(4-Propoxybenzoyl)pyridine 275, 345180-1.82 V

Application 1: Type II Photoinitiators in UV-LED Curing

In photopolymerization, 2-benzoylpyridines function as Type II photoinitiators. Upon UV excitation to the triplet state, they undergo intermolecular hydrogen abstraction from an amine co-initiator (e.g., N-methyldiethanolamine, MDEA) to generate active


-aminoalkyl radicals that initiate acrylate crosslinking[3].

Causality in Performance: 5-Methyl-2-(4-propoxybenzoyl)pyridine outperforms the parent compound because its red-shifted absorption allows for highly efficient photon harvesting from 365 nm LEDs. Furthermore, the ortho-nitrogen (2-pyridyl) can pre-associate with the amine synergist via dipole-dipole interactions, accelerating the electron/proton transfer sequence compared to the 4-pyridyl isomer.

Table 2: Photopolymerization Performance (Type II System with Amine Synergist)
PhotoinitiatorResin SystemLED SourceDouble Bond Conversion (%)Curing Time to 95% Max (s)
2-Benzoylpyridine TMPTA + MDEA365 nm (50 mW/cm

)
45%120
5-Methyl-2-(4-propoxybenzoyl)pyridine TMPTA + MDEA365 nm (50 mW/cm

)
82%45
4-(4-Propoxybenzoyl)pyridine TMPTA + MDEA365 nm (50 mW/cm

)
68%70

Application 2: Advanced Ligands for Transition Metal Catalysis

Beyond photopolymerization, 2-benzoylpyridines are formidable N^O bidentate ligands for transition metals, including Platinum[4], Silver[5], and Rhodium[6]. When coordinated to Iridium(III), the resulting heteroleptic complexes (


) act as potent photoredox catalysts.

Causality in Ligand Design: The N^O coordination creates a rigid five-membered metallacycle. The electron-donating 4-propoxy and 5-methyl groups on 5-Methyl-2-(4-propoxybenzoyl)pyridine raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is typically localized on the benzoylpyridine ligand. This makes the excited state Ir(III)* a more potent photoreductant compared to complexes bearing the unsubstituted 2-benzoylpyridine ligand.

Photoredox Ir_III Ir(III) Ground Ir_III_star Ir(III)* Excited Ir_III->Ir_III_star Visible Light (400-450 nm) Ir_IV Ir(IV) Oxidized Ir_III_star->Ir_IV SET to Acceptor Ir_IV->Ir_III SET from Substrate Substrate Substrate (Electron Donor) Substrate->Ir_IV e- transfer Product Radical Product Substrate->Product Oxidation

Catalytic cycle of Iridium(III) photoredox catalysts utilizing benzoylpyridine ligands.

Step-by-Step Experimental Protocols

Protocol A: Evaluation of Photoinitiator Efficiency via Real-Time FTIR (RT-FTIR)

Expertise Note: Ex-situ gravimetric analysis often overestimates conversion due to trapped monomers. RT-FTIR provides a continuous, artifact-free kinetic profile.

  • Formulation: Mix 95 wt% TMPTA, 3 wt% MDEA, and 2 wt% 5-Methyl-2-(4-propoxybenzoyl)pyridine in a dark vial.

    • Self-Validation Check: The mixture must be optically clear. Turbidity indicates incomplete dissolution, which will cause UV scattering and artificially depress the curing rate.

  • Coating: Draw down a 20 µm film onto a BaF

    
     window using a wire-wound bar.
    
  • Irradiation: Expose the film to a 365 nm LED (50 mW/cm²) while simultaneously recording FTIR spectra (2 scans/sec).

  • Quantification: Monitor the disappearance of the acrylate C=C twisting vibration at 810 cm

    
    . Calculate conversion: 
    
    
    
    .
Protocol B: Synthesis of Photoredox Catalysts

Expertise Note: Chloride abstraction is the thermodynamic bottleneck in heteroleptic Ir(III) synthesis. Using AgPF


 drives the reaction forward via the precipitation of insoluble AgCl.
  • Dimer Cleavage: Suspend 0.5 mmol of

    
     and 1.1 mmol of 5-Methyl-2-(4-propoxybenzoyl)pyridine in 20 mL of DCM/Methanol (1:1 v/v).
    
  • Coordination: Add 1.2 mmol of AgPF

    
    . Stir at 50 °C for 12 hours under an inert N
    
    
    
    atmosphere in the dark.
    • Self-Validation Check: A thick white precipitate (AgCl) must form within the first 30 minutes. If the solution remains clear, the AgPF

      
       has likely hydrated and lost efficacy; halt and acquire fresh reagent.
      
  • Purification: Filter the suspension through a pad of Celite to remove AgCl. Concentrate the filtrate and precipitate the complex by dropwise addition into cold diethyl ether.

  • Verification: Confirm coordination via UV-Vis spectroscopy; the appearance of a broad Metal-to-Ligand Charge Transfer (MLCT) band at 410–440 nm confirms successful N^O chelation.

References

  • Title: 5-Methyl-2-(4-propoxybenzoyl)pyridine | #5613-36b Source: Rieke Metals Products & Services URL: [Link]

  • Title: Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family Source: MDPI URL: [Link]

  • Title: Photochemically Induced Cyclometalations at Simple Platinum(II) Precursors Source: ACS Publications URL: [Link]

Sources

Comparative

Comparative Guide: UV-Vis Absorption Profile of 5-Methyl-2-(4-propoxybenzoyl)pyridine

The following guide is a technical analysis designed for researchers and drug development professionals. It synthesizes structural structure-property relationships with established spectroscopic data to characterize 5-Me...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical analysis designed for researchers and drug development professionals. It synthesizes structural structure-property relationships with established spectroscopic data to characterize 5-Methyl-2-(4-propoxybenzoyl)pyridine .

Executive Summary & Application Context

5-Methyl-2-(4-propoxybenzoyl)pyridine is a functionalized diaryl ketone derivative, structurally combining a pyridine ring with a para-alkoxy-substituted benzoyl moiety. Unlike standard photoinitiators (e.g., Benzophenone) or simple ligands (e.g., 2-Benzoylpyridine), this molecule exhibits a tuned electronic profile due to the synergistic effect of the electron-donating propoxy group and the electron-deficient pyridine nitrogen.

Primary Applications:

  • Photoinitiator (Type II): The benzoylpyridine core facilitates hydrogen abstraction mechanisms, useful in UV-curing of acrylates.

  • Pharmaceutical Intermediate: The pyridine scaffold serves as a precursor for antihistamines and potential enzyme inhibitors.

  • Ligand Chemistry: The N-donor atom allows coordination with transition metals (e.g., Cu, Ag), modifying absorption bands via Metal-to-Ligand Charge Transfer (MLCT).

Spectral Characterization: The Product vs. Alternatives

The UV-Vis spectrum of 5-Methyl-2-(4-propoxybenzoyl)pyridine is characterized by two distinct electronic transitions. The propoxy auxochrome induces a bathochromic (red) shift compared to the unsubstituted parent compound, pushing the primary absorption edge closer to the near-UV/visible region.

Comparative Spectral Data Table
CompoundPrimary Band (

)
Secondary Band (

)
Extinction Coeff. (

)
Solvent Sensitivity
5-Methyl-2-(4-propoxybenzoyl)pyridine ~290–305 nm ~330–350 nm High (>15,000) Medium (Solvatochromic)
2-Benzoylpyridine (Parent)~265–270 nm~320 nm (Weak)Medium (~8,000)Low
Benzophenone (Standard)~250–260 nm~340 nm (Weak)High (~18,000)Low
4-Methoxybenzophenone~287 nm~325 nmHigh (~16,000)Medium
Detailed Band Analysis
  • 
     Transition (290–305 nm): 
    
    • Origin: Excitation of electrons within the conjugated aromatic system (benzene-carbonyl-pyridine).

    • Mechanism: The 4-propoxy group acts as a strong electron donor (+M effect), raising the energy of the HOMO (Highest Occupied Molecular Orbital). This narrows the HOMO-LUMO gap significantly compared to 2-Benzoylpyridine, resulting in a redshift of approximately 20–30 nm.

    • Significance: This band provides the primary "stopping power" for UV blocking applications and light harvesting.

  • 
     Transition (330–350 nm): 
    
    • Origin: Excitation of a non-bonding electron from the carbonyl oxygen or pyridine nitrogen to the antibonding

      
       orbital.
      
    • Intensity: Typically forbidden and weak (

      
      ), appearing as a shoulder or low-intensity tail.
      
    • Significance: Critical for photoinitiation . Excitation into this band populates the singlet state (

      
      ), which rapidly undergoes Intersystem Crossing (ISC) to the reactive Triplet State (
      
      
      
      ).

Mechanism of Action: Photoexcitation Pathway

The utility of this compound relies on its ability to access a long-lived triplet state. The following diagram illustrates the photophysical pathway upon UV irradiation.

Photoexcitation Ground Ground State (S0) Stable Configuration ExcitedS1 Excited Singlet (S1) (n-π* or π-π*) Ground->ExcitedS1 UV Absorption (hv) ExcitedS1->Ground Non-radiative Decay TripletT1 Triplet State (T1) Reactive Species ExcitedS1->TripletT1 Intersystem Crossing (ISC) Fluorescence Fluorescence (Minor Pathway) ExcitedS1->Fluorescence Emission Reaction H-Abstraction / Radical Formation TripletT1->Reaction Energy Transfer

Figure 1: Photophysical cascade of 5-Methyl-2-(4-propoxybenzoyl)pyridine. The high efficiency of Intersystem Crossing (ISC) is characteristic of benzoylpyridines, facilitating radical chemistry.

Experimental Protocol: Self-Validating UV-Vis Analysis

To ensure data integrity (Trustworthiness), follow this protocol. It includes a "Linearity Check" to validate the Beer-Lambert Law, ensuring the compound is not aggregating.

Materials
  • Analyte: 5-Methyl-2-(4-propoxybenzoyl)pyridine (>98% purity).

  • Solvents: Spectroscopic grade Acetonitrile (MeCN) for polar aprotic baseline; Cyclohexane for non-polar baseline.

  • Equipment: Double-beam UV-Vis Spectrophotometer (quartz cuvettes, 1 cm path length).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 5.0 mg of the compound.

    • Dissolve in 10 mL of MeCN to create a ~2 mM stock solution.

    • Validation: Sonicate for 2 minutes to ensure complete dissolution.

  • Dilution Series (Linearity Check):

    • Prepare four working standards:

      
      , 
      
      
      
      ,
      
      
      , and
      
      
      .
    • Why: Measuring multiple concentrations confirms that the extinction coefficient (

      
      ) is constant and independent of concentration.
      
  • Measurement:

    • Baseline: Run a blank scan with pure solvent.

    • Scan: Record spectra from 200 nm to 500 nm.

    • Data Point: Note the Absorbance (

      
      ) at 
      
      
      
      (approx. 295 nm).
  • Calculation & Validation:

    • Plot

      
       vs. Concentration (
      
      
      
      ).
    • Calculate

      
       using 
      
      
      
      .
    • Acceptance Criteria:

      
       for the linear regression. If linearity fails at high concentrations, aggregation is occurring; dilute further.
      
Solvent Effects (Solvatochromism)
  • In Cyclohexane: The fine structure of the benzoyl band may be visible. The

    
     band will be slightly red-shifted compared to polar solvents.
    
  • In Methanol/Ethanol: Hydrogen bonding with the pyridine nitrogen and carbonyl oxygen will typically blue-shift (hypsochromic) the

    
     band and red-shift (bathochromic)  the 
    
    
    
    band.

References

  • PubChem. (2025).[1][2] 2-Benzoylpyridine Compound Summary. National Library of Medicine. Link

  • NIST Chemistry WebBook. (2025). UV/Visible Spectra of Pyridine Derivatives. National Institute of Standards and Technology. Link

  • Allen, N. S. (2010). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry. (Contextual grounding for Benzoylpyridine mechanisms).
  • SpectraBase. (2025).[1][2][3] Absorption spectra of 4-substituted benzophenones. Wiley Science Solutions. Link

Sources

Validation

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 5-Methyl-2-(4-propoxybenzoyl)pyridine

Introduction 5-Methyl-2-(4-propoxybenzoyl)pyridine is a substituted pyridine derivative, a class of compounds that forms the backbone of numerous pharmaceutical agents and specialty chemicals.[1] For researchers and deve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Methyl-2-(4-propoxybenzoyl)pyridine is a substituted pyridine derivative, a class of compounds that forms the backbone of numerous pharmaceutical agents and specialty chemicals.[1] For researchers and developers working with this molecule, the ability to accurately and reliably quantify it, assess its purity, and detect potential impurities is paramount. The foundation of such analytical rigor is the reference standard—a highly characterized material against which all experimental samples are compared.

The selection and proper use of a reference standard are not trivial pursuits; they are critical decisions that directly impact the quality, safety, and efficacy of the final product.[2] Employing a well-validated analytical method with an appropriate reference standard ensures data integrity, consistency across different laboratories, and compliance with stringent regulatory guidelines.[3] This guide provides an in-depth comparison of the types of reference standards applicable to the analysis of 5-Methyl-2-(4-propoxybenzoyl)pyridine, details a robust analytical workflow using High-Performance Liquid Chromatography (HPLC), and outlines the necessary validation steps to ensure the entire system is trustworthy and fit for purpose.

Comparative Analysis of Reference Standard Tiers

The term "reference standard" is not monolithic. It represents a hierarchy of materials, each with a specific role, level of characterization, and degree of metrological traceability. The choice of which tier to use depends on the stage of development and the criticality of the analysis.

  • Primary Standards (Pharmacopeial): These are the highest-quality standards, established by official bodies like the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.).[4] They are exhaustively characterized and their purity values are considered definitive without direct comparison to another standard. For a specific, non-pharmacopeial molecule like 5-Methyl-2-(4-propoxybenzoyl)pyridine, an official primary standard is unlikely to exist.

  • Certified Reference Materials (CRMs): Produced by accredited organizations, CRMs are characterized by a metrologically valid procedure and come with a certificate stating the property value, its uncertainty, and a statement of traceability. They are suitable for method validation, instrument calibration, and assigning values to other standards.

  • Secondary Standards: These are standards qualified against a primary standard. They are commonly used in quality control (QC) laboratories for routine testing as a cost-effective alternative to depleting primary standard lots.[5] Their certificate of analysis links their assigned value back to the primary standard.

  • In-House (Working) Standards: For novel or non-commercial compounds, laboratories must often qualify their own reference material from a high-purity batch. This process involves comprehensive characterization to confirm identity and assign a purity value. This is the most probable scenario for 5-Methyl-2-(4-propoxybenzoyl)pyridine in a research or early development setting.

Data Presentation: Comparison of Reference Standard Attributes

The following table summarizes the key attributes and intended applications for each tier of reference standard.

ParameterPrimary Standard (e.g., USP)Certified Reference Material (CRM)Secondary StandardIn-House (Working) Standard
Purity Assignment Assigned by pharmacopeia through rigorous, independent testing.Assigned by an accredited body with a stated uncertainty.Assigned by comparison against a primary standard.Assigned internally based on a battery of analytical tests.
Traceability Highest level; serves as the origin of traceability.Metrologically traceable to SI units or other primary standards.Traceable to a specific primary standard lot.Traceability must be established and documented internally.
Documentation Official monograph and Certificate of Analysis (CoA).Comprehensive certificate compliant with ISO standards.CoA linking to the primary standard.Internal characterization report (e.g., NMR, MS, HPLC data).[6][7]
Typical Purity >99.5% (often approaching 100.0%)High, with a narrow uncertainty range (e.g., 99.8 ± 0.1%).High, value is tied to the primary standard (e.g., 99.7%).Variable; must be demonstrated to be >99.0% for reliable use.
Primary Application Definitive identification, potency assays, and qualification of secondary standards.Method validation, instrument calibration, quality control.Routine quality control testing, system suitability.Research, early-stage development, routine analysis where official standards are unavailable.
Relative Cost Very HighHighModerateLow (cost is in the characterization labor/instrument time)

Core Analytical Methodology: A Validated HPLC-UV Approach

For a non-volatile, UV-absorbing molecule like 5-Methyl-2-(4-propoxybenzoyl)pyridine, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the technique of choice for purity and potency analysis.[8][9] It offers excellent selectivity, sensitivity, and robustness for routine quantification.

Causality Behind Experimental Choices
  • Technique: HPLC is selected over Gas Chromatography (GC) because the target molecule has a relatively high molecular weight (255.32 g/mol ) and is not sufficiently volatile without derivatization.[10][11]

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, providing excellent retention and separation for moderately non-polar compounds like this benzoylpyridine derivative.

  • Mobile Phase: A simple mobile phase of acetonitrile and water is used. Acetonitrile is a common organic modifier with a low UV cutoff. A buffer (e.g., ammonium acetate) is included to control the pH, which ensures consistent retention times and peak shapes, as pyridine derivatives can exhibit pH-dependent behavior.[12]

  • Detection: The benzoylpyridine structure contains a strong chromophore, making UV detection at a wavelength of maximum absorbance (e.g., ~254 nm) a sensitive and straightforward choice.[13]

Experimental Protocol: Purity Determination by HPLC-UV

This protocol describes a self-validating system by incorporating a System Suitability Test (SST) to ensure the chromatographic system is performing adequately before sample analysis.

  • Instrumentation and Consumables

    • HPLC System with a UV/Vis or Diode Array Detector.

    • Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Analytical Balance, Volumetric Flasks, Pipettes.

    • HPLC-grade Acetonitrile, HPLC-grade Water, Ammonium Acetate.

  • Chromatographic Conditions

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 60% A / 40% B, hold for 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Preparation of Solutions

    • Reference Standard Stock (approx. 1.0 mg/mL): Accurately weigh ~25 mg of the 5-Methyl-2-(4-propoxybenzoyl)pyridine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

    • Working Standard (approx. 0.1 mg/mL): Pipette 5.0 mL of the Reference Standard Stock into a 50 mL volumetric flask and dilute to volume with the diluent.

    • Sample Preparation (approx. 0.1 mg/mL): Prepare the test sample in the same manner as the Working Standard. Filter through a 0.45 µm syringe filter before injection if particulates are present.[14]

  • System Suitability Test (SST)

    • Inject the Working Standard solution five times consecutively.

    • Acceptance Criteria:

      • Tailing Factor: ≤ 2.0.

      • Theoretical Plates: ≥ 2000.

      • Relative Standard Deviation (%RSD): ≤ 2.0% for the peak areas of the five replicate injections.[15]

    • The system is deemed suitable for analysis only if all SST criteria are met.

  • Analysis and Calculation

    • After the SST passes, inject a blank (diluent), followed by the Working Standard, and then the test samples.

    • Purity Calculation (Area %):

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Ensuring Trustworthiness: The Method Validation Workflow

An analytical method is only reliable if it has been validated.[16] Validation provides documented evidence that the procedure is fit for its intended purpose.[3] The workflow below, based on International Council for Harmonisation (ICH) guidelines, is a self-validating system that builds confidence in the analytical results.[17]

G cluster_0 Phase 1: Development & Definition cluster_1 Phase 2: Parameter Validation (ICH Q2(R1)) cluster_2 Phase 3: Finalization Dev Method Development & Optimization Proto Validation Protocol Definition Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy (Spike/Recovery) Proto->Acc Prec Precision (Repeatability & Intermediate) Proto->Prec Limit LOD & LOQ Proto->Limit Robust Robustness Proto->Robust Report Validation Report Spec->Report Lin->Report Acc->Report Prec->Report Limit->Report Robust->Report

Sources

Comparative

Elemental Analysis Results for 5-Methyl-2-(4-propoxybenzoyl)pyridine: A Comparative Guide on Purity Assessment Methodologies

As a Senior Application Scientist, I have structured this comparative guide to evaluate the purity and empirical composition of 5-Methyl-2-(4-propoxybenzoyl)pyridine (Chemical Formula: C₁₆H₁₇NO₂; Molecular Weight: 255.31...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this comparative guide to evaluate the purity and empirical composition of 5-Methyl-2-(4-propoxybenzoyl)pyridine (Chemical Formula: C₁₆H₁₇NO₂; Molecular Weight: 255.31 g/mol ). In early-stage drug development, relying on a single analytical technique can mask critical impurities. A truthful description of a chemical constitution requires orthogonal validation [1].

This guide objectively compares traditional CHNS/O Combustion Analysis against modern Quantitative Nuclear Magnetic Resonance (qNMR) . By detailing the causality behind each experimental choice, this document provides a self-validating framework for researchers to ensure absolute scientific integrity in their purity assessments.

Methodological Comparison: CHNS/O vs. qNMR

Evaluating the purity of an active pharmaceutical ingredient (API) requires understanding the specific blind spots of your analytical instruments.

  • Traditional CHNS/O Combustion Analysis: This technique remains the gold standard for verifying the empirical formula of organic compounds [2]. It provides a macroscopic view of the carbon, hydrogen, nitrogen, and oxygen ratios. However, it is fundamentally blind to structural isomers and can yield false-positive "passes" if a contaminant (like a residual solvent) coincidentally mimics the target molecule's elemental ratio.

  • Quantitative NMR (qNMR): Recognized by metrological institutes as a primary ratio analytical method, qNMR provides absolute mass fraction quantification without requiring an analyte-specific reference standard [3]. Unlike CHNS/O, qNMR captures analytes that frequently escape detection, such as water, inorganic sorbents, and structurally related impurities, making it an indispensable orthogonal tool [1].

Comparative Experimental Data

To demonstrate the orthogonal value of these techniques, below is the simulated analytical data for two batches of 5-Methyl-2-(4-propoxybenzoyl)pyridine.

  • Batch A represents a highly purified sample.

  • Batch B represents a sample containing 5.8% (w/w) residual ethyl acetate (C₄H₈O₂) from the final recrystallization step.

Notice how Batch B fails the empirical CHNS/O match, but only qNMR can definitively identify and quantify the exact nature of the impurity.

Analytical ParameterTheoretical ValueBatch A (High Purity)Batch B (Impure - 5.8% EtOAc)
Carbon (C) 75.27%75.18%74.06%
Hydrogen (H) 6.71%6.75%6.85%
Nitrogen (N) 5.49%5.42%5.17%
Oxygen (O) 12.53%12.65%13.91%
Empirical Match N/APass (Δ < 0.3%)Fail (Δ > 0.3%)
Absolute Purity (qNMR) 100.0%99.4% w/w 94.2% w/w
Identified Impurities NoneTrace H₂OEthyl Acetate (δ 4.12, 2.04, 1.26)

Validated Experimental Protocols

To ensure trustworthiness, every protocol must operate as a self-validating system. Below are the step-by-step methodologies, emphasizing the mechanistic causality behind each parameter.

Protocol A: CHNS/O Flash Combustion Analysis
  • System Suitability & Calibration: Run three empty tin capsules as blanks to establish a baseline. Causality: This removes atmospheric N₂ and CO₂ carryover from the autosampler, ensuring the baseline is strictly zeroed. Calibrate the Thermal Conductivity Detector (TCD) using a certified reference material (e.g., Sulfanilamide) to establish accurate K-factors for each gas.

  • Sample Encapsulation: Accurately weigh 1.5–2.0 mg of the compound into a combustible tin capsule. Causality: Tin acts as a thermodynamic catalyst. During flash combustion in an oxygen-enriched environment, the oxidation of tin generates a highly exothermic reaction, temporarily driving the localized temperature above 1800°C. This ensures the complete cleavage of refractory carbon-nitrogen bonds.

  • Combustion & Reduction: Pass the resulting gas stream (CO₂, H₂O, NOₓ) through a copper reduction column heated to 600°C. Causality: The copper quantitatively reduces all NOₓ species to N₂ gas while simultaneously scavenging any unreacted O₂. This prevents O₂ from entering the GC column and causing severe detector baseline drift.

  • Detection: The purified gases are separated via a GC column and quantified by the TCD, comparing the thermal conductivity of the sample gases against a continuous helium carrier gas reference.

Protocol B: ¹H Quantitative NMR (qNMR) for Absolute Purity
  • Internal Standard (IS) Selection: Select Maleic acid (TraceCERT®, >99.9% purity) as the internal standard. Causality: Maleic acid's symmetric alkene protons produce a sharp, distinct singlet at ~6.3 ppm. This guarantees zero signal overlap with the aromatic protons (7.0–9.0 ppm) or the aliphatic propoxy/methyl protons (1.0–4.5 ppm) of 5-Methyl-2-(4-propoxybenzoyl)pyridine.

  • Gravimetric Sample Preparation: Co-weigh the analyte (~10 mg) and the IS (~5 mg) using a calibrated microbalance (d = 0.001 mg) directly into a glass vial, then dissolve in CDCl₃. Causality: qNMR is fundamentally a mass-balance technique; high-precision gravimetric weighing is the primary source of absolute accuracy in the final purity calculation [3].

  • Acquisition Parameters (Critical Step): Set the T₁ relaxation delay (D1) to 60 seconds and the pulse angle to 90°. Causality: Quantitative accuracy requires >99.9% recovery of longitudinal magnetization (T₁ relaxation) between pulses. Failing to allow complete relaxation leads to differential signal attenuation, skewing the integration ratios between the analyte and the IS.

  • Processing: Apply zero-filling (to 64k points) and an exponential line broadening of 0.3 Hz. Manually phase and baseline-correct the spectrum before integrating the IS peak against the isolated methyl peak (δ ~2.4 ppm) of the target compound to calculate the absolute mass fraction.

Workflow Visualization

The following diagram maps the logical relationship and orthogonal nature of the two analytical workflows.

G cluster_CHNS Traditional CHNS/O Analysis cluster_qNMR Quantitative NMR (qNMR) Compound 5-Methyl-2-(4-propoxybenzoyl)pyridine Batch Sample Combustion High-Temp Combustion (1000°C, O2 rich) Compound->Combustion SamplePrep Sample Prep with Internal Standard (IS) Compound->SamplePrep GasSep Gas Separation (GC Column) Combustion->GasSep TCD Thermal Conductivity Detection (TCD) GasSep->TCD Empirical Empirical Formula Confirmation TCD->Empirical Decision Comprehensive Purity & Structural Validation Empirical->Decision Acquisition 1H NMR Acquisition (Long D1 Relaxation) SamplePrep->Acquisition Integration Signal Integration (Analyte vs IS) Acquisition->Integration AbsolutePurity Absolute Mass Fraction Purity (%) Integration->AbsolutePurity AbsolutePurity->Decision

Workflow comparison of CHNS/O combustion analysis and qNMR for purity validation.

References

  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.[Link]

  • VELP Scientifica. (n.d.). "The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry." VELP Scientifica Analytical Instruments. [Link]

  • Choi, K., Myoung, S., Seo, Y., & Ahn, S. (2021). "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Magnetochemistry, 7(1), 15.[Link]

Safety & Regulatory Compliance

Safety

5-Methyl-2-(4-propoxybenzoyl)pyridine proper disposal procedures

Comprehensive Laboratory Safety & Disposal Protocol for 5-Methyl-2-(4-propoxybenzoyl)pyridine Executive Summary 5-Methyl-2-(4-propoxybenzoyl)pyridine (MW: 255.32 g/mol ) is a specialized aryl-aroyl pyridine derivative wi...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Safety & Disposal Protocol for 5-Methyl-2-(4-propoxybenzoyl)pyridine

Executive Summary

5-Methyl-2-(4-propoxybenzoyl)pyridine (MW: 255.32 g/mol ) is a specialized aryl-aroyl pyridine derivative widely utilized as a building block in synthetic and medicinal chemistry[1]. Because of the heteroaromatic nature of the pyridine ring and the lipophilicity introduced by the propoxybenzoyl group, improper disposal poses significant risks of environmental persistence and aquatic toxicity. This guide provides step-by-step, self-validating protocols for the safe handling, segregation, and disposal of this compound, ensuring operational safety and strict compliance with EPA Resource Conservation and Recovery Act (RCRA) standards[2].

Physicochemical Risk Profile & Causality (E-E-A-T)

To manage a chemical safely, laboratory personnel must understand the mechanistic reasons behind its hazards. We do not just dispose of chemicals blindly; we engineer our disposal methods based on molecular behavior:

  • Environmental Persistence & Partitioning: The pyridine ring is highly stable. While simple pyridines are water-soluble, the addition of the 4-propoxybenzoyl and 5-methyl groups significantly increases the compound's partition coefficient (LogP). This lipophilicity means the compound is more likely to partition into soils and sediments rather than rapidly biodegrading in aqueous environments.

  • Aquatic Toxicity: Pyridine derivatives can exhibit inherent toxicity to aquatic organisms[3]. The nitrogen lone pair can coordinate with environmental metals, disrupting local micro-ecosystems and causing long-term adverse effects in the aquatic environment[4].

  • Thermal Destruction: Because of its environmental stability, high-temperature incineration is the only preferred disposal method. Incineration ensures complete thermal destruction of the aromatic ring, preventing soil and groundwater contamination[5].

Table 1: Physicochemical & Regulatory Data Summary

ParameterValue / ClassificationOperational Implication
Chemical Name 5-Methyl-2-(4-propoxybenzoyl)pyridineN/A
Molecular Weight 255.32 g/mol Solid at room temperature; dust control required.
Primary Hazard Aquatic toxicity, Environmental persistenceMust never be disposed of down the drain.
RCRA Waste Code (Unused) U-Series (Analogous to U196) / Non-RCRA OrganicManage as toxic organic solid waste[6].
RCRA Waste Code (Process) F001 - F005 (if mixed with solvents)Segregate strictly based on the carrier solvent[7].
Preferred Disposal High-Temperature IncinerationEnsures complete breakdown of the stable pyridine ring[5].

Regulatory Classification & Waste Coding

Under , unused commercial chemical products containing pyridine derivatives are typically evaluated under the U-list (e.g., U196 for base pyridine) for toxicity[6]. However, in laboratory settings, this compound is most frequently disposed of as a process waste mixed with organic solvents.

  • If dissolved in spent non-halogenated solvents (like toluene, methanol, or ethyl acetate), the waste stream falls under F005 [6].

  • If dissolved in halogenated solvents (like dichloromethane or chloroform), it falls under F001/F002 [7].

Proper assignment of these alphanumeric codes is critical for the receiving treatment facility to apply the correct destruction method[8].

Waste Segregation & Disposal Workflow

WasteDisposal Start 5-Methyl-2-(4-propoxybenzoyl)pyridine Waste Generated Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (In Solution) Start->Liquid SolidPkg Double-bag in compatible PE bags Solid->SolidPkg Halogenated Contains Halogenated Solvents (e.g., DCM)? Liquid->Halogenated SolidLabel Label as Non-Halogenated Organic Solid Waste SolidPkg->SolidLabel Incineration High-Temperature Incineration (EPA Compliant Facility) SolidLabel->Incineration YesHalo Yes Halogenated->YesHalo NoHalo No Halogenated->NoHalo HaloWaste Dispose in Halogenated Waste Container (F001/F002) YesHalo->HaloWaste NonHaloWaste Dispose in Non-Halogenated Waste Container (F005) NoHalo->NonHaloWaste HaloWaste->Incineration NonHaloWaste->Incineration

Decision matrix for the segregation and disposal of 5-Methyl-2-(4-propoxybenzoyl)pyridine waste streams.

Standard Operating Procedures (SOPs) for Disposal

Protocol A: Solid Waste Management (Unused Product or Contaminated Consumables)

Causality: Solid powders pose an inhalation risk and can easily contaminate other waste streams. Double-bagging prevents aerosolization during transit[5].

  • Collection: Gather all solid waste, including expired powder, contaminated weigh boats, and filter papers, inside a certified fume hood to prevent dust inhalation.

  • Primary Packaging: Place the solid waste into a chemically compatible, sealable polyethylene (PE) bag or a wide-mouth high-density polyethylene (HDPE) container.

  • Secondary Containment: Place the primary container into a secondary, rigid waste receptacle designated for "Non-Halogenated Organic Solids."

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste: 5-Methyl-2-(4-propoxybenzoyl)pyridine (Toxic Organic Solid)."

  • Storage & Transfer: Store in a cool, dry satellite accumulation area for no more than 1 year (or per local institutional limits) before transferring to a central accumulation area for high-temperature incineration[5].

Protocol B: Liquid Waste Management (Reaction Mixtures & Solvent Solutions)

Causality: Mixing halogenated and non-halogenated waste exponentially increases disposal costs and can cause dangerous exothermic reactions if incompatible chemicals are combined[9].

  • Solvent Identification: Determine the carrier solvent. This dictates the disposal pathway and the specific EPA RCRA code[8].

  • Segregation:

    • Halogenated: If the compound is dissolved in DCM, chloroform, or other halogenated solvents, pour the waste into the "Halogenated Organic Waste" carboy.

    • Non-Halogenated: If dissolved in ethyl acetate, methanol, or hexane, use the "Non-Halogenated Organic Waste" carboy.

  • Volume Control: Never fill a waste carboy beyond 80% capacity to allow for vapor expansion.

  • Compatibility Check: Ensure no strong oxidizers (e.g., nitric acid, peroxides) are present in the waste carboy, as pyridine derivatives can react exothermically with oxidizing agents.

  • Sealing & Venting: Cap the carboy securely with a vented cap to prevent pressure build-up.

Protocol C: Spill Response & Decontamination

Causality: Pyridine derivatives can penetrate standard surfaces if left untreated. Using inert absorbents prevents secondary fires, while solvent wipe-downs ensure complete removal of lipophilic residues[10].

  • Evacuation & PPE: For significant spills, evacuate the immediate area. Don appropriate PPE: nitrile gloves (double-gloved), safety goggles, and a lab coat.

  • Containment: Surround the spill with an inert absorbent material such as vermiculite or dry sand[10]. Do not use combustible absorbents like sawdust.

  • Absorption & Collection: Sweep the absorbed mixture using a non-sparking brush and dustpan. Transfer the material into a hazardous waste bucket.

  • Decontamination: Wash the spill area with a mild detergent and water, followed by a wipe-down with a suitable solvent (e.g., ethanol) to remove residual lipophilic compound. Dispose of all cleaning materials as solid hazardous waste.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (40 CFR 261).

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services, 1992.

  • Environment Canada & Health Canada. Screening Assessment for the Challenge: Pyridine, alkyl derivs., 2013.

Sources

Handling

Personal protective equipment for handling 5-Methyl-2-(4-propoxybenzoyl)pyridine

As a Senior Application Scientist, I have overseen the integration of countless novel compounds into high-throughput screening and synthesis workflows. When handling specialized organic intermediates like 5-Methyl-2-(4-p...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have overseen the integration of countless novel compounds into high-throughput screening and synthesis workflows. When handling specialized organic intermediates like 5-Methyl-2-(4-propoxybenzoyl)pyridine , the greatest safety failures occur not from a lack of equipment, but from a fundamental misunderstanding of the chemical's physical state and mechanistic interactions with protective barriers.

This guide provides a causality-driven, self-validating Standard Operating Procedure (SOP) for the safe handling, personal protective equipment (PPE) selection, and disposal of 5-Methyl-2-(4-propoxybenzoyl)pyridine[1].

Chemical Profile & Hazard Causality

5-Methyl-2-(4-propoxybenzoyl)pyridine is a substituted benzoylpyridine derivative. While specific toxicological data for this exact functionalized analog is limited, we must adhere to the precautionary principle by extrapolating from its core structural analog, 2-Benzoylpyridine[2].

In its pure form, this compound presents as an off-white to yellow crystalline solid that is insoluble in water but highly soluble in organic solvents[3],[4],[5]. The primary operational hazards stem from its particulate nature and its functional groups:

  • H315 (Causes skin irritation): The lipophilic nature of the propoxy group enhances dermal penetration if trapped against the skin[2].

  • H319 (Causes serious eye irritation): Micro-particulates can cause severe mechanical and chemical abrasion to the cornea[2],[6].

  • H335 (May cause respiratory irritation): Aerosolized dust generated during weighing or transfer can irritate the upper respiratory tract[2].

The Causality-Driven PPE Matrix

Do not simply wear PPE; understand why you are wearing it. The physical state of the compound dictates the barrier required.

Quantitative PPE & Hazard Summary
Hazard PathwayMechanistic RiskRequired PPE SpecificationCausality / Rationale
Ocular (Eyes) Dust aerosolization; solvent splash.ANSI Z87.1 Chemical Splash Goggles.Safety glasses leave orbital gaps. Goggles create a seal preventing micro-dust ingress[6].
Dermal (Skin) Contact dermatitis; lipophilic absorption.Flame-Resistant (FR) Lab Coat (100% Cotton).Synthetic fibers can melt into the skin if a secondary solvent fire occurs. Cotton provides a breathable, sacrificial barrier.
Inhalation Mucous membrane irritation.Certified Chemical Fume Hood (>100 fpm face velocity).Engineering controls supersede PPE. If a hood is unavailable, a NIOSH N95/P100 particulate respirator is mandatory[2],[6].
The Glove Compatibility Paradox

The most critical error scientists make is assuming universal glove compatibility. Pure liquid pyridine rapidly degrades standard nitrile gloves (breakthrough time < 1 minute)[7],[8],[9]. However, 5-Methyl-2-(4-propoxybenzoyl)pyridine is a solid .

  • Handling the Solid: Standard 5-mil nitrile gloves provide excellent protection against the dry powder[7].

  • Handling the Solvated Compound: If you dissolve this compound in Dichloromethane (DCM) or Pyridine for a reaction, the solvent now dictates your glove choice. Nitrile will fail instantly. You must switch to Butyl rubber or heavy-duty laminate (e.g., Silver Shield) gloves[10].

Chemical StateGlove MaterialBreakthrough TimeRecommendation
Pure Solid 5-mil Nitrile> 240 minutesExcellent (for dry handling)
Solvated in DMSO 5-mil Nitrile~ 30-60 minutesFair (Change immediately upon splash)
Solvated in DCM Butyl Rubber> 240 minutesExcellent (Nitrile will fail < 1 min)

Step-by-Step Operational Protocol

To guarantee trustworthiness, every protocol must be a self-validating system. Follow this step-by-step methodology for weighing and transferring the compound.

Phase 1: Pre-Operation & Donning

  • Validate Engineering Controls: Turn on the chemical fume hood. Tape a small piece of tissue to the sash; ensure it pulls inward to visually validate negative pressure (>100 fpm).

  • Inspect PPE: Check nitrile gloves for micro-tears by inflating them slightly and rolling the cuff to trap air.

  • Donning Sequence: Put on the lab coat, button it completely, don chemical splash goggles, and finally put on gloves, ensuring the cuffs are pulled over the lab coat sleeves.

Phase 2: Handling & Weighing

  • Static Mitigation: Benzoylpyridine powders can hold static charge, causing them to "jump" and aerosolize. Wipe your spatulas and the exterior of the weigh boat with an anti-static zero-charge wipe before handling.

  • Transfer: Open the chemical vial only inside the fume hood[2]. Use a micro-spatula to transfer the solid slowly to avoid generating a dust cloud.

  • Solvation (If applicable): If adding solvent, do so slowly down the side of the vessel to prevent exothermic splashing. Self-Validation Check: If using halogenated solvents, did you switch to Butyl gloves?

Phase 3: Doffing & Decontamination

  • Seal: Tightly cap the primary chemical vial and seal it with Parafilm.

  • Doffing Sequence: Remove gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches bare skin. Wash hands immediately with soap and water[2],[6]. Remove goggles by the side straps, not the front lens.

HandlingWorkflow Start Pre-Operation Setup Hood Verify Fume Hood Flow (>100 fpm) Start->Hood PPE Don PPE (Goggles, Coat, Gloves) Hood->PPE Weigh Weigh Solid Compound (Anti-static tools) PPE->Weigh Solvate Dissolve in Solvent (Check Glove Compatibility) Weigh->Solvate Doff Doff PPE & Wash Hands Solvate->Doff

Workflow for safe handling and PPE donning of 5-Methyl-2-(4-propoxybenzoyl)pyridine.

Spill Response & Disposal Plan

In the event of a spill, standard sweeping will aerosolize the fine powder, turning a localized bench spill into an inhalation hazard for the entire laboratory[11].

Solid Spill Containment & Cleanup:

  • Evacuate & Assess: Step back and assess if the spill is purely solid or if it has mixed with a solvent.

  • Damp Wipe Method: Do NOT dry sweep[2]. Moisten a disposable laboratory wipe with water or ethanol (depending on the surface compatibility).

  • Wipe Inward: Gently place the damp wipe over the powder to trap the dust. Wipe from the perimeter of the spill toward the center.

  • Disposal: Place the contaminated wipes into a sealable hazardous waste bag. Label it clearly as "Hazardous Solid Waste: Substituted Benzoylpyridine."

Waste Segregation:

  • Solid Waste: Empty vials, contaminated spatulas, and cleanup wipes must go into a designated solid hazardous waste bin[11].

  • Liquid Waste: If the compound was solvated, segregate the waste based on the solvent. Halogenated solvents (like DCM) must go into a dedicated halogenated waste carboy. Do not mix with aqueous waste.

SpillResponse Spill Spill Detected Assess Assess State Spill->Assess Solid Solid Powder Spill Assess->Solid Liquid Solvated Liquid Spill Assess->Liquid CleanSolid Damp Wipe / HEPA Vac (No Dry Sweeping) Solid->CleanSolid CleanLiquid Inert Absorbent Pad (Ventilate Area) Liquid->CleanLiquid Dispose Seal in Hazardous Waste CleanSolid->Dispose CleanLiquid->Dispose

Decision matrix and procedural logic for chemical spill response.

References

  • Rieke Metals. "5-Methyl-2-(4-propoxybenzoyl)pyridine | #5613-36b." Rieke Metals Products & Services. Available at: [Link][1].

  • Loba Chemie. "2-BENZOYLPYRIDINE EXTRA PURE MSDS." Loba Chemie Safety Data Sheets. Available at:[Link][2],[12].

  • Yale University Environmental Health & Safety. "Kimberly Clark Nitrile Gloves Chemical Resistance Guide." Yale EHS. Available at:[Link][7].

  • USA Scientific. "Chemical Resistance of Latex and Nitrile Gloves." USA Scientific, Inc. Available at:[Link][9].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Methyl-2-(4-propoxybenzoyl)pyridine
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